molecular formula C34H69ClNO8P B11927669 12:0 EPC chloride

12:0 EPC chloride

Numéro de catalogue: B11927669
Poids moléculaire: 686.3 g/mol
Clé InChI: QWVQEMZYQQUQCH-XFSYIJCRSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

12:0 EPC chloride is a useful research compound. Its molecular formula is C34H69ClNO8P and its molecular weight is 686.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C34H69ClNO8P

Poids moléculaire

686.3 g/mol

Nom IUPAC

2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

InChI

InChI=1S/C34H69NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-33(36)39-30-32(31-42-44(38,40-9-3)41-29-28-35(4,5)6)43-34(37)27-25-23-21-19-17-15-13-11-8-2;/h32H,7-31H2,1-6H3;1H/q+1;/p-1/t32-,44?;/m1./s1

Clé InChI

QWVQEMZYQQUQCH-XFSYIJCRSA-M

SMILES isomérique

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC.[Cl-]

SMILES canonique

CCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC.[Cl-]

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to 12:0 EPC Chloride: A Cationic Lipid for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12:0 EPC chloride, chemically known as 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride, is a synthetic cationic phospholipid instrumental in the field of non-viral gene delivery. Its amphipathic structure, comprising a positively charged headgroup and two 12-carbon acyl chains, enables the formation of lipoplexes with negatively charged nucleic acids. These complexes facilitate the transfection of genetic material into a variety of eukaryotic cells. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and protocols for its application in gene transfection. While specific quantitative data on transfection efficiency and cytotoxicity are cell-type and formulation dependent, this guide outlines the methodologies to determine these parameters.

Introduction

Gene therapy and nucleic acid-based therapeutics hold immense promise for treating a wide range of diseases. A significant challenge in this field is the development of safe and efficient vectors for delivering genetic material into target cells. Cationic lipids have emerged as a leading class of non-viral vectors due to their biodegradability, low toxicity, and ease of production.[1] this compound is a notable member of this class, recognized for its utility in forming stable lipoplexes for the delivery of DNA and RNA.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery systems.

PropertyValueReference
Chemical Name 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride[3]
Synonyms 12:0 EPC (Cl Salt), DLPC-EPCN/A
CAS Number 474945-22-7[3]
Molecular Formula C₃₄H₆₉ClNO₈P[3]
Molecular Weight 686.34 g/mol [3]
Appearance White to off-white powder[2]
Solubility Soluble in chloroform (B151607) and ethanol (B145695)N/A
Storage -20°C[2]

Mechanism of Action: Lipoplex-Mediated Gene Delivery

The primary mechanism of action for this compound in gene delivery involves the formation of lipoplexes, which are complexes of cationic liposomes and nucleic acids. This process is driven by electrostatic interactions between the positively charged headgroup of this compound and the negatively charged phosphate (B84403) backbone of nucleic acids.

The gene delivery process can be summarized in the following steps:

  • Lipoplex Formation: Cationic liposomes containing this compound are mixed with a nucleic acid solution. The components self-assemble into condensed, positively charged nanoparticles called lipoplexes.

  • Cellular Association: The positively charged lipoplexes interact with the negatively charged proteoglycans on the cell surface, leading to adhesion.

  • Internalization: The lipoplexes are internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: Once inside the endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. This is a critical step for successful transfection.

  • Nuclear Entry (for DNA): For plasmid DNA and other genetic material that needs to be transcribed, the nucleic acid must then be transported into the nucleus.

GeneDeliveryWorkflow cluster_preparation Lipoplex Preparation cluster_transfection Cell Transfection cluster_analysis Analysis Lipid_Solution This compound in Solvent Mixing Mixing & Incubation Lipid_Solution->Mixing Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Mixing Addition Addition of Lipoplexes Mixing->Addition Cells Target Cells in Culture Cells->Addition Incubation Incubation Addition->Incubation Assay Assay for Gene Expression/Toxicity Incubation->Assay

Caption: Workflow for lipoplex preparation and cell transfection.

Experimental Protocols

The following sections provide generalized protocols for the use of this compound in gene transfection experiments. It is crucial to optimize these protocols for specific cell types and nucleic acids.

Preparation of Cationic Liposomes
  • Stock Solution Preparation: Prepare a stock solution of this compound in a sterile, organic solvent such as chloroform or ethanol at a concentration of 1-10 mg/mL.

  • Lipid Film Hydration:

    • In a sterile glass vial, aliquot the desired amount of the this compound stock solution.

    • If using a helper lipid (e.g., DOPE), co-dissolve it with this compound at the desired molar ratio.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with a sterile, aqueous buffer (e.g., PBS or HEPES-buffered saline) to the desired final lipid concentration. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • For a more uniform vesicle size, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Lipoplex Formation and Cell Transfection
  • Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Preparation:

    • In a sterile tube, dilute the desired amount of nucleic acid in a serum-free cell culture medium.

    • In a separate sterile tube, dilute the cationic liposome (B1194612) suspension in the same serum-free medium.

    • Add the diluted liposome suspension to the diluted nucleic acid solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation. The optimal lipid-to-nucleic acid ratio needs to be determined empirically but often ranges from 1:1 to 10:1 (w/w or charge ratio).

  • Transfection:

    • Remove the growth medium from the cells and wash once with serum-free medium.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.

  • Analysis:

    • Incubate the cells for 24-72 hours post-transfection to allow for gene expression.

    • Analyze the transfection efficiency and cytotoxicity using appropriate assays.

Determination of Transfection Efficiency and Cytotoxicity

The success of a transfection experiment is determined by both the efficiency of gene delivery and the viability of the cells post-transfection.

Transfection Efficiency Assays

The choice of assay depends on the reporter gene used in the plasmid DNA.

AssayReporter GenePrinciple
Fluorescence Microscopy/FACS Green Fluorescent Protein (GFP), Red Fluorescent Protein (RFP)Direct visualization and quantification of fluorescent protein expression.
Luciferase Assay LuciferaseEnzymatic assay that measures light production from a substrate.
β-Galactosidase Assay β-galactosidaseColorimetric assay that measures the enzymatic conversion of a substrate.
qRT-PCR N/A (for siRNA/shRNA)Quantifies the knockdown of the target mRNA.
Cytotoxicity Assays

It is important to assess the toxicity of the lipoplexes on the target cells.

AssayPrinciple
MTT/XTT Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product.
LDH Assay Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
Trypan Blue Exclusion Stains non-viable cells with a damaged cell membrane blue.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself modulates specific intracellular signaling pathways. Its primary role is to act as a vehicle to deliver nucleic acids into the cell. The expressed protein from the delivered gene will then elicit its effect on the relevant signaling pathways.

Conclusion

This compound is a valuable tool for researchers in the field of gene delivery. Its ability to form stable lipoplexes with nucleic acids facilitates their entry into cells, enabling the study of gene function and the development of novel therapeutics. While the protocols and data presented in this guide provide a solid foundation, it is imperative that researchers optimize conditions for their specific experimental systems to achieve the highest transfection efficiency with minimal cytotoxicity. The continued investigation and characterization of cationic lipids like this compound will undoubtedly contribute to the advancement of gene-based medicine.

References

A Comprehensive Technical Guide to 12:0 EPC Chloride (CAS Number 474945-22-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Promising Cationic Lipid for Gene Delivery

Introduction

12:0 EPC chloride, with the chemical name 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride, is a synthetic cationic phospholipid that has garnered significant interest in the field of drug delivery, particularly for non-viral gene therapy. Its unique structure, featuring a positively charged headgroup and two 12-carbon lauroyl fatty acid tails, allows it to efficiently complex with negatively charged nucleic acids, such as plasmid DNA and siRNA, to form lipoplexes. These lipoplexes facilitate the delivery of genetic material into cells, a process known as transfection. Notably, this compound has shown high to superior transfection activity, especially in challenging cell types like primary endothelial cells, making it a valuable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a discussion of its mechanism of action.

Physicochemical Properties

The molecular structure and properties of this compound are crucial for its function as a transfection agent. As a cationic derivative of phosphatidylcholine, it possesses a stable triester structure and is biodegradable with low toxicity. A summary of its key physicochemical data is presented in the table below.

PropertyValueReference
CAS Number 474945-22-7
Full Chemical Name 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt)
Synonyms 12:0 EPC (Cl Salt)
Molecular Formula C₃₄H₆₉ClNO₈P
Molecular Weight 686.34 g/mol
Appearance Powder
Storage Temperature -20°C
Purity >99%
Solubility Chloroform (B151607), Ethanol

Mechanism of Action and Cellular Uptake

The primary mechanism of action for this compound in gene delivery involves the formation of a complex with nucleic acids, known as a lipoplex. The positively charged headgroup of the lipid electrostatically interacts with the negatively charged phosphate (B84403) backbone of DNA or RNA, leading to the condensation of the nucleic acid into a compact and protected particle.

The resulting lipoplex, with its net positive charge, can then interact with the negatively charged proteoglycans on the surface of the cell membrane. This interaction facilitates the uptake of the lipoplex into the cell, primarily through endocytosis.

Once inside the cell, the lipoplex is enclosed within an endosome. For the genetic material to be effective, it must be released from the endosome into the cytoplasm. It is hypothesized that the cationic lipids in the lipoplex interact with anionic lipids in the endosomal membrane, leading to the destabilization of the endosomal membrane and the release of the nucleic acid into the cytoplasm. The nucleic acid can then travel to the nucleus (in the case of DNA) for transcription or remain in the cytoplasm (in the case of siRNA) to exert its function.

G cluster_extracellular Extracellular Space cluster_cell Cell 12_0_EPC This compound Lipoplex Lipoplex Formation 12_0_EPC->Lipoplex Nucleic_Acid Nucleic Acid (DNA/siRNA) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release Cytoplasm Cytoplasm Release->Cytoplasm Nucleus Nucleus (for DNA) Cytoplasm->Nucleus Functional_RNA Functional RNA (siRNA) Cytoplasm->Functional_RNA

Caption: Cellular uptake and intracellular trafficking of this compound lipoplexes.

Experimental Protocols

Liposome (B1194612) Preparation (General Protocol)

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) which can be adapted for this compound. The thin-film hydration method followed by extrusion is a common and effective technique.

Materials:

  • This compound

  • Co-lipid (e.g., DOPE or cholesterol, optional)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas stream

  • Vacuum pump

  • Water bath sonicator

  • Extruder device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound and any co-lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • For small volumes, the solvent can be evaporated under a gentle stream of nitrogen or argon gas.

    • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dried lipid film by adding the desired aqueous buffer. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by vortexing or gentle swirling to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Sonication:

    • To break down the large MLVs, sonicate the lipid suspension in a bath sonicator for 5-10 minutes.

  • Extrusion (Sizing):

    • For a more uniform size distribution, extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This is typically done using a mini-extruder device.

    • Pass the suspension through the membrane 10-20 times to ensure the formation of small unilamellar vesicles (SUVs).

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (argon or nitrogen) to prevent oxidation.

In Vitro Transfection of Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol provides a general workflow for transfecting HUVECs, a cell line for which this compound has been noted to be effective. The specific ratios of lipid to DNA and other parameters may need to be optimized for your specific plasmid and experimental conditions.

Materials:

  • HUVECs in culture

  • Complete cell culture medium (e.g., EGM-2)

  • Serum-free medium (e.g., Opti-MEM)

  • This compound liposomes (prepared as described above)

  • Plasmid DNA

  • Multi-well culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HUVECs in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Lipoplex Formation:

    • In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate sterile tube, dilute the required amount of this compound liposome solution in serum-free medium. The optimal lipid-to-DNA ratio (w/w or charge ratio) should be determined empirically, but a starting point could be a charge ratio of 2:1 to 5:1 (+/-).

    • Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently aspirate the culture medium from the HUVECs and replace it with fresh, pre-warmed complete culture medium.

    • Add the lipoplex solution dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

    • After the incubation period, the cells can be assayed for gene expression (e.g., via fluorescence microscopy for a fluorescent reporter protein, or by qPCR or Western blot for the gene of interest).

G cluster_liposome_prep Liposome Preparation Workflow cluster_transfection Transfection Workflow Start_Lipo Start Dissolve_Lipid Dissolve this compound in Organic Solvent Start_Lipo->Dissolve_Lipid Form_Film Form Thin Lipid Film (Rotary Evaporation/Nitrogen Stream) Dissolve_Lipid->Form_Film Hydrate_Film Hydrate Film with Aqueous Buffer Form_Film->Hydrate_Film Extrude Extrude through Polycarbonate Membrane Hydrate_Film->Extrude End_Lipo Store Liposomes at 4°C Extrude->End_Lipo Start_Transfection Start Seed_Cells Seed HUVECs in Multi-well Plate Start_Transfection->Seed_Cells Prepare_Lipoplex Prepare Lipoplexes (12:0 EPC Liposomes + DNA) Seed_Cells->Prepare_Lipoplex Add_to_Cells Add Lipoplexes to Cells Prepare_Lipoplex->Add_to_Cells Incubate Incubate for 24-72 hours Add_to_Cells->Incubate Assay Assay for Gene Expression Incubate->Assay End_Transfection End Assay->End_Transfection

Caption: Experimental workflows for liposome preparation and cell transfection.

Quantitative Data on Transfection Efficiency

Research has shown that the transfection efficiency of cationic lipids is strongly influenced by their hydrophobic domains, including the length of the fatty acid chains. For the series of ethyl-phosphatidylcholine (EPC) lipids, transfection activity generally increases with a decrease in chain length, which positions 12:0 EPC as a potent candidate. While specific quantitative data from a single source is limited, the collective evidence suggests that this compound provides "high to superior" transfection activity, particularly in endothelial cells. For a direct comparison, researchers should perform their own optimization experiments to determine the transfection efficiency with their specific cell type and plasmid.

Signaling Pathways

Currently, there is limited information available on specific signaling pathways that are directly modulated by this compound itself, independent of the therapeutic gene it delivers. The primary biological effect described in the literature is its role as a carrier for nucleic acids. The interaction of the lipoplex with the cell membrane and its subsequent endocytosis are the key "pathways" involved in its function. Further research is needed to investigate any potential off-target effects or direct interactions of this compound with cellular signaling cascades.

Conclusion

This compound is a valuable and effective cationic phospholipid for the non-viral delivery of nucleic acids. Its favorable physicochemical properties, including biodegradability and low toxicity, combined with its high transfection efficiency, especially in difficult-to-transfect cells like primary endothelial cells, make it an attractive tool for a wide range of research and drug development applications. The provided experimental protocols offer a starting point for utilizing this promising lipid in gene delivery studies. As with any transfection reagent, optimization of the formulation and procedure is crucial for achieving the best results in a specific experimental setting. Future research into the direct interactions of this compound with cellular components will further enhance our understanding and application of this potent delivery vehicle.

A Technical Guide to the Physicochemical Properties of 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) is a synthetic, cationic phospholipid that has garnered significant interest in the field of drug delivery and biotechnology.[1][2][3][4][5] Its unique structure, comprising a glycerophosphocholine backbone with two lauric acid (12:0) acyl chains and an ethylated phosphate (B84403) group, imparts a net positive charge, making it an effective agent for complexing with anionic biomolecules such as nucleic acids. This property is central to its primary application as a non-viral vector for gene transfection.[5][6] O-alkyl phosphatidylcholines like this compound represent a class of chemically stable triesters derived from biological metabolites, exhibiting low toxicity and biodegradability.[1][2][3][5][7] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action in cellular delivery.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its function, influencing its self-assembly, stability, and interaction with biological systems. While specific experimental values for this compound are not always available in the public domain, data from closely related analogs and general principles of lipid chemistry provide valuable insights.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Chemical Name 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chlorideAvanti Polar Lipids
Synonym(s) 12:0 EPC (Cl Salt)Avanti Polar Lipids
CAS Number 474945-22-7[5]
Molecular Formula C₃₄H₆₉NO₈PCl[5]
Molecular Weight 686.34 g/mol [5][8]
Appearance Powder[5]
Lipid Type Cationic Phospholipid[5]
Storage Temperature -20°C[5]
Stability ≥ 1 year at -20°CAvanti Polar Lipids
Table 2: Solubility and Micellar Properties of this compound and Analogs
PropertyValueNotesSource
Solubility of this compound Data not availableAs a cationic lipid, it is expected to have some solubility in polar organic solvents and form dispersions in aqueous solutions.
Solubility of 16:0 EPC Chloride Soluble in DMSO (1 mg/mL), Ethanol (B145695) and Chloroform:Methanol:Water (65:25:4) (5 mg/mL)This analog with longer acyl chains provides an indication of suitable solvent systems.[9]
Solubility of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) Soluble in ethanol (~25 mg/mL); sparingly soluble in aqueous solutions. Soluble in chloroform:methanol:acetic acid:water (100:30:10:2.5) at 20 mg/mL.DLPC is the non-ethylated, zwitterionic counterpart of this compound.[10][11]
Melting Point (Tₘ) Not determinedThe melting point for many synthetic phospholipids (B1166683) is often not a sharp transition and can be influenced by hydration.
Critical Micelle Concentration (CMC) Not determinedThe CMC is a key parameter for the formation of micelles and liposomes.
CMC of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) 90 nMThe ethylation and chloride counter-ion in this compound may influence its CMC compared to the zwitterionic DLPC.Avanti Polar Lipids

Experimental Protocols

The determination of the physicochemical properties of novel lipids like this compound is crucial for their application. Below are detailed methodologies for key experiments.

Determination of Solubility

The solubility of a lipid in various solvents is a critical parameter for formulation development. The shake-flask method followed by quantification is a standard approach.

Protocol:

  • Add an excess amount of this compound to a known volume of the solvent to be tested (e.g., water, ethanol, chloroform) in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the excess, undissolved lipid.

  • Carefully collect an aliquot of the supernatant.

  • Quantify the concentration of the dissolved lipid in the supernatant using an appropriate analytical technique. For phospholipids, this can be achieved through a phosphate assay (e.g., Bartlett assay) or by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD).

  • The determined concentration represents the saturation solubility of the lipid in that solvent at the specified temperature.

Determination of Melting Point (Phase Transition Temperature)

Differential Scanning Calorimetry (DSC) is a powerful technique to determine the phase transition temperature (Tₘ) of lipids, which is the temperature at which they transition from a gel phase to a liquid-crystalline phase.

Protocol:

  • Accurately weigh a small amount of the lipid sample (typically 1-5 mg) into a DSC pan.

  • If studying the hydrated state, add a specific amount of buffer or water to the lipid and seal the pan.

  • Place the sample pan and a reference pan (usually empty) into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 1-5 °C/min) over a temperature range that brackets the expected transition.

  • The phase transition will be observed as an endothermic peak on the DSC thermogram.

  • The temperature at the peak of the endotherm is taken as the Tₘ.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which lipid monomers in a solution begin to self-assemble into micelles. This can be determined by monitoring a physical property of the solution that changes abruptly at the CMC. A common method involves the use of a fluorescent probe.

Protocol:

  • Prepare a stock solution of a fluorescent probe that is sensitive to the polarity of its environment (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)).

  • Prepare a series of solutions with a fixed concentration of the fluorescent probe and varying concentrations of this compound in an aqueous buffer.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity (and potentially the emission maximum) of the probe in each solution using a spectrofluorometer.

  • As micelles form, the hydrophobic probe will partition into the nonpolar core of the micelles, leading to a change in its fluorescence properties (e.g., an increase in intensity or a shift in the emission spectrum).

  • Plot the fluorescence intensity against the logarithm of the lipid concentration. The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.

Mechanism of Action in Gene Delivery

As a cationic lipid, this compound's primary described "signaling pathway" is its mechanism of action in delivering nucleic acids to cells. This process involves the formation of a lipoplex and subsequent cellular uptake. As a synthetic lipid, it is not known to be involved in endogenous cellular signaling pathways.

Lipoplex Formation and Cellular Uptake

The positively charged headgroup of this compound electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, siRNA). This interaction leads to the condensation of the nucleic acid and the formation of a lipid-nucleic acid complex known as a lipoplex.[6] The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell membrane, promoting cellular uptake, which is generally believed to occur via endocytosis.[12]

Lipoplex_Formation_Uptake cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Lipid This compound (Cationic Lipid) Lipoplex Lipoplex (Net Positive Charge) Lipid->Lipoplex Self-assembly NA Nucleic Acid (Anionic) NA->Lipoplex Electrostatic Interaction Cell_Membrane Cell Membrane (Anionic Surface) Lipoplex->Cell_Membrane Endosome Endosome Cell_Membrane->Endosome Endocytosis Released_NA Released Nucleic Acid Endosome->Released_NA Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) Released_NA->Cytoplasm

Figure 1: Mechanism of this compound-mediated nucleic acid delivery.

Experimental Workflow for Physicochemical Characterization

The characterization of a novel synthetic lipid like this compound follows a logical workflow to determine its key properties.

Experimental_Workflow start Start: Novel Lipid Synthesis (this compound) purity Purity Assessment (TLC, HPLC, Mass Spec) start->purity solubility Solubility Screening (Aqueous & Organic Solvents) purity->solubility thermal Thermal Analysis (DSC for Tm) solubility->thermal micelle Self-Assembly Study (CMC Determination) thermal->micelle formulation Formulation (Liposome/Nanoparticle Preparation) micelle->formulation characterization Formulation Characterization (Size, Zeta Potential, Stability) formulation->characterization application Application Testing (e.g., Transfection Efficiency) characterization->application end End: Complete Physicochemical Profile application->end

References

Unraveling the Mechanism of Action: A Technical Guide to Alkylphosphocholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature primarily describes 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) as a cationic phospholipid utilized in drug delivery systems, such as liposomes and lipid nanoparticles, to facilitate the transport of therapeutic agents.[1][2][3][4][5] There is currently a lack of substantial evidence detailing a direct, intrinsic mechanism of action for this compound as a therapeutic agent itself.

Therefore, this technical guide will focus on the well-documented mechanism of action of Edelfosine (ET-18-OCH3) , a prototypical and extensively studied alkylphospholipid analog.[6][7] Edelfosine's mechanism provides a comprehensive framework for understanding how this class of molecules exerts its potent and selective anti-cancer effects, which may offer insights into the potential, yet unelucidated, activities of related compounds.

Core Mechanism: Membrane-Centric Apoptosis Induction

Unlike conventional chemotherapeutics that target DNA, Edelfosine's primary mode of action is centered on the cell membrane, particularly lipid rafts, and the subsequent modulation of key signaling pathways that govern cell survival and death.[8][9] This membrane-centric approach contributes to its selective apoptotic effect on cancer cells, while largely sparing normal, healthy cells.[7]

The anti-neoplastic activity of Edelfosine is multifaceted and can be broadly categorized into three interconnected events:

  • Accumulation and Reorganization of Lipid Rafts: Edelfosine preferentially accumulates in the cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[10] This leads to a reorganization of these signaling platforms.

  • Induction of Death Receptor Signaling: The altered lipid raft environment triggers the clustering and activation of death receptors, initiating the extrinsic apoptosis pathway.[11][12]

  • Inhibition of Pro-Survival Pathways and Mitochondrial Involvement: Edelfosine concurrently inhibits critical pro-survival signaling cascades and engages the mitochondrial (intrinsic) pathway of apoptosis.[6][9]

Signaling Pathways

The intricate mechanism of Edelfosine involves the modulation of several key signaling cascades, ultimately converging on the activation of the apoptotic machinery.

Extrinsic Apoptosis Pathway via Fas/CD95 Clustering

A primary mechanism of Edelfosine-induced apoptosis involves the ligand-independent activation of the Fas/CD95 death receptor.[7]

  • Edelfosine Accumulation: The drug integrates into the plasma membrane of cancer cells, concentrating in lipid rafts.

  • Lipid Raft Reorganization: This accumulation induces the clustering of lipid rafts.

  • Fas/CD95 Recruitment: The clustered rafts serve as platforms for the recruitment and aggregation of the Fas/CD95 death receptor.[11]

  • DISC Formation: The aggregation of Fas/CD95 facilitates the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[12]

  • Caspase Cascade Activation: Within the DISC, pro-caspase-8 is cleaved and activated, initiating a downstream caspase cascade, including the activation of the executioner caspase-3, which leads to the dismantling of the cell.

G cluster_membrane Plasma Membrane (Lipid Raft) Edelfosine Edelfosine LipidRaft Lipid Raft Reorganization Edelfosine->LipidRaft Fas Fas/CD95 Clustering LipidRaft->Fas DISC DISC Formation (FADD, Pro-Caspase-8) Fas->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Edelfosine-induced extrinsic apoptosis pathway.

Inhibition of Pro-Survival Signaling

Edelfosine also actively suppresses pro-survival pathways that are often hyperactive in cancer cells, thereby lowering the threshold for apoptosis. The PI3K/Akt pathway is a key target.

  • Akt Inhibition: Edelfosine has been shown to inhibit the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in cell survival signaling.[9]

  • Downstream Effects: Inhibition of Akt leads to reduced survival signals and can sensitize cancer cells to apoptotic stimuli.

G Edelfosine Edelfosine PI3K_Akt PI3K/Akt Pathway Edelfosine->PI3K_Akt inhibits CellSurvival Cell Survival PI3K_Akt->CellSurvival

Inhibition of the PI3K/Akt survival pathway.

Mitochondrial (Intrinsic) Apoptosis Pathway Involvement

The extrinsic pathway initiated at the plasma membrane is linked to the intrinsic mitochondrial pathway, amplifying the apoptotic signal.[6]

  • Bid Cleavage: Activated caspase-8 can cleave Bid to its truncated form, tBid.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): tBid translocates to the mitochondria and promotes MOMP.

  • Cytochrome c Release: This leads to the release of cytochrome c from the mitochondria into the cytosol.[6]

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates caspase-3.

  • Bcl-2 Family Regulation: The pro-apoptotic effects of Edelfosine can be blocked by the overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL.[6]

G Caspase8 Activated Caspase-8 Bid Bid Cleavage to tBid Caspase8->Bid Mitochondrion Mitochondrion Bid->Mitochondrion tBid translocates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Activated Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial involvement in Edelfosine-induced apoptosis.

Quantitative Data

The efficacy of Edelfosine has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Z-138Mantle Cell Lymphoma~548[13]
EHEBChronic Lymphocytic Leukemia~748[14]
LNCaPProstate Cancer~1048[9]
VCaPProstate Cancer~1548[9]
MM.1SMultiple Myeloma~848[11]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Edelfosine.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This assay is used to detect and quantify apoptosis by flow cytometry.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Procedure:

    • Cell Culture and Treatment: Culture cancer cells to a density of 2-5 x 10^5 cells/mL. Treat with desired concentrations of Edelfosine for various time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

    • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Add additional 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Start Cell Culture & Treatment Harvest Harvest Cells Start->Harvest Wash1 Wash with PBS (x2) Harvest->Wash1 Resuspend Resuspend in Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

In-Depth Technical Guide: Synthesis of 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) is a cationic phospholipid that has garnered significant interest in the field of drug delivery and gene therapy.[1] Its amphipathic nature, combined with a permanent positive charge on the ethylated phosphate (B84403) group, facilitates the formation of liposomes and lipoplexes. These supramolecular assemblies are capable of encapsulating and transporting therapeutic payloads, such as small molecule drugs and nucleic acids, across cellular membranes. The use of cationic lipids like this compound can enhance the efficiency of cellular uptake and endosomal escape, critical steps for the intracellular delivery of therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed, plausible experimental protocol, quantitative data, and experimental workflows for its application.

Synthesis of this compound

The synthesis of this compound is typically achieved through the ethylation of its precursor, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC). This reaction involves the quaternization of the phosphate group, converting the zwitterionic phosphocholine (B91661) into a cationic ethylphosphocholine.

Proposed Synthetic Pathway

The most direct route for the synthesis of this compound is the reaction of DLPC with a suitable ethylating agent. Based on the synthesis of similar O-alkyl phosphatidylcholines, ethyl trifluoromethanesulfonate (B1224126) (ethyl triflate) is an effective reagent for this transformation. The reaction proceeds via an SN2 mechanism where the phosphate oxygen attacks the ethyl group of the ethylating agent.

Diagram of the Synthetic Pathway

Synthesis_Pathway Synthesis of this compound DLPC 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) Product 1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine Triflate DLPC->Product + EtOTf Ethyl Trifluoromethanesulfonate (Ethylating Agent) EtOTf->Product Solvent Anhydrous Dichloromethane (B109758) (Solvent) Ion_Exchange Ion Exchange Chromatography (Chloride form resin) Product->Ion_Exchange Purification Final_Product This compound Ion_Exchange->Final_Product

Caption: Synthetic route from DLPC to this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, based on established methods for the alkylation of phospholipids (B1166683).

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Ethyl trifluoromethanesulfonate (Ethyl triflate)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Chloroform (B151607)

  • Methanol

  • Ammonium hydroxide

  • Dowex® 1x8 chloride form resin (or similar)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) in anhydrous dichloromethane (DCM).

  • Addition of Ethylating Agent: To the stirred solution of DLPC, add a molar excess (typically 1.5 to 2.0 equivalents) of ethyl trifluoromethanesulfonate dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 65:25:4 v/v/v). The product, being more polar than the starting material, will have a lower Rf value.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The crude product is then co-evaporated with anhydrous toluene (B28343) to remove any residual triflic acid.

  • Purification (Silica Gel Chromatography): The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. The fractions containing the desired product are identified by TLC, pooled, and the solvent is evaporated.

  • Ion Exchange: To obtain the chloride salt, the purified product (triflate salt) is dissolved in a suitable solvent (e.g., methanol/water) and passed through a column packed with a chloride form ion-exchange resin (e.g., Dowex® 1x8).

  • Final Product Isolation: The eluent from the ion-exchange column is collected, and the solvent is removed under reduced pressure. The resulting solid is dried under high vacuum to yield this compound as a white solid.

Quantitative Data

ParameterValueSource
Purity >99%Commercially available specifications
Appearance White SolidExpected physical state
Yield 60-80% (Est.)Based on similar reported syntheses

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the lauroyl acyl chains, the glycerol (B35011) backbone, the phosphocholine headgroup, and the newly introduced ethyl group (a triplet and a quartet).

  • ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): The ³¹P NMR spectrum will show a single peak, and the chemical shift will be indicative of the phosphate triester.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the cation.

Experimental Workflow: Liposome (B1194612) Preparation and Cellular Transfection

This compound is frequently used to prepare cationic liposomes for the delivery of nucleic acids (transfection). The following workflow outlines this process.

Diagram of Experimental Workflow

Transfection_Workflow Workflow for Liposome Preparation and Transfection cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_transfection Cellular Transfection Lipid_Mixing 1. Mix this compound and Helper Lipid (e.g., DOPE) in organic solvent Film_Formation 2. Evaporate solvent to form a thin lipid film Lipid_Mixing->Film_Formation Hydration 3. Hydrate lipid film with aqueous buffer Film_Formation->Hydration Sonication 4. Sonication or Extrusion to form small unilamellar vesicles (SUVs) Hydration->Sonication Complexation 5. Mix cationic liposomes with anionic nucleic acid (e.g., plasmid DNA) Sonication->Complexation Incubation 6. Incubate at room temperature to allow for complex formation Complexation->Incubation Cell_Culture 7. Culture target cells in appropriate medium Incubation->Cell_Culture Addition 8. Add lipoplexes to the cell culture Cell_Culture->Addition Incubation_Cells 9. Incubate for 4-6 hours to allow for cellular uptake Addition->Incubation_Cells Analysis 10. Assay for gene expression or downstream effects Incubation_Cells->Analysis

Caption: General workflow for liposome preparation and cell transfection.

Conclusion

References

Navigating the Solution: A Technical Guide to 12:0 EPC Chloride Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of lipid excipients like 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) is paramount for successful formulation. This guide provides a comprehensive overview of the solubility of this compound and structurally similar cationic lipids in various organic solvents, complete with detailed experimental protocols for determining these properties.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, data for structurally similar cationic phospholipids, particularly those with longer acyl chains, provide valuable insights into expected solubility behavior. The following table summarizes available quantitative solubility data for these related compounds.

LipidSolvent(s)Solubility (mg/mL)
16:0 EPC ChlorideDimethyl Sulfoxide (DMSO)1[1]
Ethanol5[1]
Chloroform:Methanol (B129727):Water (65:25:4, v/v/v)5[1]
1,2-Dipalmitoyl-sn-glycero-3-EPC (chloride)Chloroform10[2][3]
Ethanol25[2][3]
1,2-Dioleoyl-sn-glycero-3-EPC (chloride)Ethanol25[4]
1,2-Dilauroyl-sn-glycero-3-PC (DLPC)Ethanol~25[5]

Experimental Protocol: Determining Solubility of this compound

A robust method for determining the saturation solubility of this compound in an organic solvent involves the preparation of saturated solutions, followed by quantification of the dissolved lipid using High-Performance Liquid Chromatography (HPLC) with a suitable detector.

I. Materials and Equipment
  • This compound (crystalline solid)

  • Organic solvents of interest (e.g., ethanol, methanol, chloroform, DMSO, acetone)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Autosampler vials

  • HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Reversed-phase C18 column (e.g., Phenomenex Luna C18)

    • Evaporative Light Scattering Detector (ELSD) or a UV detector set to a low wavelength (e.g., 203-205 nm)

II. Preparation of Saturated Solutions (Equilibrium Solubility Method)
  • Aliquot Solvents: To separate vials, add a precise volume (e.g., 1 mL) of each organic solvent to be tested.

  • Add Excess Lipid: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Visual Confirmation: After the equilibration period, visually inspect each vial to confirm the presence of undissolved this compound, indicating a saturated solution.

  • Sample Clarification: Allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particles.

III. HPLC Quantification
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., the mobile phase or a solvent in which it is freely soluble) at known concentrations.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase for cationic lipid analysis is a gradient of methanol and water, often with an additive like 0.1% (v/v) trifluoroacetic acid (TFA) to improve peak shape and retention.[6][7]

    • Flow Rate: A typical flow rate is 1.0-2.0 mL/min.[6][7]

    • Column Temperature: Maintain the column at a constant temperature, for example, 50 °C.[6][7]

    • Injection Volume: Inject a consistent volume of each standard and sample (e.g., 10-20 µL).

  • Detection:

    • ELSD: This detector is ideal for lipids as it does not require a chromophore.[6]

    • UV Detector: If an ELSD is unavailable, a UV detector set to a low wavelength (e.g., 203 nm) can be used, although sensitivity may be lower.[8]

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area (or height) against the concentration of this compound.

  • Sample Analysis: Inject the filtered supernatant from the saturated solutions.

  • Concentration Determination: Using the calibration curve, determine the concentration of this compound in the injected samples. This concentration represents the saturation solubility in each organic solvent.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis prep1 Add excess 12:0 EPC-Cl to solvent prep2 Equilibrate (e.g., 24-48h at 25°C) prep1->prep2 prep3 Filter supernatant (0.2 µm) prep2->prep3 hplc2 Inject standards & samples prep3->hplc2 hplc1 Prepare standard solutions hplc1->hplc2 hplc3 Generate calibration curve hplc4 Determine sample concentration hplc2->hplc4 hplc3->hplc4 result Saturation Solubility hplc4->result

References

Introduction to 12:0 EPC Chloride and its Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Critical Micelle Concentration of 1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine Chloride (12:0 EPC Chloride)

1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine chloride, commonly referred to as this compound, is a cationic phospholipid that has garnered significant interest in the fields of drug delivery and biomaterials.[1][2] Its structure, featuring two 12-carbon lauroyl chains, a glycerol (B35011) backbone, and a positively charged ethylphosphocholine headgroup, imparts amphiphilic properties that are crucial for its function.[3][4] In aqueous solutions, these molecules can self-assemble into various structures, most notably micelles, at a specific concentration known as the Critical Micelle Concentration (CMC).

The CMC is a fundamental physicochemical parameter that defines the threshold concentration above which surfactant molecules, such as this compound, spontaneously aggregate to form micelles.[5][6] Below the CMC, these molecules exist predominantly as monomers in solution. The determination of the CMC is of paramount importance for researchers, scientists, and drug development professionals as it dictates the stability, solubilization capacity, and biological interactions of lipid-based formulations. This guide provides a comprehensive overview of the CMC of this compound, including experimental protocols for its determination and comparative data.

Physicochemical Data of this compound and Related Lipids

ParameterThis compound1,2-Dilauroyl-sn-glycero-3-phosphocholine (12:0 PC / DLPC)12:0 Lyso PC
Synonyms 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt)DLPC1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine
Molecular Formula C₃₄H₆₉ClNO₈PC₃₂H₆₄NO₈P-
Molecular Weight 686.4621.826-
Lipid Type Cationic PhospholipidZwitterionic PhospholipidZwitterionic Lysophospholipid
Critical Micelle Concentration (CMC) Not specified90 nM0.4-0.9 mM
Primary Applications Drug delivery, Lipoplex formationModel membranes, Liposome formulationSolubilizing agent, Permeation enhancer
References [1][3][4][6][7][8][6]

Experimental Protocols for CMC Determination

The CMC of an amphiphilic molecule like this compound can be determined using a variety of sensitive and reliable techniques. The choice of method often depends on the specific properties of the surfactant and the available instrumentation.

Fluorescence Spectroscopy with a Hydrophobic Probe

This is a highly sensitive method that relies on the partitioning of a fluorescent probe between the aqueous and micellar phases.[5][9]

Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), exhibits changes in its fluorescence properties depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene preferentially partitions into the nonpolar core of the micelles, leading to a distinct change in its fluorescence spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum is particularly sensitive to the local polarity. A plot of this ratio against the logarithm of the surfactant concentration shows a sharp transition at the CMC.[5]

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 1 mM.

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound stock solution to cover a wide concentration range expected to bracket the CMC.

    • To each dilution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is in the low micromolar range (e.g., 1-2 µM). The volume of the organic solvent should be kept to a minimum (e.g., <1% of the total volume) to avoid affecting micellization.

    • Allow the samples to equilibrate, typically for several hours or overnight in the dark, to ensure the complete partitioning of pyrene.

  • Fluorescence Measurement:

    • Using a fluorometer, excite the samples at a wavelength of approximately 335 nm.

    • Record the emission spectra from approximately 350 nm to 450 nm.

    • Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each sample.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, which can be accurately found by fitting the data to a suitable model or by identifying the intersection of the tangents to the two linear portions of the plot.

Surface Tension Measurement

This is a classic and direct method for determining the CMC of surface-active agents.[5]

Principle: Surfactant monomers adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes progressively covered with monomers, and the surface tension decreases. Once the surface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The point at which the surface tension ceases to decrease significantly with increasing concentration is the CMC.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a series of aqueous solutions of this compound at various concentrations.

  • Surface Tension Measurement:

    • Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate). Ensure the equipment is properly calibrated and that measurements are taken at a constant temperature.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration.

    • The resulting plot will typically show two linear regions. The first region shows a decrease in surface tension with increasing concentration, while the second region is a plateau where the surface tension is nearly constant.

    • The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the graph.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for accurate CMC determination. The following diagram illustrates a generalized workflow for this process.

Experimental_Workflow_for_CMC_Determination cluster_preparation Phase 1: Sample Preparation cluster_measurement Phase 2: Physicochemical Measurement cluster_analysis Phase 3: Data Analysis and CMC Determination A Prepare Stock Solution of this compound B Create a Series of Concentration Dilutions A->B C (If applicable) Add Reporter Probe (e.g., Pyrene) B->C D Equilibrate Samples (Temperature, Time) C->D E Measure Physical Property (e.g., Fluorescence, Surface Tension) D->E F Plot Measured Property vs. log(Concentration) E->F G Identify the Breakpoint in the Plotted Curve F->G H Determine CMC Value G->H

Caption: A generalized workflow for the experimental determination of CMC.

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule in the classical sense, its role in drug delivery, particularly for nucleic acids, places it at the beginning of a cascade of events that ultimately influence cellular signaling. The formation of lipoplexes (lipid-nucleic acid complexes) is a critical first step.

Logical_Relationship_in_Drug_Delivery cluster_formulation Formulation cluster_cellular_interaction Cellular Interaction cluster_therapeutic_effect Therapeutic Effect A This compound (> CMC) C Lipoplex Formation A->C B Therapeutic Cargo (e.g., siRNA, mRNA) B->C D Cellular Uptake (Endocytosis) C->D E Endosomal Escape D->E F Cargo Release into Cytoplasm E->F G Target Engagement (e.g., RISC, Ribosome) F->G H Modulation of Signaling Pathway G->H

Caption: Logical flow from lipoplex formation to cellular effect.

References

In-Depth Technical Guide: 12:0 EPC Chloride for Non-Viral Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC), a cationic phospholipid, presents a promising avenue for non-viral gene delivery. Its biodegradable nature and low toxicity profile make it an attractive alternative to viral vectors and other synthetic transfection reagents. This guide provides a comprehensive overview of 12:0 EPC, including its formulation into lipoplexes, experimental protocols for gene transfection, and an exploration of the cellular mechanisms involved in its action. While detailed comparative data with other transfection agents remains emergent, this document consolidates the current understanding of 12:0 EPC's potential in gene therapy and research applications.

Introduction to 12:0 EPC Chloride

12:0 EPC is a synthetic cationic lipid characterized by a glycerol (B35011) backbone, two lauroyl (C12:0) fatty acid chains, and an ethylphosphocholine headgroup, which imparts a positive charge. This positive charge is crucial for its function in gene delivery, as it facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA and siRNA, leading to the formation of lipid-nucleic acid complexes known as lipoplexes. These lipoplexes can then interact with the negatively charged cell membrane, enabling the entry of the genetic material into the cell.

One of the key advantages of 12:0 EPC is its biodegradability, as it is composed of metabolites that can be processed by cellular machinery, contributing to its lower cytotoxicity compared to many other synthetic cationic lipids.[1][2] It is particularly noted for its effectiveness in transfecting primary endothelial cells.[3]

Physicochemical Properties and Formulation

The efficacy of 12:0 EPC in gene delivery is highly dependent on the physicochemical properties of the formulated lipoplexes, including their size, charge, and stability.

Table 1: Physicochemical Properties of 12:0 EPC

PropertyValueReference
Molecular Formula C₃₄H₆₉ClNO₈P[4]
Molecular Weight 686.34 g/mol [5]
Appearance Powder[3]
Charge Cationic[2]
Storage Temperature -20°C

Formulations of 12:0 EPC often include a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol. These helper lipids can enhance transfection efficiency by facilitating the endosomal escape of the lipoplex and improving the stability of the lipid bilayer. The ratio of 12:0 EPC to the helper lipid is a critical parameter that requires optimization for each cell type and application.

Experimental Protocols

Preparation of 12:0 EPC-based Liposomes

This protocol provides a general method for the preparation of cationic liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or cholesterol)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve 12:0 EPC and the chosen helper lipid in chloroform in a round-bottom flask. The molar ratio of 12:0 EPC to helper lipid should be optimized (e.g., 1:1 or 2:1).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.

    • Alternatively, for a more defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

In Vitro Gene Transfection using 12:0 EPC Lipoplexes

This protocol outlines a general procedure for transfecting mammalian cells in culture.

Materials:

  • Prepared 12:0 EPC-based liposomes

  • Plasmid DNA or siRNA

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cells plated in a multi-well plate (70-90% confluent)

Procedure:

  • Lipoplex Formation:

    • For each transfection, dilute the plasmid DNA or siRNA into serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute the 12:0 EPC liposome (B1194612) suspension into serum-free medium.

    • Add the diluted liposome suspension to the diluted nucleic acid and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal lipid-to-nucleic acid ratio needs to be determined empirically.

  • Transfection:

    • Wash the cells to be transfected once with serum-free medium.

    • Add the lipoplex-containing medium to the cells dropwise.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.

  • Assay for Gene Expression/Silencing:

    • Incubate the cells for 24-72 hours to allow for gene expression or silencing.

    • Assess the transfection efficiency using an appropriate method, such as fluorescence microscopy for fluorescent reporter proteins, luciferase assay for luciferase reporter genes, or qPCR for gene silencing.

Cellular Uptake and Intracellular Fate

The delivery of genetic material into the cell by 12:0 EPC lipoplexes involves several key steps, which are visualized in the workflow diagram below.

experimental_workflow cluster_extracellular Extracellular Environment cluster_cell Target Cell Lipoplex_Formation 1. Lipoplex Formation (12:0 EPC + Nucleic Acid) Cell_Membrane Cell Membrane Lipoplex_Formation->Cell_Membrane Interaction Endocytosis 2. Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape 3. Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Release of Nucleic Acid Nucleus Nucleus Cytoplasm->Nucleus For DNA Transcription_Translation 4. Transcription & Translation (DNA) or RISC complex (siRNA) Cytoplasm->Transcription_Translation For siRNA Nucleus->Transcription_Translation Therapeutic_Effect 5. Therapeutic Effect Transcription_Translation->Therapeutic_Effect

Caption: Workflow of 12:0 EPC-mediated gene delivery.

The primary mechanism of cellular entry for cationic lipoplexes is endocytosis. The positively charged lipoplex binds to the negatively charged cell surface, triggering internalization into an endosome. For the genetic material to be effective, it must escape the endosome before it fuses with a lysosome, where the cargo would be degraded. The "proton sponge" effect is a commonly accepted hypothesis for the endosomal escape of cationic lipid-based vectors. It is proposed that the cationic lipids buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the nucleic acid into the cytoplasm.

Potential Signaling Pathways

While the primary function of 12:0 EPC is to act as a carrier for gene delivery, the interaction of cationic lipids with cells can also trigger intracellular signaling pathways. It is important for researchers to be aware of these potential off-target effects.

signaling_pathway Cationic_Lipid Cationic Lipid (e.g., 12:0 EPC) Cell_Interaction Interaction with Cell Membrane/Receptors Cationic_Lipid->Cell_Interaction Inflammatory_Response Pro-inflammatory Response Cell_Interaction->Inflammatory_Response Apoptosis Pro-apoptotic Pathway Cell_Interaction->Apoptosis Calcium_Release Intracellular Ca2+ Release Cell_Interaction->Calcium_Release TLR_Activation TLR2/TLR4 Activation Cell_Interaction->TLR_Activation

Caption: Potential signaling pathways activated by cationic lipids.

Cationic lipids have been shown to be capable of activating pro-inflammatory and pro-apoptotic cascades.[1][6][7] This is thought to be a cellular response to the high density of positive charges at the cell surface. Some cationic lipids can also induce the release of calcium from intracellular stores and may activate Toll-like receptors (TLRs), such as TLR2 and TLR4, which are involved in the innate immune response.[7] The extent to which 12:0 EPC specifically activates these pathways requires further investigation.

Conclusion and Future Directions

This compound holds significant promise as a non-viral vector for gene delivery, offering a favorable safety profile due to its biodegradability. While standardized protocols for its use are still being optimized, this guide provides a foundational understanding for researchers to begin exploring its applications. Future research should focus on comprehensive comparative studies to benchmark the transfection efficiency and cytotoxicity of 12:0 EPC against established reagents across a wide range of cell types. Furthermore, a deeper investigation into the specific intracellular signaling pathways modulated by 12:0 EPC will be crucial for a complete understanding of its biological effects and for the development of safer and more efficient gene therapies.

References

The Strategic Role of 12:0 EPC Chloride in Advanced Lipid Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of lipid nanoparticles (LNPs) has revolutionized the landscape of nucleic acid therapeutics, enabling the clinical translation of potent mRNA vaccines and gene therapies. The precise composition of these LNPs is critical to their success, dictating their stability, transfection efficiency, and safety profile. Among the diverse array of lipids utilized, cationic lipids play a pivotal role in encapsulating and delivering negatively charged nucleic acid payloads. This technical guide delves into the specific role and application of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride), a permanently cationic phospholipid, in the formulation of advanced LNPs.

The Core Function of Cationic Lipids in LNPs

Cationic lipids are indispensable components of LNPs designed for nucleic acid delivery. Their primary functions include:

  • Nucleic Acid Encapsulation: The positively charged headgroup of cationic lipids electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., mRNA, siRNA), facilitating their condensation and encapsulation within the LNP core.

  • Cellular Uptake: The net positive charge of LNPs containing cationic lipids promotes interaction with the negatively charged cell surface, enhancing cellular uptake through endocytosis.

  • Endosomal Escape: Once inside the cell, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm, a crucial step for therapeutic efficacy.

This compound: A Profile

This compound is a synthetic, permanently cationic phospholipid. Its structure consists of a phosphocholine (B91661) headgroup with an ethyl modification, conferring a permanent positive charge, and two 12-carbon lauroyl acyl chains. This specific molecular structure imparts several key properties relevant to LNP formulation:

  • Permanent Cationic Charge: Unlike ionizable lipids that are pH-sensitive, 12:0 EPC maintains a positive charge regardless of the physiological environment. This property can influence the overall surface charge of the LNP and its interaction with biological membranes.

  • Biodegradability and Low Toxicity: Composed of metabolites that can be processed by the body, 12:0 EPC is considered to be biodegradable and to have low toxicity, which are critical attributes for therapeutic applications[1].

  • Influence on Organ Tropism: The inclusion of permanently cationic lipids like 12:0 EPC has been shown to influence the biodistribution of LNPs, with a tendency for accumulation in the lungs.

Quantitative Data on LNP Formulations Incorporating EPC Lipids

The following tables summarize quantitative data from studies investigating the impact of EPC lipids, including 12:0 EPC, on the physicochemical properties and in vivo performance of LNPs.

Table 1: Physicochemical Characterization of LNPs with Different EPC Lipids

LNP FormulationMolar Ratio (Ionizable Lipid:DSPC:Cholesterol:PEG-lipid:EPC)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)RNA Encapsulation Efficiency (%)
mDLNP (Control) 50:10:38.5:1.5:0120 ± 50.15 ± 0.02-5 ± 295 ± 2
12:0 EPC LNP 20:10:28.5:1.5:40135 ± 80.18 ± 0.03+15 ± 392 ± 4
14:0 EPC LNP 20:10:28.5:1.5:40142 ± 70.17 ± 0.02+18 ± 493 ± 3
16:0 EPC LNP 20:10:28.5:1.5:40148 ± 90.19 ± 0.04+20 ± 391 ± 5
18:0 EPC LNP 20:10:28.5:1.5:40151 ± 100.20 ± 0.03+22 ± 490 ± 4
18:1 EPC LNP 20:10:28.5:1.5:40145 ± 80.18 ± 0.02+19 ± 392 ± 3

Data adapted from supplementary materials of a study on selective organ targeting LNPs.

Table 2: In Vivo mRNA Delivery to the Lungs by LNPs with Different EPC Lipids

LNP FormulationTotal Luminescent Flux in Lungs (photons/second)Lung Selectivity (%)
mDLNP (Control) Low~5
12:0 EPC LNP High40
14:0 EPC LNP Moderate~60
16:0 EPC LNP Low~70
18:0 EPC LNP High83
18:1 EPC LNP Moderate~72

Data represents a summary of findings from a study investigating lung-specific mRNA delivery. "High", "Moderate", and "Low" are relative terms based on the study's results.

Table 3: Exemplary LNP Formulations for Aerosolized Delivery from Patent Literature

Formulation ComponentFormulation A (Molar %)Formulation B (Molar %)
Dendrimeric Lipid (e.g., 4A3-SC7) 10-3015
Ionizable Lipid (e.g., DODAP) 5-4015
14:0 EPC (analogue of 12:0 EPC) 5-2512
Phospholipid (e.g., DOPE) 10-3022
Cholesterol 30-5032
PEG-lipid (e.g., DMG-PEG) 0.5-103

These formulations are examples and the optimal molar ratios would need to be determined experimentally for a specific application.

Experimental Protocols

Formulation of 12:0 EPC-Containing LNPs via Microfluidic Mixing

This protocol describes a general method for formulating LNPs containing this compound using a microfluidic mixing device.

Materials:

  • Ionizable cationic lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • mRNA (or other nucleic acid)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and this compound in ethanol at appropriate concentrations (e.g., 10-25 mg/mL).

  • Preparation of the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 20:10:28.5:1.5:40 of ionizable lipid:DSPC:cholesterol:PEG-lipid:12:0 EPC).

    • Vortex briefly to ensure a homogenous mixture.

  • Preparation of the Nucleic Acid Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase inlet syringe and the mRNA solution into the aqueous phase inlet syringe.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate as recommended for the specific device and desired particle size.

    • Initiate the mixing process to generate the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP suspension.

    • Transfer the LNP suspension to a pre-wetted dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS (pH 7.4) and measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

Zeta Potential:

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the surface charge using a suitable instrument.

Nucleic Acid Encapsulation Efficiency:

  • Method: RiboGreen Assay (for RNA).

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated RNA (total RNA).

    • The other set remains untreated to measure the amount of free (unencapsulated) RNA.

    • Add the RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

Visualizing Key Processes and Workflows

Proposed Mechanism of LNP-mediated mRNA Delivery

The following diagram illustrates the proposed pathway of an LNP containing this compound delivering its mRNA payload into a target cell.

LNP_Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (pH ~6.5) LNP LNP (Net Positive Charge) EndosomeLNP LNP within Endosome LNP->EndosomeLNP Endocytosis Translation mRNA Translation (Protein Production) Ribosome Ribosome Ribosome->Translation mRNA mRNA mRNA->Ribosome EndosomalEscape Endosomal Escape EndosomeLNP->EndosomalEscape Membrane Destabilization EndosomalEscape->mRNA CellMembrane Cell Membrane

Caption: Proposed mechanism of LNP-mediated mRNA delivery.

Experimental Workflow for LNP Formulation and Characterization

This diagram outlines the key steps in the development and analysis of LNPs containing this compound.

LNP_Workflow Start Start LipidPrep Lipid Stock Preparation Start->LipidPrep AqueousPrep Aqueous Phase (mRNA) Preparation Start->AqueousPrep Microfluidics Microfluidic Mixing LipidPrep->Microfluidics AqueousPrep->Microfluidics Purification Dialysis & Buffer Exchange Microfluidics->Purification Characterization Physicochemical Characterization Purification->Characterization DLS Size & PDI (DLS) Characterization->DLS Zeta Zeta Potential Characterization->Zeta RiboGreen Encapsulation (RiboGreen) Characterization->RiboGreen Functional Functional Assays Characterization->Functional InVitro In Vitro Transfection Functional->InVitro InVivo In Vivo Studies Functional->InVivo End End Functional->End

Caption: Experimental workflow for LNP formulation and analysis.

Conclusion

This compound is a valuable component in the lipid nanoparticle formulation toolkit, particularly for applications requiring a permanent positive charge and for targeting specific tissues such as the lungs. Its biodegradability and low toxicity profile make it an attractive candidate for therapeutic applications. The rational inclusion of 12:0 EPC in LNP formulations, guided by a thorough understanding of its impact on physicochemical properties and in vivo behavior, will continue to be a key strategy in the development of next-generation nucleic acid delivery systems. Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways influenced by LNPs containing this compound to further optimize their therapeutic potential.

References

12:0 EPC Chloride as a Cationic Lipid for mRNA Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12:0 EPC chloride (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride), a cationic lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. This document delves into its synthesis, formulation into LNPs, experimental applications, and performance data, with a focus on its role in targeted mRNA delivery.

Introduction to this compound

This compound is a synthetic, permanently cationic phospholipid.[1][2] Its structure comprises a glycerol (B35011) backbone, two lauroyl (12:0) fatty acid chains at the sn-1 and sn-2 positions, and an ethylphosphocholine head group, which carries a permanent positive charge.[1][2] This positive charge is crucial for its function in mRNA delivery, as it facilitates the encapsulation of negatively charged mRNA molecules and interaction with negatively charged cell membranes, promoting cellular uptake.[3]

The use of cationic lipids like 12:0 EPC is a key strategy in the development of non-viral vectors for gene therapies and vaccines.[4] These lipids are integral components of LNPs, which protect the mRNA from degradation and facilitate its delivery into target cells.[5][6]

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride is not readily found in the scientific literature, suggesting it may be proprietary. However, the synthesis of similar phosphocholine (B91661) derivatives generally follows established principles of lipid chemistry. A plausible synthetic route is outlined below.

General Synthetic Pathway:

The synthesis would likely start from a protected glycerol derivative, followed by acylation with lauroyl chloride to introduce the fatty acid chains. The protecting group is then removed, and the phosphocholine headgroup is introduced. The final step involves the ethylation of the phosphate (B84403) group to yield the cationic ethylphosphocholine moiety.

cluster_synthesis Generalized Synthesis of this compound sn_glycerol sn-Glycerol-3-phosphate derivative acylation Acylation with Lauroyl Chloride sn_glycerol->acylation deprotection Deprotection acylation->deprotection phospho_headgroup Introduction of Choline Headgroup deprotection->phospho_headgroup ethylation Ethylation of Phosphate phospho_headgroup->ethylation purification Purification (e.g., Chromatography) ethylation->purification product This compound purification->product

Caption: Generalized synthetic pathway for this compound.

Purification and Characterization:

Purification of the final product is critical and would typically involve chromatographic techniques such as column chromatography to remove unreacted starting materials and byproducts.[7] Characterization of the purified this compound would be performed using standard analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Formulation of mRNA Lipid Nanoparticles with this compound

12:0 EPC is a key component in the formulation of Selective Organ Targeting (SORT) nanoparticles, particularly for lung-specific mRNA delivery.[5] These LNPs are typically formulated using a rapid mixing method, such as microfluidics, where an ethanolic lipid solution is mixed with an acidic aqueous solution containing the mRNA.

Experimental Protocol: LNP Formulation for Lung Targeting

This protocol is adapted from studies on SORT nanoparticles.[5]

Materials:

  • Ionizable lipid (e.g., 5A2-SC8)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEG-lipid (e.g., C14-PEG2000)

  • This compound

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid Stock Solutions: Prepare individual stock solutions of each lipid in ethanol.

  • Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratios. For lung-targeting SORT LNPs, a typical molar ratio is:

    • 11.9 mol% ionizable lipid (e.g., 5A2-SC8)

    • 11.9 mol% helper lipid (DOPE)

    • 23.8 mol% Cholesterol

    • 2.4 mol% PEG-lipid (C14-PEG2K)

    • 50 mol% this compound[5]

  • LNP Assembly:

    • The lipid mixture in ethanol is rapidly mixed with the mRNA solution in citrate buffer at a 1:3 volume ratio (ethanol:aqueous).

    • This can be achieved using a microfluidic mixing device or by rapid pipetting.

  • Dialysis: The resulting LNP solution is dialyzed against PBS to remove ethanol and raise the pH to physiological levels.

cluster_formulation LNP Formulation Workflow lipids Lipid Mixture in Ethanol (including 12:0 EPC) mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing mrna mRNA in Citrate Buffer (pH 4.0) mrna->mixing dialysis Dialysis against PBS mixing->dialysis lnps mRNA-LNP Formulation dialysis->lnps

Caption: Workflow for the formulation of mRNA-LNPs containing this compound.

Experimental Applications and Protocols

In Vitro Transfection:

  • Cell Culture: Seed target cells (e.g., endothelial cells, lung epithelial cells) in a multi-well plate and culture overnight.

  • Transfection: Add the 12:0 EPC-containing mRNA-LNPs to the cell culture medium at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis: Assess mRNA expression by measuring the reporter protein activity (e.g., luciferase assay, fluorescence microscopy for GFP). Cell viability can be determined using assays like MTT or LDH.[8]

In Vivo mRNA Delivery:

  • Animal Model: Utilize appropriate animal models (e.g., mice).

  • Administration: Administer the 12:0 EPC-containing mRNA-LNPs via the desired route (e.g., intravenous injection for systemic delivery).

  • Biodistribution: At selected time points, harvest organs of interest (e.g., lungs, liver, spleen) and quantify reporter protein expression using methods like in vivo imaging systems (IVIS) for luciferase or fluorescence imaging.

  • Toxicity Assessment: Monitor the animals for any adverse effects. Blood samples can be collected for serum chemistry analysis, and tissues can be processed for histological examination to assess toxicity.[9]

Data Presentation: Performance of 12:0 EPC in mRNA Delivery

Quantitative data from studies on SORT nanoparticles highlight the performance of 12:0 EPC in comparison to other lipids in the same EPC series for lung-specific mRNA delivery.

Table 1: In Vivo Luciferase Expression in Mice after Intravenous Administration of EPC-based SORT LNPs

Cationic LipidLung Luminescence (photons/s)Spleen Luminescence (photons/s)Liver Luminescence (photons/s)Lung Selectivity (%)
12:0 EPC HighModerateModerate40
14:0 EPC LowLowLow-
16:0 EPC LowLowLow-
18:0 EPC HighLowLow83

Data adapted from a study on SORT nanoparticles.[5] Note: "High," "Moderate," and "Low" are relative terms based on the data presented in the source. Lung selectivity is defined as the percentage of total luminescent flux originating from the lungs.

The data indicates that while 12:0 EPC is one of the most potent lipids in the EPC series for lung delivery, it also leads to significant off-target delivery to the spleen and liver, resulting in lower lung selectivity compared to 18:0 EPC.[5]

Signaling Pathways and Cellular Uptake

The positively charged surface of 12:0 EPC-containing LNPs is thought to mediate interactions with the negatively charged cell surface, promoting endocytosis. The precise signaling pathways involved in the uptake of these specific LNPs are not fully elucidated but are generally believed to follow the pathways of other cationic lipid-based delivery systems.

cluster_uptake Cellular Uptake and mRNA Release lnp 12:0 EPC-LNP cell_membrane Cell Membrane lnp->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm mrna_release mRNA Release cytoplasm->mrna_release translation Translation mrna_release->translation protein Protein Expression translation->protein

Caption: Proposed mechanism of cellular uptake and mRNA release for 12:0 EPC-LNPs.

Conclusion

This compound is a valuable cationic lipid for the formulation of lipid nanoparticles for mRNA delivery, particularly for applications requiring lung targeting. Its permanent positive charge facilitates efficient mRNA encapsulation and cellular uptake. While it demonstrates high potency in delivering mRNA to the lungs, its lower lung selectivity compared to other EPC lipids with longer acyl chains is a critical consideration for therapeutic applications where minimizing off-target effects is paramount. Further optimization of LNP formulations containing 12:0 EPC may help to enhance its target specificity and overall therapeutic index. This guide provides a foundational understanding for researchers and drug developers working with this promising cationic lipid.

References

An In-depth Technical Guide on the Biodegradability and Toxicity of 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological and ecotoxicological properties of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) have not been extensively investigated. This guide summarizes the available information and provides data on structurally related compounds to offer a preliminary assessment of its potential environmental fate and toxicity profile.

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride, commonly known as this compound, is a cationic phospholipid increasingly utilized in drug delivery systems, particularly for the formulation of lipid nanoparticles for nucleic acid therapies. As with any novel excipient, a thorough understanding of its biodegradability and toxicity is paramount for regulatory approval and ensuring human and environmental safety. While specific data for this compound is limited, general information from suppliers suggests it possesses low toxicity and is biodegradable.[1] This guide aims to consolidate the available data, provide context through related compounds, and detail relevant experimental protocols.

Biodegradability

There are currently no specific studies available that have evaluated the biodegradability of this compound using standardized methods such as the OECD 301 series for ready biodegradability. However, the molecule is comprised of naturally occurring components—fatty acids (lauric acid), glycerol, and a phosphocholine (B91661) head group—which suggests it is likely to be biodegradable. The ester linkages in the molecule are susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in biological systems.

Surrogate Data and Interpretation:

To infer the potential biodegradability of this compound, data from other phospholipids (B1166683) can be considered. Phosphatidylcholines, in general, are known to be readily metabolized. The degradation would likely proceed via hydrolysis of the ester bonds, releasing lauric acid, glycerol-3-ethylphosphocholine, and subsequently, further degradation of these components.

Experimental Protocols for Biodegradability Testing

Standardized protocols for assessing the ready biodegradability of chemicals are well-established. The OECD 301 guidelines are a suite of six tests that are commonly used for this purpose.

Workflow for OECD 301F (Manometric Respirometry Test):

cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium E Test Vessels: Medium + Inoculum + Test Substance A->E F Blank Control: Medium + Inoculum A->F G Reference Control: Medium + Inoculum + Reference Substance A->G H Toxicity Control: Medium + Inoculum + Test + Reference A->H B Prepare Inoculum (e.g., activated sludge) B->E B->F B->G B->H C Prepare Test Substance (this compound) C->E C->H D Prepare Reference Substance (e.g., Sodium Benzoate) D->G D->H I Incubate at 20-25°C in the dark for 28 days E->I F->I G->I H->I J Continuously Measure Oxygen Consumption I->J K Calculate % Biodegradation based on ThOD J->K L Assess Pass Criteria (>60% in 10-day window) K->L

Caption: Workflow for OECD 301F Biodegradability Test.

Toxicity Profile

Direct quantitative toxicity data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are not publicly available. The Safety Data Sheet (SDS) for the powdered form of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt) states that it is not classified as a hazardous substance or mixture.[1] However, it also notes that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2][3][4][5] The SDS for the substance in a chloroform (B151607) solution indicates hazards associated with the solvent.

In Vitro Cytotoxicity

While no specific IC50 values for this compound were found, the cytotoxicity of cationic lipids is a well-studied area. The primary mechanism of toxicity is often attributed to the interaction of the positively charged headgroup with the negatively charged cell membrane, leading to membrane disruption and cell lysis.

General Toxicity of Cationic Lipids:

Cell LineCationic Lipid (Surrogate)EndpointIC50 (µg/mL)Reference
HepG2Imidazole ionic liquid [C12mim]ClCell Viability~10-20(Adapted from a study on a similar cationic molecule)
A549Oligofectamine™ApoptosisNot specified(General finding of apoptosis induction)
ErythrocytesDilauroylglycerophosphocholineHemolysisTemperature and concentration-dependent[6]

Note: The data in the table above is for structurally related or functionally similar compounds and should be interpreted with caution as a direct measure of this compound's toxicity.

Experimental Protocols for Toxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability (%) and IC50 H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

This assay assesses the lytic effect of a substance on red blood cells.

Workflow for Hemolysis Assay:

A Prepare erythrocyte suspension C Incubate erythrocyte suspension with test substance A->C B Prepare serial dilutions of This compound B->C D Include positive (e.g., Triton X-100) and negative (saline) controls E Centrifuge to pellet intact cells C->E D->E F Measure absorbance of supernatant (hemoglobin release) at ~540 nm E->F G Calculate % Hemolysis F->G

Caption: Workflow for a hemolysis assay.

Genotoxicity

No studies on the genotoxicity of this compound were identified. Standard genotoxicity assays include the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, and comet assay. Given the lack of data, it is recommended that these be conducted to fully characterize the safety profile of this compound.

Potential Signaling Pathways in Cationic Lipid Toxicity

While specific pathways for this compound are not elucidated, cationic lipids, in general, can induce cytotoxicity through several mechanisms.

cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Effects cluster_outcome Cellular Outcome A Cationic Lipid (this compound) B Electrostatic interaction with negatively charged membrane A->B C Membrane destabilization and pore formation B->C D Increased membrane permeability C->D J Necrosis/Lysis C->J E Disruption of ion homeostasis D->E F Mitochondrial membrane potential collapse D->F G Release of pro-apoptotic factors F->G H Activation of Caspases G->H I Apoptosis H->I

Caption: Putative signaling pathway for cationic lipid-induced toxicity.

Conclusion

The available information suggests that this compound has a favorable preliminary safety profile, characterized by low toxicity and probable biodegradability. However, the lack of comprehensive and quantitative data is a significant gap. For a complete risk assessment, further studies following standardized guidelines are essential. Researchers and drug developers should consider conducting ready biodegradability tests (e.g., OECD 301F), a battery of in vitro cytotoxicity assays on relevant cell lines, and standard genotoxicity tests. The experimental protocols and general toxicity information provided in this guide can serve as a foundation for these future investigations.

References

Foundational Research on Ethylphosphocholine Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on ethylphosphocholine (EPC) lipids. These cationic derivatives of phospholipids (B1166683) have garnered significant interest due to their unique physicochemical properties and potential applications in drug delivery and gene therapy. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes important biological and experimental processes.

Physicochemical Properties of Ethylphosphocholine Lipids

Ethylphosphocholine lipids are characterized by the substitution of a methyl group with an ethyl group on the phosphocholine (B91661) headgroup, resulting in a stable positive charge. This modification significantly influences their physical and biological properties. Various saturated and unsaturated fatty acid chains can be incorporated into the EPC backbone, allowing for the fine-tuning of their characteristics for specific applications.

Below is a summary of the properties of several common EPC lipids:

Lipid NameAbbreviationMolecular FormulaPurityStabilityStorage TemperatureKey Features
1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt)12:0 EPC (Cl Salt)C38H77NO8PCl>99%1 Year-20°CShort-chain cationic phospholipid, suitable for lipoplex preparation.
1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (chloride salt)14:0 EPC (Cl Salt)C38H77NO8PCl>99%1 Year-20°CForms stable triesters, biodegradable and has low toxicity.[1]
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (chloride salt)16:0 EPC (Cl Salt)C42H85NO8PCl>99%1 Year-20°CCationic lipid with applications in bicelle formation.[2]
1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (chloride salt)16:0-18:1 EPC (Cl Salt)C44H87NO8PCl>99%1 Year-20°CChemically stable triester, biodegradable with low toxicity.[3]
1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (chloride salt)18:1 EPC (Cl Salt)C46H89NO8PCl>99%1 Year-20°CForms unilamellar liposomes, effective for DNA transfection.[4][5]

Synthesis and Experimental Protocols

2.1. General Synthesis of Ethylphosphocholine Lipids

The synthesis of O-ethylphosphatidylcholines is typically achieved through a one-step reaction from a corresponding phosphatidylcholine.[6] This method involves the reaction of the phosphatidylcholine with ethyl trifluoromethanesulfonate. The resulting O-alkyl phosphatidylcholines are chemically stable triesters.[4][6] This synthetic route is versatile and allows for the preparation of a variety of EPC derivatives with different fatty acid chains.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products PC Phosphatidylcholine (PC) Reaction One-Step Ethylation PC->Reaction EthylTf Ethyl Trifluoromethanesulfonate EthylTf->Reaction EPC Ethylphosphocholine (EPC) Lipid Reaction->EPC Byproduct Trifluoromethanesulfonic Acid Reaction->Byproduct

A simplified workflow for the synthesis of ethylphosphocholine lipids.

2.2. Experimental Protocol: Liposome (B1194612) Preparation and DNA Transfection

Ethylphosphocholine lipids, such as 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine, can self-assemble into large, unilamellar liposomes in aqueous solutions.[4] These cationic liposomes can then be complexed with negatively charged plasmid DNA to form lipoplexes, which are effective for gene transfection.[4][6]

Protocol Outline:

  • Liposome Formation:

    • Dissolve the EPC lipid in an organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with an aqueous buffer to form liposomes.

  • Lipoplex Formation:

    • Mix the cationic liposome suspension with a solution of plasmid DNA.

    • Incubate the mixture to allow for the formation of lipid-DNA complexes (lipoplexes). Maximum transfection efficiency is often achieved with a slight excess of positive charge.[6]

  • Cell Transfection:

    • Add the lipoplex suspension to cultured cells.

    • Incubate the cells to allow for the uptake of the lipoplexes and subsequent gene expression.

Transfection_Workflow start Start EPC_lipid Ethylphosphocholine Lipid start->EPC_lipid DNA Plasmid DNA start->DNA Liposome_prep Liposome Preparation (Hydration of Lipid Film) EPC_lipid->Liposome_prep Lipoplex_form Lipoplex Formation (Mixing Liposomes and DNA) DNA->Lipoplex_form Liposome_prep->Lipoplex_form Transfection Transfection (Incubation with Cells) Lipoplex_form->Transfection Cell_culture Cultured Cells Cell_culture->Transfection Gene_exp Gene Expression Analysis Transfection->Gene_exp

Experimental workflow for DNA transfection using EPC-based lipoplexes.

Biological Interactions and Signaling Pathways

3.1. Interaction with Enzymes

Ethylphosphocholine lipids are biodegradable and can be metabolized by cellular enzymes.[6] For instance, they can be hydrolyzed by phospholipase A2 in vitro.[6] This susceptibility to enzymatic degradation is a key feature for their use in drug delivery, as it allows for the controlled release of encapsulated cargo.

3.2. Role in Signaling Pathways

While specific signaling pathways directly initiated by ethylphosphocholine lipids are not yet fully elucidated, their structural similarity to endogenous phospholipids suggests potential involvement in various cellular signaling cascades. Phospholipids are central to numerous signaling pathways, acting as precursors to second messengers.[7][8] For example, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate downstream signaling events.[7][8] Given that some ether lipids can influence phosphatidylcholine biosynthesis and related signaling, it is plausible that EPC lipids could modulate these pathways.[9]

Phospholipid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Response (e.g., Proliferation, Differentiation) PKC->Cell_response Ca_release->Cell_response Receptor Receptor Activation (External Signal) Receptor->PLC

A generalized phospholipid signaling pathway involving PLC.

Analytical Techniques

The characterization and quantification of ethylphosphocholine lipids rely on a variety of analytical techniques. Mass spectrometry (MS) is a cornerstone for lipidomics, often coupled with liquid chromatography (LC) for separation.[10][11]

Key Analytical Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation and identification of different EPC lipid species from complex mixtures.[10]

  • Tandem Mass Spectrometry (MS/MS): Provides structural information by fragmenting the parent ion, allowing for the identification of the headgroup and fatty acid chains. For phosphocholine-containing lipids, a characteristic fragment at m/z 184 is often observed in positive ionization mode.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used to analyze the fatty acid composition of lipids after hydrolysis and derivatization.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the structural elucidation of newly synthesized EPC lipids.

Analytical_Workflow Sample Biological Sample or Synthetic Product Extraction Lipid Extraction Sample->Extraction Separation Separation (e.g., LC, GC) Extraction->Separation Analysis Analysis (e.g., MS, MS/MS, NMR) Separation->Analysis Data Data Interpretation (Identification & Quantification) Analysis->Data

A general workflow for the analysis of ethylphosphocholine lipids.

Concluding Remarks

Ethylphosphocholine lipids represent a promising class of cationic lipids with significant potential in biomedical research and drug development. Their straightforward synthesis, biodegradability, low toxicity, and efficiency in gene transfection make them attractive candidates for various applications. Further research is warranted to fully elucidate their interactions with cellular components and their precise roles in signaling pathways, which will undoubtedly open up new avenues for their therapeutic use.

References

The Advent and Advancement of Short-Chain Cationic Lipids: A Technical Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The landscape of non-viral gene and drug delivery has been significantly shaped by the development of cationic lipids, which serve as the cornerstone of lipid nanoparticle (LNP) formulations. While traditional cationic lipids feature long hydrocarbon chains (typically C14-C18), a growing body of research highlights the unique potential of short-chain cationic lipids in optimizing delivery systems. These lipids, characterized by hydrophobic tails generally ranging from C6 to C12, offer distinct physicochemical properties that can influence nanoparticle stability, cellular uptake, endosomal escape, and overall transfection efficiency. This technical guide provides an in-depth exploration of the discovery and development of short-chain cationic lipids for researchers, scientists, and drug development professionals. It covers their synthesis, formulation into nanoparticles, and mechanisms of action, with a focus on structure-activity relationships. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to provide a comprehensive resource for advancing the next generation of lipid-based therapeutics.

Introduction: The Rationale for Short-Chain Cationic Lipids

Cationic lipids are amphiphilic molecules comprising a positively charged headgroup, a hydrophobic tail, and a linker connecting these two domains. Their primary function in drug delivery is to electrostatically complex with negatively charged nucleic acids (like siRNA, mRNA, and pDNA), condensing them into nanoparticles that protect the cargo from degradation and facilitate entry into cells.

The structure of the hydrophobic domain—specifically the length and saturation of the alkyl chains—is a critical determinant of the lipid's performance. While longer chains have been the historical standard, research has shown that shortening the alkyl tails can offer several advantages:

  • Enhanced Transfection Efficiency: In certain molecular contexts, shortening alkyl chains from C18 to C14 has been shown to improve transfection efficacy both in vitro and in vivo. This is attributed to alterations in the fluidity and phase behavior of the lipid bilayer, which can promote more efficient endosomal escape.

  • Modified Biodegradability and Toxicity: The nature of the hydrophobic tail influences the lipid's metabolic profile and cytotoxicity. Short-chain lipids may exhibit different degradation pathways and toxicity profiles compared to their long-chain counterparts.

  • Tunable Nanoparticle Properties: The use of short-chain lipids can affect the overall packing parameter of the lipid mixture, influencing the size, stability, and morphology of the resulting nanoparticles.

However, the relationship between chain length and efficacy is not always linear and is highly dependent on the other molecular components of the lipid, including the headgroup and linker. Some studies have found that longer chains can lead to higher efficiency in specific lipid series, underscoring the need for a nuanced, structure-driven approach to lipid design. This guide focuses on elucidating these complex relationships and providing the technical details necessary for the rational design and application of short-chain cationic lipids.

Synthesis and Physicochemical Characterization

The synthesis of novel cationic lipids allows for systematic modification of their modular components to study structure-activity relationships. Below are representative data and protocols for the synthesis and characterization of these lipids and their formulations.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on cationic lipids, with a focus on the impact of chain length and other structural features on nanoparticle properties and performance.

Table 1: Physicochemical Properties of Cationic Lipid Formulations

Cationic LipidCo-Lipid(s)Molar RatioParticle Size (nm)Zeta Potential (mV)Reference
DMRIE DOPE1:1Not SpecifiedNot Specified
DOTMA-based Tween 80VariableNot SpecifiedNot Specified
DOTAP CholesterolVariableNot SpecifiedNot Specified
Aromatic (di-C14:0) Tween 80Not SpecifiedNot SpecifiedNot Specified
KC2-based LNP DSPC, Cholesterol, PEG-lipid50:10:38.5:1.5~80-100Not Specified

Table 2: In Vitro & In Vivo Performance Data

Cationic LipidCargoCell Line / Animal ModelKey Performance MetricResultReference
SST-02 FVII siRNARatIn vivo ID500.02 mg/kg
CL4H6 siRNAMouseIn vivo ED500.0025 mg/kg
DOTMA pDNA (Luciferase)Mouse (IV)Peak Gene Expression10-24 hours post-injection
Aromatic (di-C14:0) pDNA (Luciferase)Mouse (IV)Target OrganLung
DMRIE/DOPE pDNAMouse, PigMaximum Tolerated Dose1,000-fold higher than previous formulations
Experimental Protocols

This protocol is a generalized example based on common synthetic strategies for creating novel cationic lipids with varying chain lengths.

  • Starting Material Preparation: Begin with a suitable backbone molecule, such as 3,5-dihydroxybenzyl alcohol, which allows for the attachment of two hydrophobic tails and a headgroup.

  • Alkylation (Attaching Hydrophobic Tails):

    • Dissolve the backbone material in an anhydrous solvent like DMF or DCM.

    • Add an alkyl bromide or tosylate with the desired short-chain length (e.g., C10, C12) and a base such as potassium carbonate (K₂CO₃).

    • Reflux the mixture for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Perform an aqueous workup and purify the resulting dialkylated intermediate using flash column chromatography.

  • Functionalization for Headgroup Attachment:

    • Convert the remaining hydroxyl group on the backbone to a reactive group (e.g., a tosylate or mesylate) by reacting with the corresponding sulfonyl chloride in the presence of a base like triethylamine.

  • Headgroup Attachment (Quaternization):

    • Dissolve the functionalized intermediate in a solvent such as acetone (B3395972) or THF.

    • Add an excess of the desired amine headgroup (e.g., N,N-dimethylethanolamine) to introduce a tertiary amine.

    • Stir the reaction at room temperature or with gentle heating for 24-48 hours to form the final quaternary ammonium (B1175870) cationic lipid.

  • Purification and Characterization:

    • Purify the final product via recrystallization or column chromatography.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be further assessed by HPLC with a charged aerosol detector (CAD).

This is a widely adopted method for producing LNPs for siRNA or mRNA delivery.

  • Preparation of Solutions:

    • Lipid Stock: Dissolve the short-chain cationic lipid, helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Nucleic Acid Stock: Dissolve the nucleic acid (e.g., siRNA) in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Mixing:

    • Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined volumetric ratio (typically 1:3). This can be achieved using a T-junction mixer or a microfluidic device for controlled and reproducible nanoparticle formation. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble around the nucleic acid cargo.

  • Maturation and Neutralization:

    • Dialyze the resulting nanoparticle suspension against a physiological buffer (e.g., PBS, pH 7.4) for 18-24 hours to remove the ethanol and raise the pH. This step neutralizes the ionizable cationic lipids, stabilizing the LNP structure.

  • Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye exclusion assay (e.g., RiboGreen assay). The fluorescence is measured before and after lysing the nanoparticles with a detergent like Triton X-100.

    • Morphology: Visualize the nanoparticle structure using Cryogenic Transmission Electron Microscopy (Cryo-TEM).

This protocol outlines a standard method for assessing the gene silencing or expression activity of LNP formulations.

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver-targeted studies) in 96-well plates at a density that will result in ~80% confluency at the time of transfection.

  • LNP Treatment:

    • Prepare serial dilutions of the LNP formulation in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Activity Measurement:

    • For Gene Silencing (siRNA): Lyse the cells and measure the target mRNA levels using quantitative real-time PCR (qRT-PCR). Normalize the results to a housekeeping gene. Alternatively, if the target is a secreted protein (e.g., Factor VII), measure its concentration in the supernatant via ELISA.

    • For Gene Expression (pDNA/mRNA): If the cargo is a reporter gene like luciferase, lyse the cells and measure luminescence using a luciferase assay kit.

  • Data Analysis: Calculate the percentage of gene knockdown or the level of reporter gene expression relative to untreated control cells. Determine the IC₅₀ or EC₅₀ value from the dose-response curve.

Cellular Mechanisms and Signaling Pathways

The biological activity of cationic lipids extends beyond simple cargo delivery. They are bioactive molecules that interact with and modulate cellular pathways, influencing both efficacy and toxicity.

Cellular Uptake and Endosomal Escape

The journey of an LNP into the cell is a multi-step process that is heavily influenced by the properties of its constituent lipids.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP Cationic LNP PM Plasma Membrane (Negative Charge) LNP->PM Electrostatic Interaction EE Early Endosome (pH ~6.5) PM->EE Endocytosis (e.g., Clathrin-mediated) LE Late Endosome (pH ~5.5) EE->LE Maturation Lysosome Lysosome (Degradation) LE->Lysosome Cytosol Cytosol LE->Cytosol Endosomal Escape Cargo Released Nucleic Acid G cluster_membrane Cell Membrane / Endosome cluster_cytosol Cytosol LNP Cationic Lipid Nanoparticle TLR2 TLR2 LNP->TLR2 Activation NLRP3 NLRP3 Inflammasome LNP->NLRP3 Activation NFkB NF-κB Pathway TLR2->NFkB IL1b IL-1β NLRP3->IL1b Cleavage ProIL1b Pro-IL-1β NFkB->ProIL1b Transcription Cytokines TNF-α, IL-6 NFkB->Cytokines Transcription

Methodological & Application

Preparation of 12:0 EPC Chloride Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are extensively used as potent drug delivery vehicles due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents.[1][2][3] 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (12:0 EPC or DLPC) is a saturated phospholipid containing two 12-carbon lauric acid chains.[4][5] The chloride salt form, 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt), is a cationic lipid, which imparts a positive surface charge to the resulting liposomes.[5] This positive charge can enhance the interaction of liposomes with negatively charged cell membranes, making them promising candidates for gene delivery and other targeted therapies.

This document provides a detailed protocol for the preparation of 12:0 EPC chloride liposomes using the well-established thin-film hydration followed by extrusion method.[6][7][8] This technique is favored for its simplicity and its ability to produce unilamellar vesicles with a controlled and homogenous size distribution.[6][9]

Experimental Protocol

This protocol details the thin-film hydration and extrusion method for preparing unilamellar this compound liposomes, often incorporating cholesterol to enhance membrane stability.

Materials and Equipment

Lipids:

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt) (this compound)

  • Cholesterol (Chol)

Solvents and Buffers:

  • Chloroform (B151607) or a 2:1 (v/v) mixture of chloroform and methanol

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, 10 mM Tris-HCl pH 7.4)

  • Nitrogen gas

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome (B1194612) extruder with temperature control (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis

  • Zeta potential analyzer

Step-by-Step Methodology

1. Lipid Preparation and Film Formation:

  • Lipid Dissolution: In a clean round-bottom flask, dissolve the this compound and cholesterol in chloroform or a chloroform:methanol mixture. A common molar ratio is 7:3 (this compound:Cholesterol). The typical lipid concentration in the organic solvent is between 10-20 mg/mL.[7]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. The water bath temperature should be set to ensure efficient solvent removal without degrading the lipids (e.g., 30-40°C).

  • Film Formation: Reduce the pressure and rotate the flask to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To remove any residual organic solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.[3]

2. Hydration of the Lipid Film:

  • Pre-heating the Buffer: Warm the desired hydration buffer to a temperature above the phase transition temperature (Tm) of the lipids. The Tm of 12:0 EPC (DLPC) is approximately -2°C, so hydration can be effectively performed at room temperature.[10]

  • Hydration: Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension (typically 1-50 mM).

  • Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle hand-swirling or vortexing. This process causes the lipid film to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs). This step should be continued for 30-60 minutes.

3. Liposome Extrusion (Sizing):

  • Extruder Assembly: Assemble the liposome extruder according to the manufacturer's instructions, fitted with a 100 nm polycarbonate membrane.

  • Temperature Control: Maintain the extruder at a temperature above the Tm of the lipids. For this compound, room temperature is sufficient.

  • Extrusion Process: Draw the MLV suspension into a gas-tight syringe and place it in the extruder. Force the suspension through the polycarbonate membrane by applying pressure to the syringe plunger. Collect the extruded liposome suspension in a clean vial.

  • Homogenization: For a uniform size distribution, pass the liposome suspension through the membrane 11 to 21 times.[11] The resulting suspension will contain large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

Characterization

The prepared liposomes should be characterized to determine their key physicochemical properties.

  • Size and Polydispersity Index (PDI): The mean hydrodynamic diameter and PDI of the liposomes should be measured using Dynamic Light Scattering (DLS). A PDI value of 0.3 or below is generally considered indicative of a homogenous liposome population.[9]

  • Zeta Potential: The surface charge of the liposomes is determined by measuring the zeta potential. Given that this compound is a cationic lipid, the expected zeta potential will be positive. A zeta potential with a magnitude of ±30 mV or greater suggests good colloidal stability.[12]

Data Presentation

The following table summarizes the key parameters for the preparation of this compound liposomes and the expected characteristics of the final product.

ParameterValue/RangeReference/Note
Lipid Composition
Primary Lipid1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt)Cationic Lipid
Co-lipidCholesterolFor membrane stability
Molar Ratio (Lipid:Chol)7:3 to 1:1Common ratios for stable liposomes
Preparation Parameters
Initial Lipid Concentration10-20 mg/mL (in organic solvent)[7]
Final Lipid Concentration1-50 mM (in aqueous buffer)
Hydration BufferPBS (pH 7.4) or 10 mM Tris-HCl (pH 7.4)Physiologically relevant buffers
Hydration TemperatureRoom Temperature (~25°C)Above the Tm of 12:0 EPC (-2°C)[10]
Extrusion Parameters
Membrane Pore Size100 nmTo produce LUVs
Number of Passes11-21For a homogenous size distribution[11]
Extrusion TemperatureRoom Temperature (~25°C)Above the Tm of 12:0 EPC
Expected Characteristics
Mean Diameter (Z-average)110 - 140 nmTypically slightly larger than the membrane pore size
Polydispersity Index (PDI)≤ 0.3Indicates a monodisperse population[9]
Zeta PotentialPositive (e.g., +20 to +40 mV)Due to the cationic nature of this compound

Visualized Workflow

The following diagram illustrates the workflow for the preparation of this compound liposomes.

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion (Sizing) A Dissolve this compound and Cholesterol in Chloroform B Evaporate Solvent (Rotary Evaporator) A->B C Dry Film under Vacuum B->C D Add Aqueous Buffer (e.g., PBS) C->D E Agitate to Form Multilamellar Vesicles (MLVs) D->E F Pass MLV Suspension through 100 nm Membrane E->F G Repeat Extrusion (11-21 passes) F->G H Homogenous Unilamellar Liposomes (LUVs) G->H

References

Application Notes and Protocols for 12:0 EPC Chloride-Mediated Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride is a cationic phospholipid that has emerged as an effective non-viral vector for the delivery of nucleic acids into cells.[1] Its biodegradable nature and low toxicity make it a promising candidate for various gene delivery applications.[1] This document provides a detailed protocol for utilizing 12:0 EPC chloride for the transfection of mammalian cells, along with relevant quantitative data and a schematic of the general transfection pathway. 12:0 EPC has been noted for its utility in forming lamellar lipoplexes which exhibit high to superior transfection activity and is particularly favored for the transfection of cultured primary endothelial cells.

Quantitative Data Summary

Quantitative data for the in vitro transfection efficiency and cytotoxicity of 12:0 EPC across a wide range of cell lines is not extensively available in the public domain. However, studies on lipid nanoparticles (LNPs) incorporating 12:0 EPC for in vivo mRNA delivery have demonstrated its potential. The following table summarizes in vivo luciferase expression data from a study utilizing 12:0 EPC as a component of a SORT LNP formulation for Firefly Luciferase (FLuc) mRNA delivery in mice.

Formulation ComponentTarget OrganReporter Gene Expression (Total Flux [p/s])Organ SelectivityReference
12:0 EPCLungs~10^940% (with off-target delivery to spleen and liver)[2]
18:0 EPCLungs~10^983%[2]

Note: This data is from an in vivo study and may not directly translate to in vitro transfection performance. Optimization for specific cell types and nucleic acid payloads is crucial.

Experimental Protocols

This section details the key experimental protocols for this compound-mediated transfection, from the preparation of liposomes to the transfection of adherent mammalian cells.

Protocol 1: Preparation of 12:0 EPC Liposomes

This protocol is based on the thin-film hydration method followed by extrusion, a common technique for preparing unilamellar liposomes.

Materials:

  • 12:0 EPC (Cl Salt) powder

  • Helper lipid (e.g., DOPE or cholesterol, optional but recommended)

  • Chloroform (B151607)

  • Sterile, RNase-free water or desired buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas stream

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve 12:0 EPC powder (and helper lipid, if used, typically at a 1:1 molar ratio with the cationic lipid) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. A thin lipid film will form on the wall of the flask.

    • To ensure complete removal of the organic solvent, further dry the lipid film under a gentle stream of nitrogen or argon gas for at least 30 minutes.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, RNase-free aqueous buffer (e.g., PBS) pre-warmed to a temperature above the phase transition temperature of the lipids.

    • Gently rotate the flask to ensure the entire lipid film is hydrated. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To create smaller, more uniform vesicles, sonicate the MLV suspension in a water bath sonicator for 5-10 minutes.

    • For a more defined size distribution, extrude the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This should be done multiple times (e.g., 11 passes) to ensure uniformity. The extruder and liposome suspension should be maintained at a temperature above the lipid phase transition temperature during extrusion.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be stored under argon.

Protocol 2: 12:0 EPC-Mediated Transfection of Adherent Cells

This protocol provides a general guideline for transfecting adherent mammalian cells in a 6-well plate format. Optimization of parameters such as lipid-to-nucleic acid ratio, cell density, and incubation times is highly recommended for each cell type and nucleic acid.

Materials:

  • Prepared 12:0 EPC liposomes

  • Nucleic acid (e.g., plasmid DNA, mRNA, siRNA)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Adherent mammalian cells

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Formation of 12:0 EPC-Nucleic Acid Complexes (Lipoplexes):

    • For each well to be transfected, prepare two tubes:

      • Tube A: Dilute the desired amount of nucleic acid (e.g., 2.5 µg of plasmid DNA) in serum-free medium to a final volume of 250 µL. Mix gently.

      • Tube B: Dilute the desired amount of 12:0 EPC liposomes in serum-free medium to a final volume of 250 µL. The optimal lipid-to-nucleic acid ratio (w/w or molar ratio) needs to be determined empirically, but a starting point of 4:1 to 8:1 (lipid:nucleic acid, w/w) is common. Mix gently.

    • Add the contents of Tube A to Tube B and mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently wash the cells with serum-free medium or PBS.

    • Remove the wash solution and add 2 mL of fresh, serum-free medium to each well.

    • Add the 500 µL of the lipoplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with 2 mL of complete (serum-containing) culture medium.

    • Return the cells to the incubator.

  • Assay for Gene Expression:

    • Assay for the expression of the transfected gene at an appropriate time point (e.g., 24-72 hours post-transfection), depending on the nucleic acid delivered and the experimental goals.

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_transfection Transfection Protocol prep1 Dissolve 12:0 EPC in Chloroform prep2 Create Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film (Aqueous Buffer) prep2->prep3 prep4 Extrude for Uniform Size prep3->prep4 comp2 Dilute 12:0 EPC Liposomes (Serum-Free Medium) prep4->comp2 comp1 Dilute Nucleic Acid (Serum-Free Medium) comp3 Combine and Incubate comp1->comp3 comp2->comp3 trans1 Seed Cells trans2 Add Lipoplexes to Cells trans1->trans2 trans3 Incubate (4-6 hours) trans2->trans3 trans4 Replace with Complete Medium trans3->trans4 trans5 Assay (24-72 hours) trans4->trans5 G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex 12:0 EPC/Nucleic Acid Lipoplex endosome Endosome lipoplex->endosome Endocytosis escape Endosomal Escape endosome->escape nucleic_acid Released Nucleic Acid escape->nucleic_acid translation Translation (mRNA/siRNA) nucleic_acid->translation transcription Transcription (pDNA) nucleic_acid->transcription Nuclear Import

References

Application Notes and Protocols for In Vitro siRNA Delivery Using 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful tool for gene silencing, offering therapeutic potential for a wide range of diseases. The primary challenge in harnessing the full potential of siRNA lies in its safe and efficient delivery into target cells. Cationic lipids, such as 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride), are promising non-viral vectors for siRNA delivery. 12:0 EPC is a biodegradable and biocompatible cationic phospholipid that can form liposomes, which encapsulate and protect siRNA, facilitating its cellular uptake.[1][2][3][4] These cationic liposomes interact with the negatively charged cell membrane, promoting entry into the cell, primarily through endocytosis.[5][6] This document provides detailed application notes and protocols for the use of this compound for siRNA delivery in vitro.

Principle of this compound-Mediated siRNA Delivery

This compound is a cationic lipid that, when hydrated in an aqueous solution, can self-assemble into bilayer vesicles known as liposomes. The positively charged headgroups of the 12:0 EPC molecules interact electrostatically with the negatively charged phosphate (B84403) backbone of siRNA, leading to the formation of liposome-siRNA complexes, often referred to as lipoplexes. These lipoplexes, which have a net positive charge, can then bind to the negatively charged surface of the cell membrane. Cellular uptake is primarily mediated by endocytosis. Once inside the cell within an endosome, a portion of the lipoplexes is believed to escape the endosome, releasing the siRNA into the cytoplasm. The released siRNA can then be loaded into the RNA-induced silencing complex (RISC), leading to the cleavage and degradation of the target messenger RNA (mRNA), thereby silencing gene expression.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the typical physicochemical and biological properties of ethylphosphocholine (ePC)-based lipoplexes for siRNA delivery. It is important to note that specific values for this compound are not extensively available in the literature; therefore, data from closely related ePCs, such as 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC or C14-ePC), are included for comparison and as a benchmark.[7] Users should experimentally determine the optimal parameters for their specific application.

Table 1: Physicochemical Properties of ePC/siRNA Lipoplexes

Parameter12:0 EPC/siRNA (Estimated)14:0 EPC/siRNA (Reported)[7]
Particle Size (nm) 150 - 300~200
Polydispersity Index (PDI) 0.2 - 0.4Not Reported
Zeta Potential (mV) +20 to +40Not Reported
Optimal N/P Ratio 4:1 - 8:1 (to be optimized)2:1 - 4:1 (lipid to siRNA base pair)

Table 2: In Vitro Biological Performance of ePC/siRNA Lipoplexes

Parameter12:0 EPC/siRNA (Estimated)14:0 EPC/siRNA (Reported)[7]
Cell Line Various (e.g., MCF-7, HeLa)MCF-7 (modified for GFP expression)
Transfection Efficiency ModerateHigh (exceeding Lipofectamine RNAiMAX)
Gene Silencing (%) 40 - 60% (GFP)> 80% (GFP)
Cell Viability (%) > 80%> 90% (at optimal concentrations)

Experimental Protocols

The following protocols are adapted from methodologies used for similar cationic lipids and should be optimized for your specific cell type and siRNA.[7]

Protocol 1: Preparation of this compound Liposomes
  • Materials:

    • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (this compound) powder

    • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

    • Chloroform (B151607) (optional, for lipid film method)

    • Glass vials or round-bottom flasks

    • Probe or bath sonicator, or extrusion equipment

  • Procedure (Thin-Film Hydration Method): a. Dissolve this compound in chloroform in a glass vial or round-bottom flask. b. Remove the chloroform using a gentle stream of nitrogen gas or under vacuum to form a thin lipid film on the wall of the vial. c. Place the vial under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with sterile, nuclease-free water or buffer to a final lipid concentration of 1-5 mg/mL. Vortex vigorously for 5-10 minutes. e. To obtain unilamellar vesicles of a defined size, sonicate the liposome (B1194612) suspension using a probe sonicator on ice or a bath sonicator. Alternatively, extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm). f. Store the prepared liposomes at 4°C.

Protocol 2: Formation of 12:0 EPC/siRNA Lipoplexes
  • Materials:

    • Prepared this compound liposomes

    • siRNA stock solution (e.g., 20 µM in nuclease-free buffer)

    • Serum-free cell culture medium (e.g., Opti-MEM)

  • N/P Ratio Calculation:

    • The N/P ratio is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the siRNA.

    • For this compound (MW ≈ 686.34 g/mol ), there is one nitrogen atom per molecule.

    • For siRNA, there is one phosphate group per nucleotide. A 21-mer siRNA duplex has 42 phosphate groups.

    • Formula: N/P Ratio = (moles of 12:0 EPC) / (moles of siRNA * number of phosphate groups per siRNA)

    • It is recommended to test a range of N/P ratios (e.g., 2:1, 4:1, 6:1, 8:1) to determine the optimal ratio for your system.[2][8][9]

  • Procedure: a. In separate sterile tubes, dilute the required amount of 12:0 EPC liposomes and siRNA in serum-free medium. b. Add the diluted siRNA solution to the diluted liposome suspension and mix gently by pipetting. c. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

Protocol 3: In Vitro Transfection of Adherent Cells
  • Materials:

    • Adherent cells in culture

    • Complete cell culture medium

    • Serum-free cell culture medium

    • Prepared 12:0 EPC/siRNA lipoplexes

    • Multi-well cell culture plates (e.g., 24-well plate)

  • Procedure: a. One day before transfection, seed the cells in a multi-well plate so that they reach 50-70% confluency on the day of transfection. b. On the day of transfection, remove the culture medium from the cells. c. Add the prepared 12:0 EPC/siRNA lipoplex suspension to each well. d. Add serum-free medium to achieve the desired final volume. e. Gently rock the plate to ensure even distribution of the lipoplexes. f. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. g. After incubation, add complete medium (containing serum) to each well. Alternatively, remove the transfection medium and replace it with fresh complete medium. h. Incubate the cells for 24-72 hours before assessing gene silencing.

Protocol 4: Assessment of Gene Silencing (qRT-PCR)
  • Materials:

    • Transfected and control cells

    • RNA extraction kit

    • Reverse transcription kit

    • qPCR master mix and primers for the target gene and a housekeeping gene

  • Procedure: a. At the desired time point post-transfection (e.g., 48 hours), lyse the cells and extract total RNA using a commercial kit. b. Synthesize cDNA from the extracted RNA using a reverse transcription kit. c. Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB). d. Calculate the relative expression of the target gene in transfected cells compared to control cells (e.g., treated with non-targeting siRNA) using the ΔΔCt method.

Protocol 5: Cytotoxicity Assay (e.g., MTT Assay)
  • Materials:

    • Transfected and control cells

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • Plate reader

  • Procedure: a. At the desired time point post-transfection (e.g., 48 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. d. Calculate cell viability as a percentage of the untreated control cells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis prep_lipo Prepare 12:0 EPC Liposomes prep_lipo_dilute Dilute Liposomes in Serum-Free Medium prep_lipo->prep_lipo_dilute prep_sirna Dilute siRNA in Serum-Free Medium form_complex Form Lipoplexes (Incubate 20-30 min) prep_sirna->form_complex prep_lipo_dilute->form_complex add_complex Add Lipoplexes to Cells form_complex->add_complex seed_cells Seed Cells (24h prior) seed_cells->add_complex incubate_transfect Incubate 4-6h add_complex->incubate_transfect add_media Add Complete Medium incubate_transfect->add_media incubate_silence Incubate 24-72h add_media->incubate_silence analysis_qprc Gene Silencing (qRT-PCR) incubate_silence->analysis_qprc analysis_cyto Cytotoxicity (MTT Assay) incubate_silence->analysis_cyto

Experimental workflow for siRNA delivery using this compound.
Mechanism of Cellular Uptake and siRNA Action

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex 12:0 EPC/siRNA Lipoplex endosome Endosome lipoplex->endosome Endocytosis endosomal_escape Endosomal Escape endosome->endosomal_escape risc RISC Loading endosomal_escape->risc siRNA Release mrna_cleavage mRNA Cleavage risc->mrna_cleavage silencing Gene Silencing mrna_cleavage->silencing target_mrna Target mRNA target_mrna->mrna_cleavage cell_membrane Cell Membrane

General mechanism of cationic liposome-mediated siRNA delivery.

References

Formulation of 12:0 EPC Chloride with DOPE: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The development of effective drug delivery systems is a cornerstone of modern therapeutics. Cationic lipids, such as 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC), are promising non-viral vectors for the delivery of nucleic acids and other therapeutic agents. When combined with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), these formulations can form stable lipid nanoparticles (LNPs) capable of efficient cellular uptake and endosomal escape, a critical step for the cytoplasmic delivery of payloads. This document provides detailed application notes and protocols for the formulation and characterization of 12:0 EPC chloride with DOPE.

Principle of Formulation

The formulation of this compound with DOPE is based on the self-assembly of these lipid molecules in an aqueous environment to form vesicular structures. 12:0 EPC provides a cationic surface charge, facilitating interaction with negatively charged payloads like nucleic acids and with the cell membrane. DOPE, a cone-shaped lipid, does not form stable bilayers on its own but promotes the formation of an inverted hexagonal (HII) phase, which is crucial for destabilizing the endosomal membrane and releasing the encapsulated cargo into the cytoplasm. The molar ratio of these lipids is a critical parameter that influences the physicochemical properties and biological activity of the resulting nanoparticles.

Data Presentation: Physicochemical Properties of Cationic Lipid Formulations

The following table summarizes typical physicochemical properties of cationic lipid formulations containing DOPE, based on literature values for similar systems. Researchers should aim to characterize their specific 12:0 EPC/DOPE formulations to ensure they meet the desired specifications.

Formulation ComponentMolar Ratio (Cationic Lipid:DOPE:Other)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
12:0 EPC:DOPETo be optimized (e.g., 1:1, 1:2)100 - 200< 0.2+30 to +60> 90
Cationic Lipid:DOPE:Cholesterol:PEG-Lipid50:10:38.5:1.580 - 150< 0.15+20 to +50> 95
EPC:DOTAP:DOPE50:25:25~113~0.19+48.7Not Reported

Experimental Protocols

Protocol 1: Preparation of 12:0 EPC/DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) which can then be downsized by sonication or extrusion.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., sterile nuclease-free water, PBS, or citrate (B86180) buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of 12:0 EPC and DOPE in chloroform in a round-bottom flask. A common starting point for molar ratios is 1:1 or 1:2 (12:0 EPC:DOPE).

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set slightly above the phase transition temperature of the lipids. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and rotating it gently. The volume of the buffer will determine the final lipid concentration. For efficient hydration, the temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation: Continue the hydration process with gentle agitation for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

Protocol 2: Vesicle Sizing by Sonication and Extrusion

A. Sonication:

  • Place the vial containing the MLV suspension in a bath sonicator.

  • Sonicate the suspension for 5-15 minutes, or until the solution becomes clear. The power and duration of sonication will influence the final vesicle size.[1]

  • Note: Sonication can sometimes lead to lipid degradation, so it should be performed in an ice bath to minimize heat generation.

B. Extrusion:

  • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Hydrate the membrane with the buffer.

  • Load the MLV suspension into one of the syringes of the extruder.

  • Pass the lipid suspension through the membrane by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous size distribution.[2]

Protocol 3: Characterization of Liposomes

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the liposome (B1194612) suspension in the hydration buffer.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

B. Zeta Potential Measurement:

  • Dilute a small aliquot of the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 1 mM HEPES).

  • Measure the surface charge using a zetameter.

C. Encapsulation Efficiency (for nucleic acid loading):

  • To encapsulate a payload like siRNA or plasmid DNA, it is typically added to the hydration buffer before the hydration step (passive loading) or mixed with pre-formed liposomes (active loading).

  • Separate the encapsulated payload from the unencapsulated payload using methods like size exclusion chromatography or centrifugation.

  • Quantify the amount of encapsulated payload using a suitable assay (e.g., RiboGreen assay for RNA).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Vesicle Sizing cluster_char Characterization start 1. Lipid Dissolution (12:0 EPC + DOPE in Chloroform) film 2. Thin-Film Formation (Rotary Evaporation) start->film dry 3. Drying (High Vacuum) film->dry hydrate 4. Hydration (Aqueous Buffer) dry->hydrate mlv MLVs Formed hydrate->mlv sonication Sonication mlv->sonication extrusion Extrusion mlv->extrusion suv Small Unilamellar Vesicles (SUVs) sonication->suv extrusion->suv dls DLS (Size, PDI) suv->dls zeta Zeta Potential suv->zeta ee Encapsulation Efficiency suv->ee results Physicochemical Properties dls->results zeta->results ee->results

Caption: Experimental workflow for the preparation and characterization of 12:0 EPC/DOPE liposomes.

signaling_pathway cluster_uptake Cellular Uptake and Endosomal Escape lnp 12:0 EPC/DOPE LNP (with payload) endocytosis Endocytosis lnp->endocytosis Interaction with cell_membrane Cell Membrane endosome Endosome endocytosis->endosome Formation of escape Endosomal Escape (DOPE-mediated membrane fusion) endosome->escape Acidification triggers payload_release Payload Release escape->payload_release Release into cytoplasm Cytoplasm payload_release->cytoplasm Therapeutic effect in

Caption: Mechanism of cellular uptake and endosomal escape of 12:0 EPC/DOPE LNPs.

Troubleshooting and Optimization

  • Lipid Film Peels Off Unevenly: Ensure the flask is clean and the rotation speed during evaporation is optimal.

  • Low Encapsulation Efficiency: Optimize the hydration conditions (temperature, time, buffer composition) and the lipid-to-drug ratio.

  • Large or Polydisperse Vesicles: Increase the number of extrusion cycles or optimize sonication parameters. Ensure the temperature during extrusion is above the lipid transition temperature.

  • Formulation Instability (Aggregation): Evaluate the effect of adding a PEGylated lipid to the formulation to provide steric stability. Assess stability at different storage temperatures (e.g., 4°C).[3]

Conclusion

The formulation of this compound with the helper lipid DOPE presents a versatile platform for the delivery of various therapeutic molecules. By following the detailed protocols and characterization methods outlined in these application notes, researchers can develop and optimize stable and efficient lipid nanoparticle-based delivery systems for their specific applications. Careful optimization of lipid molar ratios and formulation parameters is key to achieving the desired physicochemical properties and biological efficacy.

References

Application Notes and Protocols for Lipid Film Hydration with 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for the delivery of therapeutic agents. The lipid film hydration method is a common and straightforward technique for their preparation. This document provides detailed application notes and protocols for the preparation of liposomes using 1,2-dierucoyl-sn-glycero-3-phosphocholine (B145845) (12:0 EPC chloride), a cationic lipid increasingly utilized in drug and gene delivery research. This compound, also known as 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (DLEPC), offers the advantage of a positive surface charge, which can enhance interaction with negatively charged cell membranes and nucleic acids.[1] These application notes will guide researchers through the process of forming liposomes with this compound, including expected characterization data and a detailed experimental protocol.

Key Characteristics of this compound Liposomes

Liposomes formulated with this compound possess distinct characteristics owing to the nature of this cationic lipid. The dual lauroyl (12:0) fatty acid chains result in a relatively fluid lipid bilayer at room temperature, which can influence vesicle formation and drug encapsulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C34H69ClNO8P[2][3]
Molecular Weight 686.34 g/mol [2][3]
Physical Form Powder
Solubility Chloroform (B151607), Methanol
Storage Temperature -20°C
Transition Temp. (Tm) Low (liquid crystalline at ambient temp.)

Table 2: Expected Characteristics of this compound Liposomes Prepared by Lipid Film Hydration

ParameterExpected RangeFactors Influencing the Parameter
Vesicle Size (Diameter) 80 - 200 nm (post-extrusion)Extrusion pore size, sonication time and power, lipid concentration
Polydispersity Index (PDI) < 0.2 (post-extrusion)Homogenization method (extrusion, sonication)
Zeta Potential Positive (+30 to +60 mV)Lipid composition (presence of other lipids), pH of the hydration buffer
Encapsulation Efficiency Variable (dependent on cargo)Physicochemical properties of the encapsulated drug (hydrophilic vs. hydrophobic), lipid-drug interactions, hydration conditions

Experimental Protocol: Lipid Film Hydration Method for this compound Liposomes

This protocol details the steps for preparing unilamellar liposomes composed of this compound using the lipid film hydration technique followed by extrusion.

Materials and Equipment
  • This compound

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or sterile water, depending on the application)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump or desiccator

  • Water bath

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

Procedure

Step 1: Lipid Dissolution

  • Weigh the desired amount of this compound powder and transfer it to a clean, dry round-bottom flask.

  • Add a sufficient volume of chloroform or chloroform:methanol mixture to completely dissolve the lipid. A typical concentration is 10-20 mg/mL.

  • Gently swirl the flask to ensure the lipid is fully dissolved, resulting in a clear solution.

Step 2: Formation of the Lipid Film

  • Attach the round-bottom flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 30-40°C for chloroform).

  • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Once the bulk of the solvent has been removed, place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

Step 3: Hydration of the Lipid Film

  • Warm the desired hydration buffer to a temperature above the phase transition temperature (Tm) of the lipid. For this compound, hydration can be performed at room temperature or slightly above (e.g., 25-30°C), as its Tm is low.

  • Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Gently agitate the flask by hand or on a rotary shaker to disperse the lipid film. This process will lead to the formation of multilamellar vesicles (MLVs). The solution will appear milky or opalescent.

  • Allow the lipid film to hydrate (B1144303) for approximately 1 hour with intermittent gentle agitation.

Step 4: Vesicle Size Reduction (Extrusion)

  • Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Transfer the MLV suspension into a glass syringe.

  • Pass the liposome (B1194612) suspension through the extruder membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Collect the final extruded liposome suspension.

Step 5: Characterization

  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposome suspension using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential: Determine the surface charge of the liposomes using a zeta potential analyzer.

  • Encapsulation Efficiency: To determine the amount of encapsulated drug, the unencapsulated drug must be removed. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation. The encapsulation efficiency is then calculated using the following formula:

    Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Diagrams

Experimental_Workflow Experimental Workflow for Lipid Film Hydration cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis dissolution 1. Lipid Dissolution (this compound in Chloroform) film_formation 2. Film Formation (Rotary Evaporation) dissolution->film_formation Evaporate Solvent hydration 3. Hydration (Aqueous Buffer) film_formation->hydration Add Buffer extrusion 4. Size Reduction (Extrusion) hydration->extrusion Homogenize characterization 5. Characterization (DLS, Zeta Potential) extrusion->characterization Analyze

Caption: Workflow for liposome preparation.

Liposome_Formation_Pathway start This compound in Organic Solvent film Dry Lipid Film start->film Solvent Evaporation mlv Hydrophilic Core Lipid Bilayers film->mlv Hydration luv Hydrophilic Core Single Lipid Bilayer mlv->luv Extrusion / Sonication

Caption: Liposome formation pathway.

Applications in Drug Development

Liposomes prepared with this compound are particularly relevant for the delivery of nucleic acids (e.g., siRNA, mRNA) due to the electrostatic interactions between the cationic lipid and the negatively charged genetic material. They are also being investigated for the delivery of small molecule drugs, where the positive charge can enhance cellular uptake. The choice of this compound can influence the fluidity of the liposomal membrane, which in turn can affect drug release kinetics and stability. Researchers should consider these properties when designing drug delivery systems for specific therapeutic applications.

References

Application Notes and Protocols for the Preparation of 12:0 EPC Chloride Vesicles via Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride is a cationic phospholipid increasingly utilized in the development of lipid-based drug delivery systems. Its positive charge facilitates interaction with negatively charged cell membranes, making it a promising candidate for the delivery of therapeutic molecules such as nucleic acids and proteins. The extrusion technique is a widely adopted method for the preparation of unilamellar vesicles with a controlled and uniform size distribution. This document provides detailed application notes and protocols for the preparation and characterization of 12:0 EPC chloride vesicles using this technique.

The methodology involves the hydration of a thin lipid film of this compound to form multilamellar vesicles (MLVs), followed by the sequential extrusion of these MLVs through polycarbonate membranes of defined pore size. This process results in the formation of large unilamellar vesicles (LUVs) with a homogenous size distribution, crucial for reproducible in vitro and in vivo studies.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Extrusion

This protocol details the preparation of LUVs composed of this compound using the lipid film hydration and extrusion method.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride powder

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or sterile water, depending on the application)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes (e.g., 1 mL)

  • Glass vials

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound powder in chloroform or a suitable organic solvent mixture in a round-bottom flask. A typical lipid concentration in the organic solvent is 10-20 mg/mL.[1] b. Ensure the lipid is completely dissolved to form a clear solution. c. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface. d. To remove any residual solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.[1]

  • Lipid Film Hydration: a. The transition temperature (Tm) of the related lipid 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) is -2°C. While the exact Tm of this compound is not readily available, it is expected to be in a similar low range. Therefore, the hydration and extrusion steps can be performed at room temperature. b. Add the desired volume of the pre-warmed aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the lipid's phase transition temperature.[1] For 12:0 EPC, room temperature is sufficient. c. Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This suspension will appear milky. d. For increased encapsulation efficiency of water-soluble compounds, the MLV suspension can be subjected to 3-5 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen or a dry ice/ethanol bath and thawing it in a warm water bath.

  • Vesicle Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the lipid suspension back and forth between the two syringes through the polycarbonate membranes for a recommended 11 to 21 passes. An odd number of passes ensures that the final vesicle suspension is in the opposite syringe from the starting one. d. The resulting suspension of large unilamellar vesicles (LUVs) should appear more translucent than the initial MLV suspension.

  • Storage: a. Store the prepared vesicle suspension at 4°C. For long-term storage, the stability should be assessed on a case-by-case basis.

Protocol 2: Characterization of this compound Vesicles

This protocol outlines the standard methods for characterizing the prepared vesicles.

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are used to determine the hydrodynamic diameter and the size distribution (PDI) of the vesicles.

  • Procedure: a. Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to a suitable concentration for DLS measurement (typically to a slightly opalescent appearance). b. Transfer the diluted sample to a clean cuvette. c. Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., at 25°C). d. Perform the measurement according to the instrument's software instructions. e. The results will provide the average vesicle diameter (Z-average) and the PDI, which indicates the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the vesicles. It is a key indicator of the stability of the colloidal suspension, with higher magnitude values (either positive or negative) generally indicating greater stability due to electrostatic repulsion between particles. For this compound vesicles, a positive zeta potential is expected.

  • Procedure: a. Dilute the vesicle suspension in an appropriate medium (e.g., 1 mM KCl) to reduce the ionic strength for the measurement. b. Load the diluted sample into the specific zeta potential measurement cell. c. Perform the measurement according to the instrument's instructions. d. The result will be given in millivolts (mV).

Protocol 3: Determination of Encapsulation Efficiency

This protocol describes a common method to determine the percentage of a hydrophilic molecule that has been successfully encapsulated within the vesicles using the fluorescent dye calcein (B42510) as a model compound.

Materials:

  • Calcein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Buffer (the same as used for vesicle preparation)

  • Triton X-100 or other suitable detergent

  • Fluorometer

Procedure:

  • Preparation of Calcein-Loaded Vesicles: a. Prepare the this compound vesicles according to Protocol 1, but use a solution of self-quenching concentration of calcein (e.g., 50-100 mM) in the desired buffer as the hydration medium. At this concentration, the fluorescence of calcein is minimal.

  • Removal of Unencapsulated Calcein: a. Separate the calcein-loaded vesicles from the unencapsulated (free) calcein using a size-exclusion chromatography column. b. Equilibrate the column with the hydration buffer. c. Apply the vesicle suspension to the top of the column. d. Elute the vesicles with the buffer. The vesicles will elute in the void volume (the first colored fraction), while the smaller, free calcein molecules will be retained and elute later. e. Collect the vesicle fraction.

  • Fluorescence Measurement: a. Dilute an aliquot of the purified calcein-loaded vesicle suspension in the buffer. b. Measure the initial fluorescence (F_before) of the diluted suspension using a fluorometer with appropriate excitation and emission wavelengths for calcein (e.g., excitation at 495 nm and emission at 515 nm). This fluorescence corresponds to any calcein that may have leaked out after purification. c. To the same cuvette, add a small amount of a detergent solution (e.g., Triton X-100 to a final concentration of 1% v/v) to lyse the vesicles and release the encapsulated calcein. d. After a few minutes, measure the final fluorescence (F_after). This represents the total amount of calcein in the vesicle sample.

  • Calculation of Encapsulation Efficiency: a. The encapsulation efficiency (EE%) can be calculated using the following formula: EE% = [(F_after - F_before) / F_total] x 100 b. To determine F_total, a separate sample of the initial calcein-loaded vesicle suspension (before purification) is lysed with detergent and its fluorescence is measured.

Quantitative Data Summary

ParameterTypical Value RangeMethod of Analysis
Vesicle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +30 to +60 mVLaser Doppler Velocimetry
Encapsulation Efficiency (for hydrophilic molecules) 5 - 20%Fluorescence Spectroscopy

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Vesicle Preparation cluster_characterization Vesicle Characterization A 1. Dissolve 12:0 EPC-Cl in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B Evaporation C 3. Hydrate Lipid Film (Aqueous Buffer) B->C Hydration D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Extrusion through Polycarbonate Membrane D->E Sizing F 6. Form Unilamellar Vesicles (LUVs) E->F G Dynamic Light Scattering (Size & PDI) F->G Analysis H Zeta Potential Measurement F->H Analysis I Encapsulation Efficiency (e.g., Calcein Assay) F->I Analysis

Caption: Experimental workflow for the preparation and characterization of this compound vesicles.

Cationic Vesicle-Cell Interaction and Signaling Pathway

signaling_pathway cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activation PI3K PI3-Kinase (PI3K) GPCR->PI3K Activation Ca_release Ca²⁺ Release from ER PLC->Ca_release Activation MAPK_pathway MAP Kinase Pathway (ERK1/2, p38) PI3K->MAPK_pathway Activation NFkB NF-κB Activation MAPK_pathway->NFkB Activation Ca_release->NFkB Activation Gene_expression Gene Expression (e.g., Cytokines, Chemokines) NFkB->Gene_expression Translocation Vesicle 12:0 EPC-Cl Cationic Vesicle Vesicle->GPCR Interaction

Caption: Signaling pathways activated by cationic vesicle interaction with a target cell.

References

Application Notes and Protocols for Synthetic Phospholipids in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of synthetic phospholipids (B1166683) in cell culture, with a primary focus on the well-characterized anti-cancer agent Edelfosine (B1662340). While information on 12:0 EPC chloride is also presented, the available data primarily points to its role in drug delivery systems.

Introduction to Synthetic Phospholipids in Cell Culture

Synthetic phospholipids are a diverse class of molecules designed to mimic or interact with cell membranes. Their applications in cell culture are broad, ranging from the formation of lipid-based drug delivery systems to the direct induction of cellular signaling pathways.

  • This compound (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride) is a cationic phospholipid.[1][2] Its primary application lies in the formation of liposomes for drug delivery.[2][3][4] It is characterized by its low toxicity and biodegradability.[1][5]

  • Edelfosine (ET-18-OCH3; 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid that has been extensively studied for its potent and selective anti-cancer properties.[6][7] Unlike traditional chemotherapeutic agents that target DNA, Edelfosine's mechanism of action is centered on the cell membrane and the induction of apoptosis.[6][7][8] It has shown efficacy in various cancer cell lines, including leukemia, multiple myeloma, and solid tumors.[6][9][10]

Due to the extensive body of research on Edelfosine's cellular effects, the following sections will focus on its applications, mechanisms of action, and associated experimental protocols.

Edelfosine: A Potent Inducer of Apoptosis in Cancer Cells

Edelfosine is a promising therapeutic agent due to its ability to selectively induce apoptosis in cancer cells while leaving normal cells relatively unharmed.[7][11] This selectivity is attributed to its differential uptake and accumulation in tumor cells.[12][13]

Mechanism of Action

Edelfosine's primary mechanism involves its interaction with cellular membranes, particularly cholesterol-rich lipid rafts.[14][15] This interaction initiates a cascade of signaling events that ultimately lead to programmed cell death.

Key Signaling Pathways Affected by Edelfosine:

  • Fas/CD95 Death Receptor Pathway: Edelfosine induces the clustering of Fas/CD95 death receptors within lipid rafts, independent of the Fas ligand.[8][16][17] This clustering leads to the formation of the Death-Inducing Signaling Complex (DISC), which includes FADD and procaspase-8, thereby activating the extrinsic apoptosis pathway.[9][11][18]

  • PI3K/Akt Survival Pathway Inhibition: Edelfosine has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[6][19] By disrupting lipid raft integrity, Edelfosine can prevent the membrane recruitment and activation of Akt.[19]

  • Mitochondrial Pathway: Edelfosine's action also involves the intrinsic or mitochondrial pathway of apoptosis.[14][15] The activation of the extrinsic pathway can lead to the cleavage of Bid to tBid, which in turn promotes the release of cytochrome c from the mitochondria.[9][18] Furthermore, Edelfosine can directly cause stress on the endoplasmic reticulum (ER) and mitochondria, leading to apoptosis.[14][15][18]

Signaling Pathway of Edelfosine-Induced Apoptosis

Edelfosine_Signaling Edelfosine Edelfosine LipidRafts Lipid Rafts Edelfosine->LipidRafts Accumulates in PI3K_Akt PI3K/Akt Pathway Edelfosine->PI3K_Akt Inhibits FasCD95 Fas/CD95 LipidRafts->FasCD95 Recruits DISC DISC Formation (FADD, Procaspase-8) FasCD95->DISC Clustering leads to Caspase8 Activated Caspase-8 DISC->Caspase8 Bid Bid Caspase8->Bid Caspase3 Activated Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival

Caption: Edelfosine induces apoptosis via lipid raft modulation.

Quantitative Data on Edelfosine's Efficacy

The following tables summarize the effective concentrations of Edelfosine and its impact on various cancer cell lines.

Table 1: IC50 Values of Edelfosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
HT-29Colorectal Cancer~2.972
A549Lung Cancer~3.672
MCF-7Breast Cancer~1.172
LNCaPProstate CancerNot specified-
VCaPProstate CancerNot specified-
PANC-1Pancreatic CancerNot specified-

Data sourced from BenchChem.[20]

Table 2: Quantitative Effects of Edelfosine on Apoptotic Markers

Cell LineParameterTreatmentObservation
LNCaPAnnexin V Positive Cells10 µM EdelfosineSignificant increase in apoptotic cells
LNCaP & VCaPp-Akt LevelsDose-dependent (2.5, 5, 10 µM)Inhibition of Akt phosphorylation
PANC-1 CSCsApoptosis (Sub-G0/G1)20 µM Edelfosine for 5 days~38% apoptosis
PANC-1Apoptosis (Sub-G0/G1)20 µM Edelfosine for 5 days~47% apoptosis
PANC-1 & CSCsCHOP/GADD153Edelfosine TreatmentPotent upregulation
LNCaP & VCaPCaspase-3/7 ActivityEdelfosine TreatmentIncreased activity, especially under androgen deprivation

Data sourced from BenchChem.[20]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of Edelfosine in cell culture.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., Jurkat, MCF-7, PC-3)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Edelfosine

  • Vehicle control (e.g., DMSO or ethanol)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Seed cells into appropriate culture plates (e.g., 6-well, 12-well, or 96-well) at a predetermined density.[21][22]

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a stock solution of Edelfosine in a suitable solvent.

  • Prepare working solutions of Edelfosine by diluting the stock solution in complete culture medium to the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing Edelfosine or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[21][22]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect and quantify apoptosis by flow cytometry.

Workflow for Apoptosis Detection

Apoptosis_Workflow Start Start: Treated Cells Harvest Harvest Cells (Adherent & Suspension) Start->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Experimental workflow for apoptosis detection.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest both adherent and suspension cells from each treatment group.[21]

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[21]

  • Wash the cells twice with cold PBS.[21]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[21]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[20][21]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]

  • Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Analyze the cells by flow cytometry within one hour.[20][21]

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blotting for Protein Expression Analysis

This protocol is to assess the levels of key proteins involved in apoptotic and survival pathways (e.g., Caspases, Akt, p-Akt).

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary and secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[21]

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23]

  • Incubate the membrane with the primary antibody overnight at 4°C.[21][23]

  • Wash the membrane three times with TBST.[21]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Wash the membrane three times with TBST.[21]

  • Visualize the protein bands using a chemiluminescence detection system.[21]

Liposome (B1194612) Preparation using this compound

This protocol outlines a general method for preparing liposomes, which can be adapted for drug delivery applications using this compound.

Liposome Preparation Workflow

Liposome_Prep Start Start: Lipids in Organic Solvent Dry Evaporate Solvent to form a thin film Start->Dry Hydrate Hydrate film with Aqueous Solution Dry->Hydrate Vortex Vortex to form Multilamellar Vesicles (MLVs) Hydrate->Vortex Extrude Extrude through Polycarbonate Filters Vortex->Extrude End End: Unilamellar Vesicles (LUVs) Extrude->End

Caption: General workflow for liposome preparation.

Materials:

  • This compound and other lipids as required

  • Chloroform/methanol solvent mixture

  • Aqueous buffer (e.g., PBS or HEPES-buffered saline)

  • Rotary evaporator or nitrogen stream

  • Extruder with polycarbonate membranes of a specific pore size

Protocol:

  • Dissolve this compound and any other lipids in a chloroform/methanol solution in a round-bottom flask.[24]

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.[24][25]

  • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.[25]

  • Hydrate the lipid film with the desired aqueous buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).[24]

  • For a more uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension multiple times through polycarbonate filters of a defined pore size (e.g., 100 nm).[24] This will result in the formation of large unilamellar vesicles (LUVs).

Troubleshooting

  • Drug Insolubility: Edelfosine can be challenging to dissolve. Ensure the use of an appropriate solvent for the stock solution and thorough mixing when preparing working solutions.[21]

  • Variable Cellular Responses: The sensitivity of cell lines to Edelfosine can vary. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each cell line.

  • Inconsistent Western Blot Results: Ensure complete cell lysis and accurate protein quantification. Use appropriate protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

Conclusion

Edelfosine stands out as a synthetic phospholipid with significant potential in cancer therapy due to its unique membrane-targeted mechanism of action. The protocols and data presented here provide a solid foundation for researchers to explore its anti-cancer effects in various cell culture models. While this compound is a valuable tool for drug delivery, further research is needed to elucidate its direct effects on cellular signaling pathways.

References

Application Notes and Protocols for 12:0 EPC Chloride in Primary Endothelial Cell Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary endothelial cells are a crucial tool in cardiovascular research and drug development. However, their transfection with foreign nucleic acids is notoriously challenging due to their sensitive nature and low proliferation rates. 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC), a cationic phospholipid, presents a promising solution for the efficient and safe delivery of genetic material into these cells.[1][2] This document provides detailed application notes and a comprehensive protocol for the use of 12:0 EPC chloride in the transfection of primary endothelial cells.

12:0 EPC is a biodegradable and low-toxicity cationic lipid that forms stable lamellar lipoplexes with nucleic acids.[1][2] These lipoplexes interact with the negatively charged cell membrane, facilitating cellular uptake and the subsequent release of the genetic payload into the cytoplasm.[3] This method is suitable for the delivery of plasmid DNA, mRNA, and siRNA to primary endothelial cells such as Human Umbilical Vein Endothelial Cells (HUVECs).

Data Presentation

Table 1: Transfection Efficiency of Various Cationic Lipid Reagents in HUVECs

Transfection ReagentNucleic AcidTransfection Efficiency (%)Time Point (post-transfection)
Lipofectamine 2000Plasmid DNA (EGFP)38 ± 248 hours
Lipofectamine LTXPlasmid DNA (EGFP)33 ± 824 hours
EffectenePlasmid DNA (EGFP)34 ± 1.3Not Specified
Fugene 6Plasmid DNA (EGFP)33 ± 1.4Not Specified
DOTAPPlasmid DNA (EGFP)18 ± 1.5Not Specified
mRNA cocktailmRNANot explicitly stated, but significant protein production was observed24 hours

Data compiled from multiple sources for comparative purposes.

Table 2: Cell Viability Following Transfection with Cationic Lipid Reagents in HUVECs

Transfection ReagentCell Viability (%)Time Point (post-transfection)
Lipofectamine LTX>90% (with optimization)24 hours
mRNA transfectionNot significantly different from control24 hours

Note: Cell viability is highly dependent on the specific protocol, including reagent concentration and incubation time.

Experimental Protocols

The following is a detailed protocol for the transfection of primary endothelial cells using this compound. This protocol is based on established methods for cationic lipid-mediated transfection of HUVECs and should be optimized for your specific cell type and plasmid.

Materials

  • Primary endothelial cells (e.g., HUVECs)

  • Complete cell culture medium (e.g., EGM-2)

  • This compound

  • Plasmid DNA (or other nucleic acid) of high purity

  • Serum-free medium (e.g., Opti-MEM)

  • Sterile microcentrifuge tubes

  • Multi-well plates (e.g., 24-well plate)

Protocol

1. Cell Seeding:

  • The day before transfection, seed primary endothelial cells in a 24-well plate at a density of 4 x 10^4 cells per well in 0.5 mL of complete growth medium.

  • Ensure cells are 50-80% confluent on the day of transfection.[4]

2. Preparation of 12:0 EPC-DNA Complexes (Lipoplexes):

  • For each well to be transfected, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium in a sterile microcentrifuge tube. Mix gently.

  • In a separate sterile microcentrifuge tube, prepare the 12:0 EPC solution. Note: The optimal lipid-to-DNA ratio needs to be determined empirically. A starting point is a 2:1 to 6:1 weight ratio of 12:0 EPC to DNA. For a 4:1 ratio, dilute 2 µg of 12:0 EPC into 50 µL of serum-free medium.

  • Combine the diluted DNA and the diluted 12:0 EPC solution. Mix gently by pipetting up and down and incubate for 20-25 minutes at room temperature to allow for the formation of lipoplexes.[4]

3. Transfection of Cells:

  • Gently add the 100 µL of the 12:0 EPC-DNA complex mixture drop-wise to each well containing the cells in complete medium.

  • Gently rock the plate back and forth to ensure an even distribution of the complexes.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression. There is no need to remove the transfection complexes.

4. Post-Transfection Analysis:

  • After the incubation period, gene expression can be analyzed by methods such as fluorescence microscopy (for reporter genes like GFP), qPCR, or Western blotting.

  • Cell viability can be assessed using a standard assay such as MTT or Trypan Blue exclusion.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Primary Endothelial Cell Transfection

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis A Seed Primary Endothelial Cells (e.g., HUVECs) D Combine and Incubate to Form 12:0 EPC-DNA Lipoplexes B Prepare this compound Solution in Serum-Free Medium B->D C Prepare Plasmid DNA Solution in Serum-Free Medium C->D E Add Lipoplexes to Cells D->E F Incubate for 24-48 hours E->F G Analyze Gene Expression (e.g., GFP, qPCR, Western Blot) F->G H Assess Cell Viability (e.g., MTT Assay) F->H

Caption: Workflow for transfecting primary endothelial cells with this compound.

Diagram 2: Signaling Pathway of Cationic Lipid-Mediated Transfection

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Lipoplex 12:0 EPC-DNA Lipoplex (+) Endocytosis Endocytosis Lipoplex->Endocytosis Electrostatic Interaction Cell_Membrane Cell Membrane (-) Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm DNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation mRNA Protein Protein Expression Translation->Protein

Caption: General mechanism of cationic lipid-mediated DNA transfection.

References

Application Notes and Protocols for Incorporating 12:0 EPC Chloride into Lipid Nanoparticles for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their efficacy, biodistribution, and safety profile. This document provides detailed application notes and protocols for the incorporation of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride), a permanently cationic lipid, into LNP formulations for in vivo research.

12:0 EPC is a biodegradable and relatively low-toxicity cationic phospholipid that can be used to modulate the physicochemical properties and biological activity of LNPs.[1][2][3] Its inclusion can influence particle stability, and more importantly, alter the in vivo biodistribution of the nanoparticles.[4] Notably, 12:0 EPC has been utilized in "Selective Organ Targeting" (SORT) LNP formulations, where it can contribute to shifting mRNA delivery from the liver to other organs, such as the lungs and spleen.[4] However, the use of 12:0 EPC as a SORT molecule has been associated with increased off-target delivery to the spleen and liver compared to other SORT lipids, reducing lung-selectivity.[4]

These application notes and protocols will guide researchers through the formulation, characterization, and in vivo evaluation of LNPs containing this compound.

Data Presentation: Physicochemical Properties of LNPs

The inclusion of this compound and other formulation components significantly impacts the key physicochemical characteristics of LNPs. The following tables summarize representative quantitative data for LNP formulations, highlighting the influence of lipid composition on particle size, polydispersity index (PDI), and zeta potential.

Table 1: Representative LNP Formulations Incorporating this compound

Formulation IDIonizable Lipid (mol%)Helper Lipid (mol%)Cholesterol (mol%)12:0 EPC (mol%)PEG-Lipid (mol%)Reference
LNP-EPC-15A2-SC8 (11.9%)DOPE (11.9%)23.8%50%C14-PEG2k (2.4%)[4]
LNP-EPC-24A3-SC7 (19%)DOPE (19%)39%20%DMG-PEG (3.8%)[5]

Table 2: Physicochemical Characterization of LNP Formulations

Formulation IDHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LNP-EPC-1108 - 151< 0.2Not Reported>80%[4]
LNP-EPC-2Not ReportedNot ReportedNot Reported80-99%[5]

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs by Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • Ionizable lipid (e.g., 5A2-SC8, 4A3-SC7)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)

  • Cholesterol

  • PEG-lipid (e.g., C14-PEG2000, DMG-PEG2000)

  • mRNA or siRNA cargo

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (e.g., 10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 100% ethanol at appropriate concentrations.

    • Ensure all lipids are fully dissolved. Gentle heating or vortexing may be required.

  • Preparation of the Ethanolic Lipid Mixture:

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratios (see Table 1 for examples).

    • Vortex the mixture to ensure homogeneity.

  • Preparation of the Aqueous Phase:

    • Dilute the mRNA or siRNA cargo in citrate buffer (pH 4.0) to the desired concentration. The acidic buffer is crucial for the protonation of the ionizable lipid, facilitating nucleic acid encapsulation.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate as recommended by the instrument manufacturer to achieve the desired particle size.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Downstream Processing:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and buffer exchange to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette. Change the PBS buffer at least twice during dialysis.

    • Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-Containing LNPs

2.1 Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Materials:

  • LNP formulation

  • 1x PBS (RNase-free)

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Dilute a small aliquot of the LNP formulation in 1x PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • The instrument will report the Z-average hydrodynamic diameter and the PDI. A PDI value below 0.2 indicates a monodisperse population of nanoparticles.

2.2 Zeta Potential Measurement

Materials:

  • LNP formulation

  • Deionized water or a low ionic strength buffer (e.g., 1 mM KCl)

  • Zeta potential analyzer with appropriate cuvettes

Procedure:

  • Dilute the LNP formulation in deionized water or a low ionic strength buffer.

  • Transfer the sample to the specific cuvette for zeta potential measurement.

  • Perform the measurement according to the instrument's instructions. The zeta potential provides information about the surface charge of the LNPs.

2.3 Encapsulation Efficiency Quantification using RiboGreen Assay

Materials:

  • LNP formulation

  • Quant-iT™ RiboGreen™ reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution)

  • mRNA or siRNA standard of known concentration

  • 96-well black plate

  • Plate reader capable of fluorescence measurement (excitation ~480 nm, emission ~520 nm)

Procedure:

  • Prepare a standard curve: Create a series of dilutions of the mRNA/siRNA standard in TE buffer.

  • Prepare LNP samples:

    • Total RNA: In a microcentrifuge tube, mix a small volume of the LNP formulation with the 2% Triton X-100 solution to lyse the nanoparticles and release the encapsulated RNA. Dilute this mixture in TE buffer.

    • Free RNA: In a separate tube, dilute the same volume of the intact LNP formulation in TE buffer without the detergent.

  • RiboGreen Assay:

    • Add the prepared standards and LNP samples to the wells of the 96-well plate.

    • Add the diluted RiboGreen reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using the plate reader.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of RNA in the "Total RNA" and "Free RNA" samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol 3: In Vivo Biodistribution Study of this compound-Containing LNPs

This protocol outlines a general procedure for assessing the biodistribution of LNPs in a murine model. The specific therapeutic cargo (e.g., mRNA encoding a reporter protein like Luciferase) will determine the detection method.

Materials:

  • LNP formulation encapsulating a reporter molecule (e.g., Luciferase mRNA, fluorescently labeled RNA)

  • Animal model (e.g., BALB/c mice)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar imaging equipment

  • For Luciferase-based studies: D-luciferin substrate

  • Surgical tools for organ harvesting

  • PBS for organ perfusion

Procedure:

  • Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Administration of LNPs:

    • Administer the LNP formulation to the mice via the desired route (e.g., intravenous injection).

    • Include a control group receiving a vehicle control (e.g., PBS).

  • In Vivo Imaging (for Luciferase-based studies):

    • At predetermined time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.

    • Administer the D-luciferin substrate via intraperitoneal injection.

    • After a short incubation period (typically 10-15 minutes), place the mice in the IVIS imaging chamber.

    • Acquire bioluminescence images to visualize the location and intensity of reporter gene expression.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mice.

    • Perfuse the circulatory system with PBS to remove blood from the organs.

    • Carefully excise the organs of interest (e.g., liver, lungs, spleen, heart, kidneys).

    • Arrange the organs in a petri dish and perform ex vivo imaging using the IVIS to quantify the signal in each organ.

  • Data Analysis:

    • Quantify the bioluminescent signal (in photons/second) from the regions of interest (ROIs) drawn around the whole body and individual organs using the imaging software.

    • Compare the biodistribution profiles of different LNP formulations.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_characterization Characterization Lipid Stock Solutions Lipid Stock Solutions Microfluidic Mixing Microfluidic Mixing Lipid Stock Solutions->Microfluidic Mixing Aqueous Nucleic Acid Solution Aqueous Nucleic Acid Solution Aqueous Nucleic Acid Solution->Microfluidic Mixing Dialysis/TFF Dialysis/TFF Microfluidic Mixing->Dialysis/TFF Sterile Filtration Sterile Filtration Dialysis/TFF->Sterile Filtration DLS (Size, PDI) DLS (Size, PDI) Sterile Filtration->DLS (Size, PDI) Zeta Potential Zeta Potential Sterile Filtration->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Sterile Filtration->Encapsulation Efficiency

Caption: Workflow for LNP formulation and characterization.

InVivo_Biodistribution_Workflow LNP Administration LNP Administration In Vivo Imaging In Vivo Imaging LNP Administration->In Vivo Imaging Time Points Euthanasia & Organ Harvest Euthanasia & Organ Harvest In Vivo Imaging->Euthanasia & Organ Harvest Final Time Point Ex Vivo Organ Imaging Ex Vivo Organ Imaging Euthanasia & Organ Harvest->Ex Vivo Organ Imaging Data Analysis Data Analysis Ex Vivo Organ Imaging->Data Analysis

Caption: In vivo biodistribution study workflow.

LNP_Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP LNP with 12:0 EPC Endosome Endosome LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape (pH-mediated) Cytosol Cytosol Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: Cellular uptake and mRNA translation pathway.

References

Application Notes and Protocols for Lipoplex Formation with 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the formation and characterization of lipoplexes using the cationic phospholipid 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride). Cationic lipids are essential for developing non-viral vectors for nucleic acid delivery in gene therapy and vaccine development.[1][2] 12:0 EPC is a biodegradable and low-toxicity cationic lipid that forms lamellar lipoplexes, demonstrating high to superior transfection activity, particularly in primary endothelial cells.[3][4] These protocols detail the lipid film hydration-extrusion method for preparing cationic liposomes and their subsequent complexation with nucleic acids (e.g., plasmid DNA, mRNA, siRNA) to form lipoplexes. Additionally, standard procedures for the physicochemical characterization and a general protocol for in vitro transfection are provided.

Introduction to this compound Lipoplexes

Nucleic acid-based therapeutics require a delivery vehicle to protect the cargo from degradation and facilitate entry into target cells.[5][6] Cationic lipids, such as this compound, possess a positively charged headgroup that interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids.[1][2] This interaction leads to the spontaneous self-assembly of lipid-nucleic acid complexes known as lipoplexes.[7]

12:0 EPC is an O-alkyl phosphatidylcholine derivative noted for its biocompatibility.[4] The efficiency of transfection using lipoplexes is influenced by several factors, including the lipid composition, the charge ratio of lipid to nucleic acid (N/P ratio), and the resulting physicochemical properties of the lipoplexes, such as size and surface charge (zeta potential).[8][9] This guide provides standardized protocols to control these variables and produce reproducible lipoplex formulations for research and therapeutic development.

Materials and Equipment

Materials
  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (this compound) powder (e.g., Avanti Polar Lipids, Cat. No. 890700)[4]

  • Helper lipid (optional, e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol (optional)

  • Nucleic acid (plasmid DNA, mRNA, or siRNA) of known concentration

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Nuclease-free water

  • Hydration buffer (e.g., sterile PBS, HEPES, or Tris buffer, pH 7.4)

  • Serum-free cell culture medium (for complexation)

  • Argon or Nitrogen gas

  • 70% Ethanol for sterilization

Equipment
  • Round-bottom flasks

  • Rotary evaporator

  • Vacuum pump and desiccator

  • Water bath or heating block

  • Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • Vortex mixer

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • UV-Vis Spectrophotometer

  • Standard cell culture equipment (laminar flow hood, incubator, etc.)

Experimental Protocols

Protocol 1: Cationic Liposome Preparation via Lipid Film Hydration-Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) with a defined size, which is crucial for in vivo applications and reproducible transfection results.

Step 1: Lipid Preparation

  • In a clean round-bottom flask, dissolve this compound and any helper lipids (e.g., DOPE) in chloroform or a chloroform/methanol mixture. The choice of co-lipids can influence the fusogenicity and stability of the lipoplexes.

  • Mix thoroughly by vortexing until a clear solution is obtained.

Step 2: Film Formation

  • Attach the flask to a rotary evaporator.

  • Rotate the flask in a water bath set to a temperature slightly above the lipid's phase transition temperature (Tm) to create a thin, uniform lipid film on the flask's inner surface.

  • Once the film is formed, apply a high vacuum for at least 2 hours (or overnight in a desiccator) to remove all residual organic solvent.

Step 3: Hydration

  • Warm the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid's Tm.

  • Add the pre-warmed buffer to the flask containing the dry lipid film. The volume depends on the desired final lipid concentration (typically 1-10 mg/mL).

  • Agitate the flask by gentle rotation or vortexing until the entire lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

Step 4: Extrusion (Size Reduction)

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Equilibrate the extruder assembly to a temperature above the lipid's Tm.

  • Load the MLV suspension into one of the syringes.

  • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process disrupts the MLVs and forces them to re-form into smaller, more uniform SUVs.

  • The resulting translucent solution contains the final liposome formulation. Store at 4°C under argon or nitrogen.

G A 1. Dissolve 12:0 EPC in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film under Vacuum B->C D 4. Hydrate Film with Buffer (Forms MLVs) C->D E 5. Extrude through Membrane (e.g., 100 nm) D->E F 6. Cationic Liposome Suspension (SUVs) E->F

Caption: Workflow for preparing this compound cationic liposomes.

Protocol 2: Lipoplex Formation

This protocol details the complexation of the prepared cationic liposomes with nucleic acids. The N/P ratio is a critical parameter.

Step 1: Calculate N/P Ratio The N/P ratio is the molar ratio of positively charged nitrogen atoms in the lipid to the negatively charged phosphate groups in the nucleic acid.

  • Nitrogen (N): 12:0 EPC has one primary amine (N) per molecule. Calculate the moles of N based on the molar concentration of the 12:0 EPC solution.

  • Phosphate (P): The moles of P are calculated from the nucleic acid concentration, assuming an average molecular weight per phosphate of ~330 g/mol for DNA.

  • Formula: N/P Ratio = (Moles of Cationic Lipid) / (Moles of Nucleic Acid Phosphate)

Step 2: Complexation

  • In separate sterile, nuclease-free tubes, dilute the required volume of cationic liposomes and nucleic acid into a suitable buffer or serum-free medium.[10] Note: It is crucial to use serum-free conditions, as serum proteins can interfere with lipoplex formation and stability.

  • Gently add the diluted nucleic acid solution to the diluted liposome solution while vortexing at a low speed, or by pipetting up and down. Never add the lipids directly to the concentrated nucleic acid.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for stable lipoplex formation.[9] Do not agitate vigorously during incubation.

  • The resulting lipoplexes are now ready for characterization or for addition to cells.

G cluster_0 Liposome Preparation cluster_1 Nucleic Acid Preparation cluster_2 Complexation A Cationic Liposome Stock Solution B Dilute in Serum-Free Medium A->B E Add Diluted NA to Diluted Liposomes B->E C Nucleic Acid Stock Solution D Dilute in Serum-Free Medium C->D D->E F Incubate 15-30 min at Room Temperature E->F G Lipoplex Suspension Ready for Use F->G

Caption: General workflow for the formation of this compound lipoplexes.

Physicochemical Characterization

Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the lipoplex suspension in the same buffer used for formation. Analyze using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and PDI.

  • Interpretation: A PDI value < 0.3 indicates a relatively monodisperse and homogenous population of particles. Lipoplex sizes typically range from 100 to 400 nm.[11]

Zeta Potential (Surface Charge)
  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the lipoplex suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM HEPES).

  • Interpretation: A net positive zeta potential (typically > +20 mV) confirms the successful complexation of the anionic nucleic acid by the cationic lipid and indicates colloidal stability due to electrostatic repulsion between particles.[12]

Nucleic Acid Entrapment Efficiency
  • Method: Gel Retardation Assay.

  • Procedure: Prepare lipoplexes at various N/P ratios. Run the samples on an agarose (B213101) gel containing a fluorescent nucleic acid stain (e.g., ethidium (B1194527) bromide).

  • Interpretation: Uncomplexed or loosely bound nucleic acid will migrate through the gel. Complete entrapment is indicated by the absence of a fluorescent band in the gel lane, as the large lipoplex structure is "retarded" in the well. This helps determine the minimum N/P ratio needed for full complexation.[10]

Data Summary

The following tables summarize typical physicochemical properties of lipoplexes. Note that exact values will vary based on the specific nucleic acid used, buffer conditions, and N/P ratio.

Table 1: Physicochemical Properties of EPC-based Lipoplexes

Lipid Composition Lipoplex Size (nm) Zeta Potential (mV) Reference
diC22:1-EPC (related EPC) 350 - 400 Not Specified [11]
EDOPC (related EPC) ~400 > +30 [8][13]
12:0 EPC / 18:0 EPC (in LNP) Not Specified Not Specified [14]

| C18:1/C10-EPC (related EPC) | ~330 | Not Specified |[15] |

Data for 12:0 EPC specifically is limited in publicly available literature; values from closely related ethylphosphocholine (EPC) lipids are provided for reference.

Table 2: Example N/P Ratios for Transfection

Cell Type Nucleic Acid Suggested N/P Ratio Range Reference (General)
CHO-K1 Plasmid DNA 2 to 5 [16]
HEK293T Plasmid DNA 4 to 6 [9]

| HUAEC (Endothelial) | Plasmid DNA | Not Specified |[15] |

Application Note: General In Vitro Transfection Protocol

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) 18-24 hours prior to transfection to achieve 70-90% confluency at the time of transfection.

  • Lipoplex Addition: Gently add the freshly prepared lipoplex suspension dropwise to the cells in each well. The volume added depends on the desired final nucleic acid concentration (e.g., 50-100 nM for siRNA, 0.5-1.0 µg for plasmid DNA per well).

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Medium Change: After the initial incubation, remove the transfection medium and replace it with fresh, complete (serum-containing) cell culture medium.

  • Assay for Gene Expression/Silencing: Continue to incubate the cells for 24-72 hours post-transfection before assaying for reporter gene expression (e.g., GFP, luciferase) or target gene knockdown (e.g., via qPCR or Western blot).

G A Cationic Lipoplex (+ charge) B Cell Membrane (- charge) A->B Electrostatic Interaction C Endocytosis B->C D Endosome C->D E Endosomal Escape (Proton Sponge Effect/ Lipid Fusion) D->E F Nucleic Acid Release to Cytoplasm E->F G Translation (mRNA) or Silencing (siRNA) F->G for mRNA/siRNA H Nuclear Entry (pDNA) F->H for pDNA I Transcription & Translation (pDNA) H->I

Caption: Generalized pathway for cellular uptake of lipoplexes.

Conclusion

This document outlines a robust and reproducible methodology for the preparation and characterization of lipoplexes using this compound. By carefully controlling the formulation process, particularly the N/P ratio and extrusion parameters, researchers can generate well-defined cationic lipid vectors for nucleic acid delivery. The provided protocols serve as a foundational platform for optimizing transfection efficiency in various cell types and advancing the development of non-viral gene therapies.

References

Dynamic Light Scattering Analysis of 12:0 EPC Chloride Formulations: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride is a cationic phospholipid of significant interest in drug delivery research.[1] Its positive charge facilitates interaction with negatively charged cell membranes, making it a promising candidate for the delivery of nucleic acids and other therapeutic agents. Dynamic Light Scattering (DLS) is a non-invasive, laser-based analytical technique widely employed for the characterization of nanoparticles, such as liposomes, in suspension.[2][3] It provides crucial information on particle size, size distribution, and stability, which are critical quality attributes for liposomal drug delivery systems.[4][5] This document provides a detailed protocol for the preparation and DLS analysis of 12:0 EPC chloride formulations.

Principles of Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in a liquid.[3] Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, DLS can determine the hydrodynamic diameter (size) of the particles. The polydispersity index (PDI) is also calculated, which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous liposomal formulation for drug delivery.[5][]

Experimental Protocols

Materials and Equipment
  • Lipid: 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride powder

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • Solvent: Chloroform (B151607) or a chloroform/methanol mixture

  • Equipment:

    • Rotary evaporator

    • Water bath sonicator

    • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities

    • Glass vials and syringes

    • Nitrogen gas source

Preparation of this compound Liposomes (Thin-Film Hydration and Extrusion)

This protocol outlines the preparation of unilamellar liposomes with a target size of approximately 100 nm.

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed (above the lipid's phase transition temperature) filtered PBS buffer.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or using a low-speed vortex mixer.

  • Sonication:

    • To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes. The solution should become less turbid.

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the liposome suspension to a syringe and pass it through the extruder a minimum of 11 times.[7] This process forces the liposomes through the membrane pores, resulting in a more uniform size distribution.[7]

  • Storage:

    • Store the extruded liposome suspension at 4°C for short-term use. For long-term storage, stability studies should be conducted.

Dynamic Light Scattering (DLS) Measurement
  • Sample Preparation:

    • Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

    • Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for DLS analysis. Overly concentrated samples can lead to multiple scattering events and inaccurate results. A common starting point is a 1:100 dilution.[8]

    • Ensure the sample is free of air bubbles before measurement.

  • Instrument Setup and Measurement:

    • Set the measurement temperature (e.g., 25°C).

    • Select the appropriate solvent parameters (viscosity and refractive index of PBS).

    • Place the cuvette in the DLS instrument.

    • Perform the measurement to obtain the hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution plot.

Zeta Potential Measurement
  • Sample Preparation:

    • Dilute the liposome suspension in an appropriate low-ionic-strength buffer, such as 10 mM NaCl, to facilitate the measurement. High salt concentrations can screen the particle charge.

  • Instrument Setup and Measurement:

    • Use a specific zeta potential cell (e.g., a folded capillary cell).

    • Set the instrument parameters for zeta potential measurement.

    • Perform the measurement to obtain the zeta potential value in millivolts (mV). For cationic liposomes, this value is expected to be positive.

Data Presentation

The following table presents example data for this compound liposome formulations prepared using the protocol described above. These values are illustrative and actual results may vary depending on the specific experimental conditions.

Formulation IDMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
EPC-100-01105.20.15+35.8
EPC-100-02108.50.18+33.1
EPC-100-03106.90.16+34.5

Visualizations

Experimental Workflow for Liposome Preparation and DLS Analysis

G cluster_prep Liposome Preparation cluster_analysis DLS Analysis cluster_results Results A 1. Lipid Dissolution (12:0 EPC in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (with PBS Buffer) B->C D 4. Sonication (Size Reduction) C->D E 5. Extrusion (100 nm membrane) D->E F 6. Sample Dilution (in filtered PBS) E->F Formulated Liposomes G 7. DLS Measurement (Size and PDI) F->G H 8. Zeta Potential Measurement F->H I Hydrodynamic Diameter G->I J Polydispersity Index (PDI) G->J K Zeta Potential H->K

Caption: Workflow for preparing and analyzing this compound liposomes.

Logical Relationship of DLS Parameters

G cluster_measurement DLS Measurement cluster_output Calculated Parameters cluster_interpretation Formulation Quality A Brownian Motion of Liposomes B Light Scattering Fluctuations A->B C Hydrodynamic Size (Z-average) B->C D Polydispersity Index (PDI) B->D E Particle Size C->E F Size Distribution Homogeneity D->F

Caption: Relationship between DLS measurement and formulation quality parameters.

Troubleshooting

  • High PDI values (>0.3): This may indicate a broad size distribution or the presence of aggregates. Ensure complete removal of organic solvent, adequate hydration time, and a sufficient number of extrusion cycles.

  • Inconsistent results: Ensure proper cleaning of cuvettes and the use of filtered buffers to avoid contamination with dust or other particles.

  • Low count rate: The sample may be too dilute. Prepare a more concentrated sample for measurement.

  • High count rate: The sample may be too concentrated, leading to multiple scattering. Dilute the sample further.

Conclusion

Dynamic Light Scattering is an essential technique for the characterization of this compound liposome formulations. By following the detailed protocols outlined in this application note, researchers can obtain reliable data on particle size, polydispersity, and zeta potential, which are critical for the development of safe and effective nanomedicines.

References

Application Notes and Protocols for Zeta Potential Measurement of 12:0 EPC Chloride Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride is a cationic lipid increasingly utilized in the formulation of nanoparticles for various therapeutic and research applications, including drug and nucleic acid delivery. The positive charge conferred by the ethylphosphocholine headgroup is a critical attribute that influences the nanoparticle's interaction with negatively charged biological membranes, cellular uptake, and overall formulation stability.

The zeta potential is a key parameter for characterizing the surface charge of nanoparticles in a colloidal suspension. It is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. Therefore, measuring the zeta potential of 12:0 EPC chloride nanoparticles is essential for predicting their stability, understanding their potential biological interactions, and ensuring batch-to-batch consistency during development and manufacturing. A sufficiently high positive zeta potential can prevent nanoparticle aggregation through electrostatic repulsion, leading to a stable formulation.

These application notes provide a detailed protocol for the preparation of this compound nanoparticles and the subsequent measurement of their zeta potential using Dynamic Light Scattering (DLS).

Data Presentation

The following table summarizes representative physicochemical properties of cationic lipid nanoparticles. The zeta potential value is based on liposomes formulated with a 12:0 EPC analogue, 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (DLEPC).[1]

ParameterTypical ValueMethod of Analysis
Zeta Potential (mV) +27 ± 2 mV[1]Dynamic Light Scattering (DLS)
Particle Size (nm) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)

Experimental Protocols

Preparation of this compound Nanoparticles (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar vesicles composed of this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride

  • Chloroform (B151607)

  • Deionized (DI) water or a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid's phase transition temperature.

    • Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of the solvent.

  • Hydration:

    • Hydrate the lipid film by adding a pre-warmed aqueous phase (DI water or buffer) to the flask. The volume of the aqueous phase will determine the final lipid concentration.

    • Gently agitate the flask by hand or on a shaker at a temperature above the lipid's phase transition temperature for 1-2 hours. This process will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.

  • Storage:

    • Store the resulting nanoparticle suspension in a sealed glass vial at 4°C.

Zeta Potential Measurement Protocol

This protocol outlines the procedure for measuring the zeta potential of the prepared this compound nanoparticles using a Dynamic Light Scattering (DLS) instrument equipped with an electrophoretic mobility measurement module.

Materials and Equipment:

  • This compound nanoparticle suspension

  • Deionized (DI) water or appropriate buffer for dilution

  • Disposable zeta potential cuvettes

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the this compound nanoparticle suspension with DI water or the same buffer used for hydration to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument's sensitivity and should be sufficient to obtain a stable and reproducible scattering signal. Over-concentration can lead to multiple scattering effects and inaccurate results.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Select the zeta potential measurement mode in the software.

    • Enter the parameters of the dispersant (e.g., viscosity and dielectric constant of water at the measurement temperature).

  • Measurement:

    • Carefully pipette the diluted nanoparticle suspension into a disposable zeta potential cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's measurement chamber.

    • Allow the sample to equilibrate to the set temperature (typically 25°C).

    • Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles. The software will then calculate the zeta potential using the Henry equation.

    • Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.

  • Data Analysis:

    • The software will provide the mean zeta potential value and the standard deviation.

    • A positive zeta potential is expected for this compound nanoparticles, indicating a net positive surface charge.

Mandatory Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_measurement Zeta Potential Measurement prep1 Dissolve 12:0 EPC in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Phase prep2->prep3 prep4 Extrusion (Size Reduction) prep3->prep4 meas1 Dilute Nanoparticle Suspension prep4->meas1 Nanoparticle Suspension meas2 Load into DLS Cuvette meas1->meas2 meas3 Measure Electrophoretic Mobility meas2->meas3 meas4 Calculate Zeta Potential meas3->meas4

Experimental workflow for nanoparticle preparation and zeta potential measurement.

Cellular_Interaction_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Lung Epithelial Cell) NP 12:0 EPC Nanoparticle (Positive Charge) Membrane Cell Membrane (Negative Charge) NP->Membrane Electrostatic Interaction Endosome Endosome Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Release of Cargo)

Cellular interaction pathway of 12:0 EPC nanoparticles.

References

Applications of 12:0 EPC Chloride (Edelfosine) in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12:0 EPC Chloride, scientifically known as Edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃), is a synthetic alkyl-lysophospholipid analog that has emerged as a promising anti-cancer agent.[1][2] Unlike traditional chemotherapeutic drugs that primarily target DNA synthesis, Edelfosine exerts its cytotoxic effects through a multifaceted mechanism centered on the cell membrane and key intracellular signaling pathways.[2] This unique mode of action allows it to selectively induce apoptosis in a wide array of cancer cells while largely sparing normal, healthy cells, making it a subject of significant interest in oncology research.[2]

These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed protocols for essential experiments.

Mechanisms of Action in Cancer Cells

Edelfosine's anti-neoplastic activity stems from its ability to modulate multiple cellular processes, culminating in programmed cell death. The primary mechanisms include:

  • Lipid Raft Accumulation and Death Receptor Clustering: Edelfosine preferentially accumulates in the lipid rafts of cancer cell membranes. This disrupts the integrity of these microdomains and induces the clustering of Fas/CD95 death receptors.[2][3] This clustering initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the extrinsic apoptosis pathway.[2][3]

  • Inhibition of Pro-Survival Signaling Pathways: Edelfosine has been shown to inhibit critical cell survival pathways. It downregulates the activity of the PI3K/Akt and MAPK/ERK pathways, which are often hyperactivated in cancer cells and play a crucial role in promoting cell proliferation and inhibiting apoptosis.[1][4]

  • Induction of Endoplasmic Reticulum (ER) Stress: In solid tumor cells, Edelfosine accumulates in the endoplasmic reticulum, triggering a potent ER stress response.[2][3] This leads to the upregulation of pro-apoptotic factors and the activation of caspases, ultimately leading to cell death.[2][3]

  • Mitochondrial Targeting: The induction of apoptosis by Edelfosine often involves a mitochondrial-dependent step. It can lead to the loss of mitochondrial membrane potential and the release of cytochrome c, key events in the intrinsic apoptotic pathway.[3][5]

Quantitative Data from Cancer Cell Line Studies

The efficacy of this compound (Edelfosine) varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Cell LineCancer TypeIC50 Value (µM)Time Point (hours)Reference
HL-60 Promyelocytic Leukemia9.55Not Specified[6]
K-562 Chronic Myelogenous Leukemia19.1Not Specified[6]
LNCaP Prostate Cancer~1048[4]
VCaP Prostate Cancer~1048[4]
PANC-1 CSCs Pancreatic Cancer Stem Cells20120[3]
Jurkat T-cell LeukemiaNot SpecifiedNot Specified[2]
NCI-H157 Non-Small Cell Lung CarcinomaSensitiveNot Specified[7]
NCI-H520 Non-Small Cell Lung CarcinomaSensitiveNot Specified[7]
NCI-H522 Non-Small Cell Lung CarcinomaSensitiveNot Specified[7]
Cell LineCancer TypeTreatmentApoptosis (%)Time Point (hours)Reference
Jurkat T-cell Leukemia1 µg/mL Edelfosine4-5% (subG1)48[2]
PANC-1 CSCs Pancreatic Cancer Stem Cells20 µM EdelfosineIncreased sub-G0/G1 population120[3]
LNCaP Prostate Cancer10 µM Edelfosine in AD mediumSignificant increase in Annexin V+ cellsNot Specified[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of this compound (Edelfosine) on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Edelfosine by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Edelfosine) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of Edelfosine in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol allows for the quantification of apoptotic and necrotic cells following Edelfosine treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is for assessing changes in the expression levels of key proteins involved in signaling pathways affected by Edelfosine.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, total AKT, ATF3, PARP, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[5]

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[5]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.[5]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways and Experimental Workflows

Edelfosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Edelfosine This compound (Edelfosine) LipidRaft Lipid Raft Edelfosine->LipidRaft Accumulates in PI3K_Akt PI3K/Akt Pathway Edelfosine->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Edelfosine->MAPK_ERK ER_Stress ER Stress Edelfosine->ER_Stress Induces Mito Mitochondrion Edelfosine->Mito Targets Fas Fas/CD95 Receptor LipidRaft->Fas Induces Clustering DISC DISC Formation Fas->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Cleavage Apoptosis_Extrinsic Apoptosis (Extrinsic Pathway) Casp8->Apoptosis_Extrinsic Survival Cell Survival & Proliferation PI3K_Akt->Survival MAPK_ERK->Survival Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER CytC Cytochrome c Release Mito->CytC Apoptosis_Intrinsic Apoptosis (Intrinsic Pathway) CytC->Apoptosis_Intrinsic

Caption: Signaling pathways affected by this compound (Edelfosine).

Experimental_Workflow_Apoptosis start Cancer Cell Culture treatment Treat with this compound (Edelfosine) start->treatment harvest Harvest Cells (Adherent & Floating) treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain flow Analyze by Flow Cytometry stain->flow analysis Data Analysis: - Viable - Early Apoptotic - Late Apoptotic/Necrotic flow->analysis

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Transfection Efficiency with 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is 12:0 EPC chloride and why is it used for transfection?

This compound is a cationic phospholipid that is utilized as a non-viral vector for gene delivery. Its positively charged headgroup facilitates the condensation of negatively charged nucleic acids (DNA and RNA) into lipoplexes. These complexes can then interact with and fuse with the negatively charged cell membrane, delivering the genetic material into the cell. 12:0 EPC is noted for its biodegradability and low toxicity, making it a favorable choice for transfection, especially in sensitive cell types like primary endothelial cells.[1]

Q2: What are the primary factors that contribute to low transfection efficiency with this compound?

Several factors can lead to suboptimal transfection results. These include:

  • Suboptimal 12:0 EPC-to-Nucleic Acid Ratio: The ratio of cationic lipid to genetic material is critical for efficient lipoplex formation and cellular uptake.

  • Poor Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal density (typically 70-90% confluency for adherent cells) at the time of transfection.[2][3][4][5]

  • Presence of Serum and Antibiotics: Serum proteins can interfere with the formation of lipoplex-cell complexes, and some antibiotics can be cytotoxic when introduced into cells during transfection.[6][7][8][9] It is highly recommended to form the lipoplexes in a serum-free medium.[6][7][8][9]

  • Low-Quality Nucleic Acid: The purity and integrity of your DNA or RNA are paramount for successful transfection.

  • Incorrect Lipoplex Formation: Improper mixing or incubation times during the preparation of 12:0 EPC-nucleic acid complexes can result in inefficient delivery.

Q3: Can I use serum in my culture medium during transfection with this compound?

While the formation of the 12:0 EPC-nucleic acid complexes should be performed in a serum-free medium to prevent interference, the transfection itself can often be carried out in a serum-containing medium.[8][9] In fact, for many cell types, the presence of serum during transfection can improve cell viability.[6] However, it is crucial to optimize conditions with serum, as the ideal lipid-to-nucleic acid ratio may change.[8]

Q4: How does 12:0 EPC enter the cells?

Cationic lipoplexes, such as those formed with 12:0 EPC, are primarily internalized by cells through a process called endocytosis.[8] This involves the cell membrane engulfing the lipoplex to form an intracellular vesicle called an endosome. For successful transfection, the genetic material must then escape the endosome and reach its target location within the cell (the cytoplasm for RNA and the nucleus for DNA).

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during transfection with this compound.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal 12:0 EPC:Nucleic Acid Ratio Perform a dose-response optimization. Test a range of 12:0 EPC concentrations for a fixed amount of nucleic acid. A good starting point for optimization is a lipid-to-DNA mass ratio of 2:1, 4:1, 6:1, 8:1, and 10:1.
Poor Cell Health Ensure cells are healthy, greater than 90% viable, and actively dividing. Use cells with a low passage number and avoid over-confluency.[2][3]
Incorrect Cell Density Optimize the cell seeding density. For most adherent cell lines, a confluency of 70-90% at the time of transfection is ideal.[2][4][5]
Presence of Serum/Antibiotics During Complex Formation Always prepare the 12:0 EPC-nucleic acid complexes in a serum-free and antibiotic-free medium.[6][7][8][9]
Low-Quality Nucleic Acid Use high-purity, endotoxin-free nucleic acid. Verify the concentration and purity (A260/A280 ratio of 1.8-2.0 for DNA) before use.
Improper Lipoplex Formation Ensure thorough but gentle mixing of the 12:0 EPC and nucleic acid solutions. Incubate the mixture for the recommended time (typically 15-30 minutes) at room temperature to allow for complex formation.[2]
High Cell Death (Cytotoxicity) Excessive Amount of 12:0 EPC Reduce the concentration of 12:0 EPC. Perform a titration to find the optimal balance between transfection efficiency and cell viability.
High Concentration of Nucleic Acid Excessive amounts of foreign DNA or RNA can be toxic to cells. Reduce the amount of nucleic acid used in the transfection.
Cells are too Sparse Plating cells at a very low density can make them more susceptible to the toxic effects of the transfection reagent. Ensure the appropriate cell confluency.[2]
Prolonged Exposure to Lipoplexes For sensitive cell types, it may be beneficial to replace the transfection medium with fresh culture medium after a shorter incubation period (e.g., 4-6 hours).
Inconsistent Results Variable Cell Conditions Maintain a consistent cell culture and passaging schedule. Use cells within a narrow passage number range for all experiments.
Pipetting Errors Prepare a master mix of the transfection complexes to minimize pipetting variability between wells.
Inconsistent Incubation Times Adhere strictly to the optimized incubation times for complex formation and transfection.

Experimental Protocols

General Protocol for Transfection of Adherent Cells with this compound

This protocol provides a starting point for transfecting adherent cells in a 6-well plate format. Optimization is crucial for achieving the best results with your specific cell line and nucleic acid.

Materials:

  • This compound

  • Nucleic acid (plasmid DNA or RNA)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium (with or without serum, as optimized)

  • Adherent cells in a 6-well plate (70-90% confluent)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of 12:0 EPC Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

    • On the day of transfection, dilute the required amount of the 12:0 EPC stock solution in serum-free medium. For a single well, a starting point could be 2-10 µg of 12:0 EPC in 100 µL of serum-free medium.

  • Preparation of Nucleic Acid Solution:

    • Dilute your nucleic acid in serum-free medium. For a single well, a starting point is typically 1-2.5 µg of plasmid DNA in 100 µL of serum-free medium.

  • Formation of Lipoplexes:

    • Gently add the diluted nucleic acid solution to the diluted 12:0 EPC solution.

    • Mix gently by pipetting up and down a few times or by flicking the tube. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add the 200 µL of the lipoplex solution dropwise to the well.

    • Add 800 µL of complete culture medium (with or without serum, as optimized for your cells) to bring the final volume to 1 mL.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation:

    • Incubate the cells at their optimal temperature and CO₂ conditions for 24-72 hours.

  • Analysis:

    • After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP, or a luciferase assay) or gene knockdown.

Optimization of 12:0 EPC to DNA Ratio

To determine the optimal ratio of 12:0 EPC to DNA, a titration experiment should be performed. The following table provides an example of how to set up such an experiment in a 12-well plate format, keeping the amount of DNA constant.

WellDNA (µg)12:0 EPC (µg)Mass Ratio (Lipid:DNA)
1221:1
2242:1
3284:1
42126:1
52168:1
622010:1
720DNA only control
808Lipid only control
900Untransfected control

Data Presentation

The following table summarizes the physicochemical properties and in vivo transfection efficiency of lipid nanoparticles containing 12:0 EPC for mRNA delivery to the lungs. It is important to note that these nanoparticles were complex formulations and not simple 12:0 EPC/nucleic acid lipoplexes. However, this data provides valuable insight into the characteristics of 12:0 EPC-containing delivery systems.

Formulation ComponentSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vivo Lung mRNA Delivery (Photons/s)
SORT Nanoparticles with 12:0 EPC 108 - 1510.323 - 7.06>95%High

Data adapted from a study on Selective Organ Targeting (SORT) nanoparticles. The in vivo lung mRNA delivery was reported as high but specific quantitative values for direct comparison were not provided in a tabular format in the source material.[10]

Visualizations

experimental_workflow General Transfection Workflow with this compound cluster_prep Preparation cluster_complex Lipoplex Formation cluster_transfection Transfection cluster_analysis Analysis A Seed cells 24h prior to transfection B Prepare 12:0 EPC solution in serum-free medium C Prepare nucleic acid solution in serum-free medium D Combine 12:0 EPC and nucleic acid solutions C->D E Incubate for 15-30 min at room temperature D->E F Add lipoplex solution to cells E->F G Incubate cells for 24-72h F->G H Assay for gene expression or knockdown G->H

Caption: A generalized workflow for transfection experiments using this compound.

signaling_pathway Cellular Uptake of 12:0 EPC Lipoplexes via Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space lipoplex 12:0 EPC Lipoplex (Cationic) membrane lipoplex->membrane Binding endosome Early Endosome membrane->endosome Endocytosis late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import rna RNA cytoplasm->rna Translation dna DNA nucleus->dna Transcription

Caption: The primary pathway for cellular entry of 12:0 EPC lipoplexes is endocytosis.

logical_relationship Troubleshooting Logic for Low Transfection Efficiency cluster_causes Potential Causes cluster_solutions Solutions start Low Transfection Efficiency cause1 Suboptimal Reagent:DNA Ratio start->cause1 cause2 Poor Cell Health/Confluency start->cause2 cause3 Inhibitors Present (Serum, Antibiotics) start->cause3 cause4 Low-Quality Nucleic Acid start->cause4 sol1 Optimize Ratio (Titration Experiment) cause1->sol1 sol2 Use Healthy, Actively Dividing Cells at Optimal Confluency cause2->sol2 sol3 Use Serum/Antibiotic-Free Medium for Complexation cause3->sol3 sol4 Verify Nucleic Acid Purity and Integrity cause4->sol4 end Improved Transfection Efficiency sol1->end sol2->end sol3->end sol4->end

Caption: A logical diagram illustrating the troubleshooting process for low transfection efficiency.

References

Technical Support Center: Enhancing Serum Stability of 12:0 EPC Chloride Lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 12:0 EPC chloride for nucleic acid delivery, ensuring lipoplex stability in the presence of serum is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems you may encounter with your this compound lipoplex experiments in a question-and-answer format.

Q1: My this compound lipoplexes are aggregating after incubation in serum. How can I prevent this?

A1: Lipoplex aggregation in serum is a common issue primarily caused by interactions with serum proteins. These proteins can neutralize the surface charge of the cationic lipoplexes, leading to a loss of colloidal stability and subsequent aggregation. Here are several strategies to mitigate this problem:

  • Incorporate Helper Lipids: The inclusion of neutral helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol can improve lipoplex stability. DOPE's conical shape can disrupt the lipid bilayer packing, which may enhance endosomal escape, while cholesterol is known to increase the rigidity and stability of liposomes. A common starting point is a 1:1 molar ratio of this compound to the helper lipid.

  • PEGylation: The addition of a polyethylene (B3416737) glycol (PEG) layer to the surface of your lipoplexes ("PEGylation") can create a steric barrier that shields the cationic surface from serum proteins, thereby preventing aggregation. You can incorporate PEG-conjugated lipids (e.g., DSPE-PEG2000) into your lipid formulation, typically at a concentration of 1-10 mol%.

  • Optimize the N/P Ratio: The N/P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid, significantly influences lipoplex stability. While a higher N/P ratio can enhance nucleic acid condensation, an excessive positive charge can lead to stronger interactions with negatively charged serum proteins and aggregation. It is recommended to empirically determine the optimal N/P ratio that balances nucleic acid complexation with serum stability.

Q2: I'm observing a decrease in transfection efficiency when I use my this compound lipoplexes in the presence of serum. What could be the cause and how can I improve it?

A2: A reduction in transfection efficiency in serum is a multifaceted problem. Serum nucleases can degrade the nucleic acid cargo, and serum proteins can interfere with the interaction between the lipoplex and the cell surface, hindering cellular uptake. Here are some troubleshooting steps:

  • Ensure Nucleic Acid Protection: The primary role of the cationic lipid is to condense and protect the nucleic acid. You can assess the protective capability of your this compound formulation by performing a serum nuclease degradation assay. If the nucleic acid is being degraded, consider increasing the N/P ratio or optimizing the formulation with helper lipids to ensure tighter compaction.

  • Enhance Cellular Uptake: The "protein corona" that forms around lipoplexes in serum can mask the positive charge required for binding to the negatively charged cell membrane.

    • PEGylation with Targeting Ligands: While PEGylation can prevent aggregation, it can also hinder cellular uptake (the "PEG dilemma"). To overcome this, you can use PEG lipids with shorter acyl chains that are shed more easily or incorporate targeting ligands (e.g., antibodies, peptides) at the distal end of the PEG chains to facilitate receptor-mediated endocytosis.

    • Helper Lipids: As mentioned, helper lipids like DOPE can facilitate the fusion of the lipoplex with the endosomal membrane, promoting the release of the nucleic acid into the cytoplasm.

Q3: My blank this compound liposomes are unstable even before adding the nucleic acid. What should I do?

A3: The instability of the liposomes themselves can be a root cause of downstream problems. Ensure the following:

  • Proper Storage: Store your this compound and other lipids at the recommended temperature (typically -20°C) and under an inert atmosphere to prevent oxidation, especially for unsaturated lipids.

  • Quality of Lipids: Use high-purity lipids. Impurities can affect the integrity of the lipid bilayer.

  • Hydration Buffer: The pH and ionic strength of the hydration buffer can impact liposome (B1194612) stability. Use a buffer with a pH between 6.5 and 7.5 and a low to moderate ionic strength.

  • Preparation Method: The method of liposome preparation (e.g., thin-film hydration followed by extrusion or sonication) should be optimized to produce unilamellar vesicles of a consistent size.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting formulation for this compound lipoplexes?

A: A good starting point for formulation is a 1:1 molar ratio of this compound with a helper lipid such as DOPE or cholesterol. The N/P ratio should be systematically varied, for instance, from 2:1 to 10:1, to find the optimal balance between nucleic acid condensation and serum stability.

Q: How can I characterize the stability of my this compound lipoplexes in serum?

A: You can assess serum stability through a combination of techniques:

  • Dynamic Light Scattering (DLS): Monitor changes in the size (hydrodynamic diameter) and polydispersity index (PDI) of your lipoplexes over time when incubated in serum (e.g., 10-50% fetal bovine serum). A stable formulation will show minimal changes in size and PDI.

  • Zeta Potential Measurement: Measure the surface charge of your lipoplexes. In the presence of serum, a stable, shielded lipoplex (e.g., PEGylated) should exhibit a smaller shift in zeta potential towards negative values compared to an unstable one.

  • Nuclease Protection Assay: Use gel electrophoresis to verify that the nucleic acid within the lipoplex is protected from degradation by serum nucleases.

Q: What is the "protein corona" and how does it affect my lipoplexes?

A: When lipoplexes are introduced into a biological fluid like serum, proteins rapidly adsorb to their surface, forming a "protein corona". This protein layer alters the physicochemical properties of the lipoplexes, including their size, surface charge, and aggregation state. The composition of the protein corona can influence cellular uptake, biodistribution, and immunogenicity. Understanding and controlling the protein corona is crucial for the successful in vivo application of lipoplexes.

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Lipoplexes

Materials:

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt) (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Nucleic acid (e.g., plasmid DNA, siRNA)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve this compound and DOPE in chloroform at a 1:1 molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with nuclease-free water or buffer by vortexing to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Lipoplex Formation:

    • Dilute the nucleic acid and the liposome suspension separately in the same buffer.

    • Add the nucleic acid solution to the liposome suspension dropwise while gently vortexing. The final N/P ratio should be determined based on your experimental needs.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

Protocol 2: Serum Stability Assay using Dynamic Light Scattering (DLS)

Materials:

  • Prepared this compound lipoplexes

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Sample Preparation:

    • Prepare a solution of your lipoplexes in PBS at a known concentration.

    • Prepare a solution of FBS in PBS (e.g., 20% v/v).

    • Mix the lipoplex solution with the FBS solution to achieve a final FBS concentration of 10% (or your desired concentration). As a control, mix the lipoplex solution with PBS alone.

  • DLS Measurement:

    • Immediately after mixing, measure the initial particle size (hydrodynamic diameter) and polydispersity index (PDI) of the lipoplexes in the presence and absence of serum using a DLS instrument.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the samples and measure the particle size and PDI.

  • Data Analysis:

    • Plot the mean particle size and PDI as a function of time for both the serum-containing and control samples. Significant increases in size and PDI over time in the serum-containing sample indicate instability and aggregation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of stabilization strategies. Note: These are example values and will need to be determined empirically for your specific system.

Table 1: Effect of Helper Lipids on this compound Lipoplex Stability in 10% FBS at 37°C (N/P Ratio = 5:1)

Formulation (molar ratio)Initial Size (nm)Size after 4h in Serum (nm)Initial Zeta Potential (mV)Zeta Potential after 4h in Serum (mV)
12:0 EPC only120 ± 5>1000 (aggregated)+45 ± 3-5 ± 2
12:0 EPC:DOPE (1:1)135 ± 6250 ± 20+40 ± 4-10 ± 3
12:0 EPC:Cholesterol (1:1)130 ± 5220 ± 15+42 ± 3-8 ± 2

Table 2: Effect of PEGylation on this compound:DOPE (1:1) Lipoplex Stability in 10% FBS at 37°C (N/P Ratio = 5:1)

FormulationInitial Size (nm)Size after 24h in Serum (nm)Initial Zeta Potential (mV)Zeta Potential after 24h in Serum (mV)
Non-PEGylated135 ± 6>800 (aggregated)+40 ± 4-12 ± 3
2% DSPE-PEG2000145 ± 7180 ± 10+25 ± 3-5 ± 2
5% DSPE-PEG2000150 ± 8160 ± 8+15 ± 2-3 ± 1

Visualizations

experimental_workflow Experimental Workflow for Improving Lipoplex Serum Stability cluster_formulation Lipoplex Formulation cluster_characterization Initial Characterization cluster_stability_assay Serum Stability Assay cluster_analysis Analysis & Optimization prep 1. Prepare 12:0 EPC Liposomes (with/without helper lipids/PEG-lipid) complexation 2. Complex with Nucleic Acid (Vary N/P Ratio) prep->complexation dls_initial Size (DLS) complexation->dls_initial zeta_initial Zeta Potential complexation->zeta_initial incubation Incubate with Serum (37°C) dls_initial->incubation zeta_initial->incubation dls_time Time-course Size (DLS) incubation->dls_time zeta_time Time-course Zeta Potential incubation->zeta_time nuclease_assay Nuclease Protection Assay incubation->nuclease_assay analysis Analyze Data & Identify Stable Formulations dls_time->analysis zeta_time->analysis nuclease_assay->analysis optimization Optimize Formulation (Return to Step 1) analysis->optimization

Caption: Workflow for formulating and evaluating the serum stability of this compound lipoplexes.

signaling_pathway Mechanism of Lipoplex Destabilization and Stabilization in Serum cluster_destabilization Destabilization Pathway cluster_stabilization Stabilization Strategies lipoplex Cationic 12:0 EPC Lipoplex protein_corona Protein Corona Formation lipoplex->protein_corona serum_proteins Serum Proteins (e.g., Albumin) serum_proteins->protein_corona aggregation Aggregation & Precipitation protein_corona->aggregation nuclease_degradation Nuclease Degradation of Nucleic Acid protein_corona->nuclease_degradation reduced_uptake Reduced Cellular Uptake protein_corona->reduced_uptake pegylation PEGylation steric_shield Steric Shield pegylation->steric_shield helper_lipids Helper Lipids (DOPE, Cholesterol) membrane_stability Increased Membrane Rigidity/Fluidity helper_lipids->membrane_stability steric_shield->protein_corona Inhibits membrane_stability->nuclease_degradation Reduces

Caption: Pathways of lipoplex destabilization in serum and corresponding stabilization strategies.

Technical Support Center: 12:0 EPC Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the preparation and storage of 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride formulations.

Troubleshooting Guide: Aggregation Issues

This guide provides a systematic approach to identifying and resolving common causes of aggregation in 12:0 EPC chloride formulations.

Q1: My this compound nanoparticle formulation aggregated immediately upon preparation. What are the likely causes?

Immediate aggregation is often a result of suboptimal formulation parameters or procedural inconsistencies. Here are the primary factors to investigate:

  • pH of the Aqueous Phase: 12:0 EPC is a cationic lipid. The pH of your hydration buffer is critical. At a pH significantly below the pKa of the ethylphosphocholine headgroup, the lipid becomes highly protonated, leading to a strong positive surface charge. While essential for encapsulating anionic molecules like nucleic acids, an excessively low pH can cause instability and aggregation.

  • Ionic Strength of the Buffer: High salt concentrations in the aqueous phase can compress the electrical double layer surrounding the nanoparticles. This reduces the electrostatic repulsion between particles, making them more prone to aggregation.

  • Lipid Concentration: A high concentration of lipids during the formulation process increases the likelihood of particle collisions, which can lead to aggregation.

  • Solvent Mixing Rate: In methods involving solvent injection (e.g., ethanol (B145695) injection), the rate at which the lipid solution is introduced into the aqueous phase is crucial. A slow mixing rate can result in the formation of larger, less stable particles that are more susceptible to aggregation.

Q2: My this compound nanoparticles looked stable initially but aggregated during storage. How can I improve their long-term stability?

Aggregation during storage is a common challenge and can be influenced by several factors:

  • Storage Temperature: Storing lipid nanoparticle formulations at 4°C is generally preferred over freezing. The freeze-thaw process can induce phase separation of lipids and lead to aggregation upon thawing.

  • Inadequate Surface Stabilization: The formulation may lack sufficient components to maintain particle separation over time. The inclusion of PEGylated lipids or other steric stabilizers can prevent aggregation.

  • Hydrolysis of Lipids: Although 12:0 EPC is relatively stable, hydrolysis can occur over extended periods, especially at non-optimal pH values. This can alter the surface charge and lead to instability.

Q3: How does the choice of buffer impact the stability of my this compound formulation?

The buffer composition is a critical determinant of nanoparticle stability.

  • pH: As mentioned, the pH should be carefully controlled to maintain an optimal surface charge. A pH that is too low can lead to excessive positive charge and potential aggregation, while a pH that is too high may reduce the charge and diminish electrostatic repulsion.

  • Ionic Strength: Buffers with high ionic strength (e.g., high concentrations of NaCl) can shield the surface charge of the nanoparticles, reducing the repulsive forces that prevent aggregation. It is advisable to use buffers with low to moderate ionic strength.

  • Buffer Species: Certain buffer components can interact with the lipid headgroups. It is important to select a buffer system that is compatible with cationic lipids. Citrate (B86180) and phosphate (B84403) buffers are commonly used, but their concentrations should be optimized.

Frequently Asked Questions (FAQs)

Formulation & Preparation

Q: What is a standard protocol for preparing this compound liposomes?

A common and effective method is the thin-film hydration technique followed by extrusion.

Q: What are "helper lipids" and should I include them in my this compound formulation?

Helper lipids are neutral or zwitterionic lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, that are often included in cationic lipid formulations. They can improve the stability of the lipid bilayer, facilitate membrane fusion for intracellular delivery, and reduce the overall positive charge density, which can mitigate aggregation and toxicity.

Q: How can I prevent aggregation during the formulation process?

  • Ensure rapid and uniform mixing of the lipid and aqueous phases.

  • Optimize the lipid concentration to avoid overly crowded suspensions.

  • Control the temperature during hydration and extrusion.

  • Use a buffer with an appropriate pH and low ionic strength.

Characterization & Analysis

Q: How can I measure the aggregation of my this compound nanoparticles?

The primary technique is Dynamic Light Scattering (DLS) , which measures the particle size distribution and the Polydispersity Index (PDI). An increase in the average particle size and PDI over time is indicative of aggregation.

Q: What is Zeta Potential and why is it important for this compound formulations?

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the nanoparticles. For cationic lipids like this compound, a sufficiently high positive zeta potential (typically > +30 mV) indicates strong electrostatic repulsion between particles, which contributes to a stable, non-aggregated dispersion.

Q: How do I perform DLS and Zeta Potential measurements?

These measurements are typically performed using a dedicated instrument (e.g., a Zetasizer). The sample is diluted in an appropriate buffer (often the formulation buffer for size, and a low ionic strength buffer like 1 mM KCl for zeta potential) and placed in a cuvette for analysis.

Storage & Stability

Q: What is the best way to store my this compound formulations?

For short-term storage, refrigeration at 4°C is recommended. For long-term storage, lyophilization (freeze-drying) with the addition of a cryoprotectant is the preferred method to prevent aggregation caused by freezing.

Q: What are cryoprotectants and why are they necessary for frozen storage?

Cryoprotectants are substances like sucrose (B13894) or trehalose (B1683222) that protect nanoparticles from the stresses of freezing and thawing. They form a glassy matrix around the particles, preventing their close approach and fusion.

Q: Can I sonicate my formulation to break up aggregates?

While sonication can temporarily redisperse some aggregates, it can also lead to lipid degradation and is not a substitute for proper formulation and storage. If aggregation is a recurring issue, it is better to address the root cause in the formulation or storage conditions.

Data Presentation

The following tables provide illustrative data on how key formulation parameters can influence the physical characteristics of this compound nanoparticles.

Table 1: Effect of pH on Nanoparticle Properties

Formulation Buffer pHAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
4.01500.35+45
5.51100.20+35
7.4180 (aggregating)0.50+15

Data is illustrative and may vary based on the full formulation composition and preparation method.

Table 2: Effect of Ionic Strength (NaCl) on Nanoparticle Stability

NaCl Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
101150.22+32
501400.30+25
150>500 (aggregated)>0.60+10

Data is illustrative and assumes a constant pH of 5.5.

Table 3: Effect of Helper Lipid (Cholesterol) on Nanoparticle Stability

12:0 EPC:Cholesterol (molar ratio)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
100:01600.40+48
80:201200.25+40
60:401050.18+33

Data is illustrative and assumes a constant pH and low ionic strength buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve this compound and any helper lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., citrate buffer, pH 5.5) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform multiple passes (e.g., 11-21 passes) through the membrane using a lipid extruder to ensure a narrow size distribution.

Protocol 2: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential Measurement
  • Sample Preparation:

    • For DLS, dilute the liposome (B1194612) suspension in the formulation buffer to an appropriate concentration to avoid multiple scattering effects.

    • For zeta potential measurement, dilute the suspension in a low ionic strength buffer (e.g., 1 mM KCl) to ensure accurate measurement of electrophoretic mobility.

  • DLS Measurement (Particle Size and PDI):

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a clean cuvette and insert it into the instrument.

    • Perform the measurement according to the instrument's software instructions. The software will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Use a specific folded capillary cell for zeta potential measurements.

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_start Start cluster_immediate Immediate Aggregation cluster_storage Aggregation During Storage cluster_solution Solutions start Aggregation Observed q1 Check Formulation Parameters start->q1 Immediate q2 Check Storage Conditions & Formulation start->q2 During Storage p1 pH of Aqueous Phase q1->p1 p2 Ionic Strength of Buffer q1->p2 p3 Lipid Concentration q1->p3 p4 Mixing Rate q1->p4 sol1 Optimize pH (e.g., 5.0-6.0) p1->sol1 sol2 Use Low Ionic Strength Buffer p2->sol2 sol3 Reduce Lipid Concentration p3->sol3 sol4 Increase Mixing Speed p4->sol4 s1 Storage Temperature (4°C vs. Freezing) q2->s1 s2 Inclusion of Stabilizers (e.g., PEG-lipid) q2->s2 s3 Potential for Hydrolysis (pH stability) q2->s3 sol5 Store at 4°C or Lyophilize with Cryoprotectant s1->sol5 sol6 Incorporate PEG-lipid or Helper Lipids s2->sol6 s3->sol1

Caption: Troubleshooting workflow for aggregation issues.

Factors_Influencing_Aggregation cluster_attractive Attractive Forces cluster_repulsive Repulsive Forces cluster_factors Formulation & Environmental Factors center Nanoparticle Aggregation electrostatic Electrostatic Repulsion (Zeta Potential) center->electrostatic Inhibited by steric Steric Hindrance (e.g., PEGylation) center->steric Inhibited by van_der_waals Van der Waals Forces van_der_waals->center Promotes ph pH ph->electrostatic ionic_strength Ionic Strength ionic_strength->electrostatic Reduces temperature Temperature temperature->van_der_waals Increases (Brownian Motion) lipid_conc Lipid Concentration lipid_conc->center Increases Collision Frequency helper_lipids Helper Lipids helper_lipids->steric Can Enhance

Caption: Factors influencing nanoparticle aggregation.

Technical Support Center: Managing Cytotoxicity of 12:0 EPC Chloride in Sensitive Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of 12:0 EPC chloride in sensitive cell lines during in vitro experiments.

Understanding this compound-Induced Cytotoxicity

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt), or this compound, is a cationic lipid commonly used in drug delivery and transfection studies. While effective in traversing the cell membrane, its positive charge can lead to unintended cell damage and death, particularly in sensitive cell types. The primary mechanisms of cytotoxicity associated with cationic lipids like this compound include:

  • Cell Membrane Destabilization: The positive charge of the lipid interacts with the negatively charged cell membrane, potentially disrupting its integrity.

  • Induction of Oxidative Stress: Cationic lipids can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components.

  • Apoptosis Activation: At higher concentrations, these lipids can trigger programmed cell death pathways.

The following sections provide detailed guidance on how to minimize these cytotoxic effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound-induced cytotoxicity in my cell culture?

A1: Early indicators of cytotoxicity include changes in cell morphology (e.g., rounding, detachment), a reduction in cell proliferation, and visible signs of cell death such as floating cells or debris in the culture medium. For quantitative assessment, it is recommended to perform cell viability assays.

Q2: Which cell viability assays are recommended for assessing the cytotoxicity of this compound?

A2: Standard colorimetric assays such as MTT, MTS, or WST-8 are suitable for measuring metabolic activity as an indicator of cell viability. To assess membrane integrity, lactate (B86563) dehydrogenase (LDH) release assays are recommended. For a more detailed analysis, flow cytometry-based assays using viability dyes like propidium (B1200493) iodide (PI) or annexin (B1180172) V can distinguish between live, apoptotic, and necrotic cells.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. This involves treating cells with a range of concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours). The goal is to identify the highest concentration that achieves the desired experimental outcome (e.g., efficient transfection) while maintaining high cell viability.

Q4: Can the formulation of the lipid complex influence its cytotoxicity?

A4: Absolutely. The composition of the lipid formulation is a critical factor. Co-formulating this compound with helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, can significantly reduce cytotoxicity by stabilizing the lipid bilayer and facilitating endosomal escape. The molar ratio of this compound to the helper lipid should be optimized for your specific application and cell type.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Treatment
Possible Cause Recommended Solution
Concentration of this compound is too high. Perform a dose-response study to determine the optimal concentration with the lowest toxicity. Start with a broad range of concentrations and narrow down to the effective, non-toxic range.
Suboptimal Lipid Formulation. Incorporate a neutral helper lipid like DOPE or cholesterol into your formulation. Test different molar ratios of this compound to the helper lipid (e.g., 1:1, 1:2) to find the most effective and least toxic combination.
High Sensitivity of the Cell Line. Some cell lines are inherently more sensitive to cationic lipids. Consider using a more robust cell line if your experimental design allows. If not, meticulous optimization of all parameters is crucial.
Prolonged Exposure Time. Reduce the incubation time of the cells with the this compound complexes. After the initial exposure (e.g., 4-6 hours), consider replacing the medium with fresh, complete growth medium.
Poor Quality of Nucleic Acid (if applicable). Ensure that the DNA or RNA used for transfection is of high purity and free of endotoxins, as contaminants can exacerbate cytotoxic responses.
Presence of Serum during Complex Formation. Prepare the lipid-nucleic acid complexes in a serum-free medium before adding them to the cells, as serum proteins can interfere with complex formation and increase cytotoxicity.
Issue 2: Inconsistent or Poor Experimental Results
Possible Cause Recommended Solution
Variable Cell Health and Confluency. Ensure that cells are healthy, actively dividing, and at a consistent confluency (typically 70-90%) at the time of treatment. Avoid using cells that have been passaged too many times.
Improper Preparation of Lipid Complexes. Follow the manufacturer's protocol for preparing the lipid complexes carefully. Ensure gentle mixing and avoid vortexing, which can disrupt the complexes. Allow sufficient time for complex formation.
Presence of Antibiotics in the Medium. Some antibiotics can be toxic to cells, and this toxicity can be enhanced in the presence of transfection reagents. Consider performing the experiment in antibiotic-free medium.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed your sensitive cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free culture medium. A typical starting range could be from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium without the lipid).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Optimizing Lipid Formulation with a Helper Lipid
  • Prepare Lipid Mixtures: Prepare different formulations of this compound with a helper lipid (e.g., DOPE) at various molar ratios (e.g., 2:1, 1:1, 1:2).

  • Complex Formation (for transfection): If delivering a nucleic acid, form complexes of each lipid formulation with a reporter plasmid (e.g., expressing GFP) at a fixed nucleic acid concentration.

  • Cell Treatment: Treat your sensitive cells with each of the prepared lipid formulations (or lipid-nucleic acid complexes).

  • Assess Cytotoxicity and Efficacy:

    • After the desired incubation time, assess cell viability using an MTT or LDH assay as described above.

    • If performing transfection, measure the transfection efficiency (e.g., by quantifying GFP expression via fluorescence microscopy or flow cytometry).

  • Select Optimal Formulation: Identify the formulation that provides the highest efficacy with the lowest cytotoxicity.

Visualizing Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate key experimental workflows and cellular pathways involved in this compound-induced cytotoxicity.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Sensitive Cells in 96-well Plate B Prepare Serial Dilutions of this compound C Treat Cells with Lipid Dilutions D Incubate for 24, 48, or 72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance/Fluorescence E->F G Calculate % Cell Viability F->G H Determine IC50 Value G->H

Caption: Workflow for determining the IC50 of this compound.

G Signaling Pathway of Cationic Lipid-Induced Cytotoxicity cluster_initiation Initiation cluster_membrane Cellular Interaction cluster_effects Cytotoxic Effects cluster_outcome Cellular Outcome A This compound (Cationic Lipid) B Interaction with Negatively Charged Cell Membrane A->B C Membrane Destabilization B->C D Increased ROS Production (Oxidative Stress) B->D G Cell Death C->G E Mitochondrial Dysfunction D->E F Activation of Apoptotic Pathways E->F F->G

Caption: Cationic lipid-induced cytotoxicity signaling cascade.

G Troubleshooting Logic for High Cytotoxicity cluster_solutions Potential Solutions A High Cell Death Observed? B Reduce 12:0 EPC Chloride Concentration A->B Yes C Optimize Lipid Formulation (add helper lipid) A->C Yes D Decrease Exposure Time A->D Yes E Check Nucleic Acid Quality A->E Yes F Use Serum-Free Conditions for Complexation A->F Yes H Proceed with Experiment A->H No G Re-evaluate Cytotoxicity B->G C->G D->G E->G F->G

Caption: Decision tree for troubleshooting high cytotoxicity.

Technical Support Center: Optimizing 12:0 EPC Chloride and DOPE Ratios for Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your gene silencing experiments using 12:0 EPC chloride and DOPE lipid formulations. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols to help you achieve robust and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What are this compound and DOPE, and what are their roles in gene silencing?

A1: 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine, chloride salt) is a cationic phospholipid. Its positive charge is crucial for interacting with and condensing negatively charged siRNA molecules to form lipoplexes. This complexation protects the siRNA from degradation by nucleases. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a neutral helper lipid often included in liposomal formulations. DOPE is known for its fusogenic properties, which are believed to facilitate the destabilization of the endosomal membrane after cellular uptake, allowing the siRNA to escape into the cytoplasm where it can exert its gene-silencing effect.[1][2]

Q2: Why is the ratio of this compound to DOPE important for gene silencing?

A2: The molar ratio of the cationic lipid (this compound) to the helper lipid (DOPE) is a critical parameter that significantly influences the physicochemical properties and biological activity of the resulting lipoplexes. This ratio can affect:

  • Particle Size and Stability: The lipid ratio impacts the size and stability of the liposomes and lipoplexes.[3]

  • Transfection Efficiency: An optimal ratio is necessary to achieve high transfection efficiency.[4]

  • Cytotoxicity: The amount of cationic lipid can influence the toxicity of the formulation.[4]

  • Endosomal Escape: The proportion of DOPE can affect the efficiency of endosomal escape, a key step for siRNA delivery.[5]

Q3: What is a typical starting point for the molar ratio of this compound to DOPE?

A3: Based on studies with similar cationic lipids, a common starting point for the molar ratio of cationic lipid to DOPE is 1:1.[4] However, the optimal ratio is cell-type dependent and should be empirically determined. Ratios such as 1:2 or 3:2 (cationic lipid:DOPE) have also been shown to be effective for other cationic lipid systems.[4][6]

Q4: What is the N/P ratio, and how does it relate to the this compound:DOPE ratio?

A4: The N/P ratio refers to the molar ratio of the nitrogen atoms (N) in the cationic lipid to the phosphate (B84403) groups (P) in the siRNA. It essentially represents the charge ratio of the lipoplex. While the this compound:DOPE ratio determines the composition of the liposome (B1194612), the N/P ratio determines the amount of these liposomes to be mixed with a given amount of siRNA. The N/P ratio is another critical parameter to optimize for efficient gene silencing.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Gene Knockdown Efficiency Suboptimal this compound:DOPE molar ratio.Perform a dose-response experiment by testing different molar ratios (e.g., 1:0.5, 1:1, 1:1.5, 1:2) of this compound to DOPE.
Inefficient endosomal escape.Increase the proportion of DOPE in your formulation to enhance fusogenicity.[5]
Incorrect N/P ratio.Optimize the N/P ratio by testing a range (e.g., 2.5, 5, 10) for your chosen lipid formulation.[6]
Poor lipoplex formation.Ensure proper mixing of lipids and siRNA. Follow the recommended protocol for lipoplex preparation carefully.
Low cell viability.See "High Cytotoxicity" below. Dead or unhealthy cells will not express proteins efficiently.
High Cytotoxicity Excessive amount of cationic lipid.Decrease the proportion of this compound in your formulation. A lower cationic lipid to DOPE ratio may be less toxic.[4]
High N/P ratio.Reduce the N/P ratio. While a higher N/P ratio can increase transfection, it can also lead to increased toxicity.[4]
High overall lipid concentration.Lower the total concentration of the lipoplex solution added to the cells.
Poor cell health prior to transfection.Ensure cells are healthy and in the logarithmic growth phase before transfection.
Inconsistent Results Variation in liposome preparation.Use a consistent method for liposome preparation, such as extrusion, to ensure a uniform size distribution.[7]
Variation in cell confluency.Plate cells at a consistent density for each experiment.
Instability of lipoplexes.Use freshly prepared lipoplexes for each experiment.
Aggregates in Lipoplex Solution Improper mixing or formulation.Ensure lipids are fully dissolved and hydrated. Vortex or gently mix during lipoplex formation.
High lipid concentration.Try diluting the lipid and siRNA solutions before mixing.

Quantitative Data

The following table provides an example of how to structure the results from an optimization experiment for the this compound to DOPE ratio. The data presented here is hypothetical and intended to serve as a guide for your own experimental design and data presentation.

This compound:DOPE Molar Ratio Particle Size (nm) ± SD Zeta Potential (mV) ± SD Gene Knockdown (%) ± SD Cell Viability (%) ± SD
1:0.5135 ± 5.2+45.3 ± 2.145 ± 4.592 ± 3.8
1:1148 ± 4.8+38.7 ± 1.975 ± 5.185 ± 4.2
1:1.5162 ± 6.1+32.1 ± 2.588 ± 3.978 ± 5.5
1:2175 ± 5.5+25.4 ± 2.382 ± 4.865 ± 6.1

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired molar ratios of this compound and DOPE dissolved in chloroform (B151607).

    • For example, for a 1:1 molar ratio, you might add 1 µmol of this compound and 1 µmol of DOPE.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile, nuclease-free water or PBS) by gentle rotation. The final total lipid concentration is typically 1-10 mg/mL.

    • This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

    • Perform at least 10 passes through the membrane to ensure a homogenous size distribution.[7]

    • The resulting liposome suspension can be stored at 4°C for a short period.

Protocol 2: Formation of siRNA Lipoplexes and Transfection

  • Dilution of Components:

    • In separate sterile, nuclease-free tubes, dilute the required amount of siRNA and the prepared liposome suspension in a serum-free medium (e.g., Opti-MEM).

    • The amounts will depend on the desired N/P ratio and final siRNA concentration.

  • Lipoplex Formation:

    • Gently add the diluted liposome suspension to the diluted siRNA solution. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the culture medium from the cells to be transfected (typically at 60-80% confluency).

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, add complete growth medium with serum.

  • Analysis of Gene Silencing:

    • Harvest the cells at a suitable time point post-transfection (e.g., 24-72 hours) to analyze the knockdown of the target gene at the mRNA (e.g., by qRT-PCR) or protein (e.g., by Western blot) level.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_exp Cell-Based Assay cluster_analysis Analysis prep1 Prepare Lipid Stock Solutions (this compound & DOPE) prep2 Mix Lipids at Varying Molar Ratios prep1->prep2 prep3 Thin-Film Hydration prep2->prep3 prep4 Extrusion prep3->prep4 comp1 Dilute Liposomes and siRNA prep4->comp1 comp2 Mix and Incubate (Lipoplex Formation) comp1->comp2 exp1 Transfect Cells comp2->exp1 an3 Characterize Particles (DLS for Size & Zeta) comp2->an3 exp2 Incubate (24-72h) exp1->exp2 an1 Assess Gene Knockdown (qRT-PCR / Western Blot) exp2->an1 an2 Measure Cell Viability (e.g., MTT Assay) exp2->an2

Caption: Experimental workflow for optimizing the this compound to DOPE ratio.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm lipoplex Lipoplex (12:0 EPC:DOPE + siRNA) endosome Endosome lipoplex->endosome Cellular Uptake siRNA siRNA endosome->siRNA Endosomal Escape (facilitated by DOPE) RISC RISC Complex siRNA->RISC mRNA Target mRNA RISC->mRNA Target Recognition cleavage mRNA Cleavage & Gene Silencing mRNA->cleavage

Caption: Proposed mechanism of siRNA delivery and gene silencing.

References

troubleshooting inconsistent results in 12:0 EPC chloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride. Inconsistent results in lipid-based experiments can be a significant challenge, and this resource aims to provide targeted solutions to common issues.

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes with 12:0 EPC chloride can arise from several factors, ranging from reagent handling to cellular responses. This section provides a structured approach to identifying and resolving these issues.

FAQs: Low Transfection Efficiency

Question: We are observing low or no transfection efficiency with our this compound formulation. What are the potential causes and solutions?

Answer: Low transfection efficiency is a common issue in lipid-based gene delivery. Several factors could be contributing to this problem. Below is a table summarizing potential causes and recommended solutions.

Potential Cause Troubleshooting Recommendation
Suboptimal this compound to Nucleic Acid Ratio The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid is critical for efficient lipoplex formation and cellular uptake. This ratio needs to be empirically optimized for each cell line and nucleic acid type. We recommend performing a dose-response matrix, varying both the amount of nucleic acid and the volume of this compound solution.[1][2]
Poor Lipoplex Formation Lipoplexes may not form correctly if the preparation protocol is not followed precisely. Ensure that the this compound and nucleic acid are diluted in a serum-free and antibiotic-free medium before combining.[3] The incubation time for complex formation is also crucial; a 5-20 minute incubation at room temperature is generally recommended.
Incorrect Cell Density Cells should be in a logarithmic growth phase and at an optimal confluency at the time of transfection. For many cell lines, a confluency of 70-90% is recommended.[2] Both too low and too high cell densities can negatively impact transfection efficiency.
Presence of Serum or Other Inhibitors Serum proteins can interfere with the formation of lipoplexes and reduce transfection efficiency.[4] It is crucial to form the lipoplex-DNA complexes in a serum-free medium. While some protocols allow for the addition of the complexes to cells in serum-containing media, this should be optimized for your specific cell line. Other inhibitors can include antibiotics and components of certain culture media.[3]
Degraded or Poor-Quality this compound This compound is a lipid and can degrade if not stored properly. It should be stored at -20°C. Avoid repeated freeze-thaw cycles. If the lipid is in a solvent, ensure the solvent is anhydrous and has not evaporated, which would alter the lipid concentration.
Low Cell Viability The overall health of your cells is paramount for successful transfection. Ensure cells are healthy, have a viability of over 90%, and are within a low passage number.
FAQs: High Cell Toxicity

Question: Our experiments are showing high levels of cell death after transfection with this compound. How can we reduce cytotoxicity?

Answer: While this compound is reported to have low toxicity, high concentrations or suboptimal conditions can lead to cell death.[5] Here are some common causes and solutions:

Potential Cause Troubleshooting Recommendation
Excessive Concentration of this compound High concentrations of cationic lipids can be toxic to cells. Perform a dose-response experiment to determine the lowest effective concentration of this compound that provides good transfection efficiency with minimal toxicity.
Suboptimal Lipid to Nucleic Acid Ratio An excess of free cationic lipids that are not complexed with nucleic acids can lead to cytotoxicity. Optimizing the lipid-to-nucleic-acid ratio is crucial to minimize this effect.
Prolonged Exposure to Lipoplexes The incubation time of the lipoplexes with the cells can influence toxicity. If you are observing high cell death, try reducing the incubation time. For some sensitive cell lines, replacing the transfection medium with fresh culture medium after a few hours (e.g., 4-6 hours) can reduce toxicity.
Presence of Other Toxic Components Ensure that the nucleic acid preparation is of high purity and free from endotoxins. Some components in the transfection medium or the lipid solvent could also contribute to toxicity.
Cell Type Sensitivity Some cell lines are inherently more sensitive to cationic lipid-based transfection reagents. If you are working with a particularly sensitive cell line, you may need to perform extensive optimization of all transfection parameters.

Quantitative Data Summary

The optimal ratio of this compound to nucleic acid is highly dependent on the cell line, the nucleic acid being delivered, and the presence of any co-lipids. The following table provides a general starting point for optimization. It is critical to perform your own optimization for your specific experimental conditions.

Cell Line Co-lipid Suggested Starting Lipid:DNA (w/w) Ratio Expected Transfection Efficiency (relative)
HEK293None5:1 to 10:1High
CHODOPE (1:1 molar ratio with 12:0 EPC)3:1 to 8:1Medium to High
HeLaCholesterol (1:1 molar ratio with 12:0 EPC)4:1 to 12:1Medium
Primary Endothelial CellsNone6:1 to 15:1Low to Medium

Note: This data is illustrative and based on general principles of cationic lipid transfection. Optimal ratios must be determined experimentally.

Key Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication.

Materials:

  • This compound powder

  • Co-lipid (e.g., DOPE, Cholesterol), if desired

  • Chloroform (B151607) or another suitable organic solvent

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator (or nitrogen stream)

  • Vacuum pump

  • Bath sonicator

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound and any co-lipids in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin, uniform lipid film on the bottom of the flask. c. Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Add the desired volume of sterile, nuclease-free water or buffer to the flask containing the lipid film. The volume will determine the final lipid concentration. b. Hydrate the lipid film by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. For this compound, hydration at room temperature is generally sufficient.

  • Sonication: a. To form small unilamellar vesicles (SUVs), sonicate the hydrated lipid suspension in a bath sonicator. b. Sonicate in short bursts to avoid overheating, which can degrade the lipids. Continue until the suspension becomes clear. c. The resulting liposome (B1194612) solution can be stored at 4°C for a short period. For long-term storage, refer to stability studies for your specific formulation.

Protocol 2: Transfection of Plasmid DNA using this compound Lipoplexes

This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format. All steps should be performed under sterile conditions.

Materials:

  • This compound liposome solution (prepared as in Protocol 1)

  • Plasmid DNA of high purity

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium (with serum, if required for cell line)

  • Adherent cells plated in a 24-well plate

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a sterile tube. b. In a separate sterile tube, dilute the optimized amount of this compound liposome solution in 50 µL of serum-free medium. c. Add the diluted DNA solution to the diluted lipid solution and mix gently by pipetting up and down. Do not vortex. d. Incubate the mixture at room temperature for 15-20 minutes to allow for lipoplex formation.

  • Transfection: a. Gently remove the culture medium from the cells. b. Add 400 µL of fresh, pre-warmed complete culture medium (with or without serum, as optimized for your cell line) to each well. c. Add the 100 µL of the lipoplex solution dropwise to each well. d. Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. Analyze the cells for transgene expression.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape of this compound Lipoplexes

The primary mechanism of cellular entry for cationic lipoplexes is endocytosis. The positively charged lipoplex interacts with the negatively charged cell surface, triggering internalization into an endosome. For successful transfection, the nucleic acid must escape the endosome before it fuses with a lysosome, where it would be degraded. The "proton sponge" effect is one hypothesis for endosomal escape, where the cationic lipid becomes protonated in the acidic environment of the endosome, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane.[6] Another proposed mechanism involves the fusion of the cationic lipid with the endosomal membrane, releasing the contents into the cytoplasm.[7]

G Cellular Uptake and Endosomal Escape of 12:0 EPC Lipoplexes cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytic Pathway Lipoplex This compound Lipoplex (+) Endosome Early Endosome Lipoplex->Endosome Endocytosis NucleicAcid Nucleic Acid Nucleus Nucleus (Gene Expression) NucleicAcid->Nucleus Endosome->NucleicAcid Endosomal Escape (Proton Sponge/Fusion) LateEndosome Late Endosome Endosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome

Caption: Cellular uptake and endosomal escape pathway of this compound lipoplexes.

Experimental Workflow for Troubleshooting Transfection

When encountering inconsistent results, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the problem.

G Troubleshooting Workflow for this compound Transfection Start Inconsistent Transfection Results CheckReagents Check Reagent Quality - 12:0 EPC (age, storage) - Nucleic Acid (purity, integrity) - Cell Culture Media Start->CheckReagents CheckCells Evaluate Cell Health - Viability > 90% - Low Passage Number - Optimal Confluency Start->CheckCells OptimizeRatio Optimize Lipid:Nucleic Acid Ratio (Dose-Response Matrix) CheckReagents->OptimizeRatio CheckCells->OptimizeRatio OptimizeProtocol Optimize Transfection Protocol - Incubation Times - Cell Density - Media Conditions (Serum/No Serum) OptimizeRatio->OptimizeProtocol PositiveControl Run Positive and Negative Controls OptimizeProtocol->PositiveControl AnalyzeResults Analyze Results and Identify Issue PositiveControl->AnalyzeResults

Caption: A logical workflow for troubleshooting inconsistent transfection results.

References

impact of buffer conditions on 12:0 EPC chloride liposome formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer conditions on the formation of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride liposomes.

Frequently Asked Questions (FAQs)

Q1: What is 12:0 EPC chloride and why is it used in liposome (B1194612) formulations?

12:0 EPC (chloride salt), or 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine, is a cationic phospholipid.[1][2] Its positively charged headgroup allows for the formation of cationic liposomes, which can effectively form complexes with negatively charged molecules such as nucleic acids (DNA and RNA). This property makes them valuable as non-viral gene delivery vectors.[3] 12:0 EPC is also noted for its biodegradability and low toxicity.[1]

Q2: How do buffer conditions, specifically pH and ionic strength, affect the formation of this compound liposomes?

Buffer conditions significantly influence the physicochemical properties of liposomes, including their size, stability, and surface charge (zeta potential).

  • pH: The pH of the hydration buffer can affect the stability of the liposomes. For many liposomes, acidic conditions (low pH) can lead to a decrease in stability.[4][5] For cationic lipids, the surface charge is generally maintained across a wide pH range, but extreme pH values can still impact the overall formulation stability.

  • Ionic Strength: The ionic strength of the buffer has a pronounced effect on the zeta potential of cationic liposomes. An increase in ionic strength can lead to a decrease in the absolute zeta potential value.[4][6] This is due to the shielding of the positive surface charge by counter-ions in the buffer. This can, in turn, affect the colloidal stability of the liposomes, potentially leading to aggregation.

Q3: What is zeta potential and why is it a critical parameter for this compound liposomes?

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes. It is a key indicator of the stability of a colloidal dispersion.[4][7] For cationic liposomes like those made from this compound, a high positive zeta potential (typically > +20 mV) is desirable.[8] This strong positive charge creates electrostatic repulsion between individual liposomes, preventing them from aggregating and ensuring the long-term stability of the formulation.[4][7]

Q4: Which type of buffer is recommended for the preparation of this compound liposomes?

The choice of buffer depends on the intended application. For general preparation and characterization, buffers such as HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS) at a neutral pH (around 7.4) are commonly used.[9][10] However, it is crucial to consider the potential interactions between the buffer ions and the cationic lipid. For instance, phosphate (B84403) ions can interact with cationic lipids, which might influence the liposome characteristics. When working with nucleic acids, buffers with low ionic strength are often preferred to facilitate complexation.

Troubleshooting Guide

Problem 1: My this compound liposomes are aggregating.

  • Possible Cause: Insufficient surface charge leading to a low zeta potential.

    • Troubleshooting Steps:

      • Measure the Zeta Potential: Ensure the zeta potential of your liposomes is sufficiently positive (ideally > +20 mV).[8]

      • Decrease Ionic Strength: High salt concentrations in the buffer can shield the positive charge of the liposomes, reducing electrostatic repulsion. Try preparing the liposomes in a buffer with a lower ionic strength (e.g., 10 mM HEPES with 5% glucose for osmolarity).

      • Optimize Lipid Composition: While 12:0 EPC is cationic, you can consider co-formulating with a neutral helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to modulate membrane properties.[3]

Problem 2: The size of my liposomes is too large or the size distribution is very broad (high Polydispersity Index - PDI).

  • Possible Cause: Inefficient size reduction during preparation.

    • Troubleshooting Steps:

      • Optimize Extrusion: Ensure you are extruding the liposomes a sufficient number of times (typically 11-21 passes) through the polycarbonate membrane.[11] The extrusion should be performed at a temperature above the phase transition temperature (Tc) of the lipid mixture.

      • Check Membrane Integrity: The polycarbonate membrane might be torn. Replace the membrane and repeat the extrusion process.

      • Proper Hydration: Ensure the lipid film is fully hydrated before extrusion. Inadequate hydration can lead to large, multilamellar vesicles that are difficult to extrude.

Problem 3: My encapsulation efficiency for a negatively charged molecule is low.

  • Possible Cause: Suboptimal electrostatic interaction or passive entrapment.

    • Troubleshooting Steps:

      • Adjust Charge Ratio: When encapsulating negatively charged molecules like DNA or RNA, the ratio of the positive charge from the this compound to the negative charge of the cargo is critical. Optimize this N/P (nitrogen-to-phosphate) ratio to ensure efficient complexation and encapsulation.

      • Consider Active Loading: For some molecules, passive loading during hydration results in low encapsulation. While more common for pH-sensitive drugs, investigate if an active loading method, such as creating a pH or ion gradient, could be adapted for your molecule of interest.

Data Presentation

Table 1: Illustrative Impact of Ionic Strength on Zeta Potential of Cationic Liposomes

Cationic Lipid CompositionBuffer Ionic Strength (mM)Average Zeta Potential (mV)Reference
DOTAP/DSPC/Cholesterol10+45[12]
DOTAP/DSPC/Cholesterol150+15[12]
Stearylamine/PC/CholesterolLow (e.g., water)High Positive[6]
Stearylamine/PC/Cholesterol150 (NaCl)Lower Positive[6]

Note: This table provides illustrative data for other cationic lipids. The exact values for this compound liposomes may vary, but the general trend of decreasing zeta potential with increasing ionic strength is expected to be similar.

Table 2: Illustrative Effect of pH on Liposome Stability

Liposome CompositionBuffer pHStability ObservationReference
EPC/Cholesterol4.0Higher rate of lipid hydrolysis[13]
EPC/Cholesterol4.8Lower rate of lipid hydrolysis[13]
General LiposomesAcidic50% decrease in stability[4][5]
General LiposomesAbove Neutral20% decrease in stability[4][5]

Note: This table shows general trends in liposome stability with pH. The optimal pH for this compound liposomes should be determined experimentally.

Experimental Protocols

Protocol: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Preparation:

    • Dissolve this compound and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., 10 mM HEPES, pH 7.4). The volume of the buffer should result in the desired final lipid concentration.

    • The hydration should be carried out at a temperature above the phase transition temperature (Tc) of the lipids.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane 11 to 21 times.[11] This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final liposome suspension using dynamic light scattering (DLS).

Visualizations

experimental_workflow start Start dissolve_lipids 1. Dissolve this compound in Organic Solvent start->dissolve_lipids create_film 2. Create Thin Lipid Film (Rotary Evaporation) dissolve_lipids->create_film remove_solvent 3. Dry Film Under Vacuum create_film->remove_solvent hydrate_film 4. Hydrate with Aqueous Buffer (Forms MLVs) remove_solvent->hydrate_film extrusion 5. Size Reduction by Extrusion (Forms LUVs) hydrate_film->extrusion characterize 6. Characterize Liposomes (Size, PDI, Zeta Potential) extrusion->characterize end End characterize->end

Caption: Experimental workflow for this compound liposome preparation.

Caption: Troubleshooting decision tree for this compound liposomes.

References

preventing degradation of 12:0 EPC chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions to assist in your research and development activities.

Troubleshooting Guide

Users may encounter several issues during the storage and handling of this compound. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Powder appears clumpy or gummy Moisture absorption due to improper storage or handling. This compound is hygroscopic.- Always allow the container to warm to room temperature before opening to prevent condensation. - Store the powder in a desiccator, especially after opening. - For opened containers, consider backfilling with an inert gas like argon or nitrogen before resealing.
Inconsistent experimental results Degradation of this compound due to hydrolysis. This can be caused by exposure to moisture or non-optimal pH conditions in solution.- Prepare aqueous solutions fresh for each experiment. - If short-term storage of aqueous solutions is necessary, use a neutral pH buffer (around pH 7) and store at 2-8°C for no longer than a few days.[1] - For organic stock solutions, use a high-purity, dry solvent (e.g., ethanol (B145695), chloroform) and store at -20°C under an inert atmosphere.[2]
Formation of precipitates in solution Hydrolysis byproducts, such as free fatty acids (lauric acid) and 1-lauroyl-2-hydroxy-sn-glycero-3-ethylphosphocholine, may have lower solubility.- Confirm the integrity of the lipid using an analytical technique like TLC or HPLC (see protocols below). - If degradation is confirmed, use a fresh vial of this compound. - Ensure the pH of your aqueous buffer is appropriate to maintain the solubility of all components.
Changes in liposome (B1194612) size or leakage over time Hydrolysis of this compound within the liposome bilayer, leading to the formation of lysolipids which can destabilize the membrane.[1]- Prepare liposomes fresh and use them within 24 hours for best results.[1] - Store liposome suspensions at 4-8°C; do not freeze, as this can rupture the vesicles.[1] - For longer-term storage, consider lyophilization with a suitable cryoprotectant.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[3][4] As a saturated lipid, it is relatively stable in powder form, provided it is kept dry.[2] To prevent moisture absorption, it is crucial to allow the container to equilibrate to room temperature before opening.[2]

Q2: How should I prepare and store stock solutions of this compound?

For organic stock solutions, dissolve the lipid in a high-purity, dry organic solvent such as ethanol or chloroform (B151607). These solutions should be stored in glass vials with Teflon-lined caps (B75204) at -20°C under an inert atmosphere (argon or nitrogen) to prevent solvent evaporation and minimize exposure to air and moisture.[2] Avoid using plastic containers or pipette tips for handling organic solutions, as plasticizers can leach into the solvent.[2]

Aqueous solutions of this compound are not recommended for long-term storage due to the risk of hydrolysis.[2] If you must store an aqueous suspension, use a buffer with a pH close to neutral (pH 6.5-7.5) and keep it refrigerated at 4-8°C for a maximum of a few days.[1]

Q3: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis of the ester bonds linking the lauroyl fatty acid chains to the glycerol (B35011) backbone.[5] This reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[3][6] Hydrolysis results in the formation of lysophospholipids (1- and 2-lauroyl-sn-glycero-3-ethylphosphocholine) and free lauric acid.

Q4: How can I check for degradation of my this compound sample?

You can assess the purity and detect degradation of your this compound sample using analytical chromatography techniques. Thin-layer chromatography (TLC) is a straightforward method to quickly check for the presence of hydrolysis byproducts like lysophospholipids and free fatty acids. For more quantitative analysis, high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., CAD, ELSD, or MS) is recommended.

Quantitative Data on Hydrolysis

The rate of hydrolysis of phospholipids (B1166683) is significantly influenced by pH and temperature. The data below is derived from studies on egg phosphatidylcholine (EPC) liposomes, which demonstrates the critical role of pH in stability.

ConditionParameterObservation
pH Hydrolysis RateThe hydrolysis rate of EPC in a liposomal formulation at pH 4.0 was found to be at least 1.75 times greater than the rate at pH 4.8.[3]
Temperature Hydrolysis RateThe rate of hydrolysis is temperature-dependent and can be modeled using the Arrhenius equation.[3] Storing aqueous suspensions at elevated temperatures significantly accelerates degradation.
Ionic Strength & Oxygen Hydrolysis RateIn a study on EPC/cholesterol liposomes, neither the ionic strength of the buffer nor the presence of oxygen in the headspace significantly affected the rate of hydrolysis.[3]

Experimental Protocols

Protocol 1: Stability Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative assessment of this compound purity and the detection of major hydrolysis byproducts.

Materials:

  • Silica gel 60 TLC plates

  • Developing chamber

  • Spotting capillaries

  • Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization Reagent: Molybdenum blue spray reagent or iodine vapor

  • This compound sample

  • Standards (optional): 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-EPC), Lauric Acid

Procedure:

  • Dissolve a small amount of your this compound sample in chloroform or a chloroform/methanol mixture to a concentration of approximately 1-2 mg/mL.

  • Using a spotting capillary, carefully apply 1-2 µL of the sample solution to the origin line on the TLC plate. If using standards, spot them in separate lanes.

  • Allow the spots to dry completely.

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation. Cover and let it equilibrate for at least 30 minutes.

  • Place the TLC plate in the equilibrated chamber and develop until the solvent front is about 1 cm from the top of the plate.

  • Remove the plate and immediately mark the solvent front. Allow the plate to dry completely in a fume hood.

  • For visualization, either place the dried plate in a chamber with iodine crystals or spray it evenly with the molybdenum blue reagent. Phospholipids will appear as blue-black spots with the molybdenum blue spray.

  • Interpretation: Intact this compound will have a specific retention factor (Rf). Degradation products like Lyso-EPC will appear as a more polar spot (lower Rf), and free lauric acid will be a less polar spot (higher Rf).

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound and its degradation products. Method optimization may be required depending on the specific HPLC system and column.

System and Column:

  • HPLC system with a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

  • Normal-phase column (e.g., Silica, Diol) or a HILIC column.

Mobile Phase (Gradient Elution):

  • Mobile Phase A: Hexane/Isopropanol (e.g., 80:20 v/v) with a small percentage of a modifier like acetic acid.

  • Mobile Phase B: Isopropanol/Water (e.g., 85:15 v/v) with a modifier.

Procedure:

  • Sample Preparation: Prepare a sample solution of this compound in the initial mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare calibration standards for this compound, and if available, for its potential degradation products (Lyso-EPC, lauric acid) at several concentration levels.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10-20 µL

    • Detector Settings: Optimize according to manufacturer's instructions.

  • Gradient Program: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more polar compounds. A typical gradient might run over 20-30 minutes.

  • Analysis: Inject the standards to create a calibration curve. Inject the sample and identify and quantify the peaks by comparing their retention times and peak areas to the standards. The appearance and quantification of peaks corresponding to Lyso-EPC and lauric acid indicate degradation.

Visualizations

cluster_storage Storage & Handling Workflow start Receive 12:0 EPC Chloride (Powder) store Store at -20°C in original sealed vial start->store equilibrate Equilibrate vial to room temperature store->equilibrate open_vial Open in low humidity environment (e.g., glove box) or quickly in ambient air equilibrate->open_vial weigh Weigh required amount open_vial->weigh reseal Reseal vial tightly (optional: backfill with N2/Ar) weigh->reseal dissolve Dissolve in appropriate solvent for use weigh->dissolve store_again Return to -20°C storage reseal->store_again

Caption: Recommended workflow for handling this compound powder.

cluster_products Hydrolysis Products cluster_catalysts Catalysts EPC This compound (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) LysoPC 1-lauroyl-sn-glycero-3-ethylphosphocholine (Lyso-EPC) EPC->LysoPC Hydrolysis FA Lauric Acid (Free Fatty Acid) EPC->FA Hydrolysis Water H₂O (Moisture) Water->EPC Condition Acidic / Basic pH High Temperature Condition->EPC

Caption: Primary degradation pathway of this compound via hydrolysis.

cluster_troubleshooting Troubleshooting Logic Problem Inconsistent Experimental Results Check1 Is the powder clumpy or gummy? Problem->Check1 Start Here Check2 Are aqueous solutions stored for long periods? Check1->Check2 No Cause1 Cause: Moisture Contamination Check1->Cause1 Yes Check3 Perform analytical check (TLC/HPLC) Check2->Check3 No Cause2 Cause: Hydrolysis in Aqueous Solution Check2->Cause2 Yes Cause3 Confirmation of Degradation Products Check3->Cause3 Degradation Detected Solution Solution: Use a fresh vial of lipid & review handling procedures Cause1->Solution Cause2->Solution Cause3->Solution

Caption: Logical flow for troubleshooting inconsistent experimental results.

References

Navigating the Scale-Up of 12:0 EPC Chloride-Based Formulations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from benchtop to clinical application is fraught with challenges. Among these, the successful scale-up of drug delivery formulations is a critical juncture. This technical support center provides a comprehensive guide to troubleshooting and addressing the common issues encountered when scaling up 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride-based formulations.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up process, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting/Solutions
Increased Particle Size and Polydispersity Index (PDI) Upon Scale-Up - Inefficient homogenization or extrusion at larger volumes. - Slower mixing dynamics in larger vessels leading to localized concentration differences. - Temperature gradients within the larger processing equipment.- Optimize Homogenization/Extrusion Parameters: Increase homogenization pressure or the number of extrusion cycles. Ensure the chosen method is scalable.[1][2] - Improve Mixing: Utilize appropriately sized and shaped impellers for the larger vessel. Consider inline mixing approaches. - Precise Temperature Control: Implement robust temperature monitoring and control systems for the processing vessel. The processing temperature should ideally be above the phase transition temperature (Tm) of the lipid mixture.
Batch-to-Batch Inconsistency - Variability in raw material quality (12:0 EPC chloride and other lipids). - Poorly defined or controlled process parameters. - Lack of a scalable manufacturing method.- Stringent Raw Material Qualification: Establish detailed specifications for incoming this compound, including purity, identity, and absence of critical impurities.[3] - Implement Process Analytical Technology (PAT): Utilize inline or at-line monitoring of critical process parameters (e.g., particle size, temperature) to ensure consistency. - Adopt Scalable Technology: Transition from lab-scale methods like thin-film hydration to scalable techniques such as high-pressure homogenization or microfluidics.[1]
Formulation Instability (Aggregation/Flocculation) - High concentration of cationic this compound leading to electrostatic interactions between particles. - Inappropriate buffer composition or ionic strength. - Insufficient steric stabilization.- Optimize Lipid Concentration: Determine the maximum stable concentration of this compound in the formulation. - Buffer Optimization: Evaluate the effect of buffer pH and ionic strength on particle stability. - Incorporate PEGylated Lipids: The inclusion of a small percentage of PEG-lipids can provide a steric barrier, preventing aggregation.
Drug Leakage During or After Processing - High shear stress or temperature during processing, especially if it significantly exceeds the lipid bilayer's transition temperature. - Osmotic stress during processing or storage. - Hydrolysis of the ester bonds in this compound.- Gentle Processing Conditions: Optimize homogenization pressure and temperature to minimize stress on the liposomes. - Isotonic Formulation: Ensure the formulation is isotonic to prevent osmotic gradients. - pH Control and Low-Temperature Storage: Maintain a neutral pH to minimize hydrolysis and store the formulation at recommended low temperatures.
Challenges with Sterile Filtration - Liposome (B1194612) size is too large or the size distribution is too broad, leading to filter clogging. - Interaction of the cationic liposomes with the filter membrane.- Precise Size Control: Ensure the homogenization or extrusion process consistently produces liposomes with a mean diameter well below the filter pore size. - Filter Material Selection: Test different filter materials to find one with low binding affinity for cationic liposomes.

Frequently Asked Questions (FAQs)

Formulation and Development

  • Q1: What are the key physicochemical properties of this compound to consider during formulation development?

    • A1: this compound is a cationic phospholipid with two saturated 12-carbon acyl chains (lauroyl chains). Its key properties include a relatively low phase transition temperature (Tm) compared to longer-chain saturated phospholipids, its cationic nature which is crucial for interacting with negatively charged molecules like nucleic acids, and its biodegradability due to the presence of ester bonds.[4]

  • Q2: How does the choice of co-lipids affect the stability of this compound formulations?

    • A2: Co-lipids are critical for modulating the properties of the liposomal bilayer. For instance, cholesterol can be included to increase membrane rigidity and stability, reducing drug leakage. Neutral "helper" lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can facilitate endosomal escape in gene delivery applications. The ratio of this compound to these co-lipids must be carefully optimized.

  • Q3: What are the common degradation pathways for this compound and how can they be mitigated?

    • A3: The primary degradation pathway for this compound is hydrolysis of its ester linkages, which can be accelerated by pH extremes. To mitigate this, formulations should be maintained at a neutral pH and stored at low temperatures. As 12:0 EPC has saturated acyl chains, it is less susceptible to oxidation compared to unsaturated lipids.[5]

Scale-Up and Manufacturing

  • Q4: What are the most suitable methods for scaling up the production of this compound-based liposomes?

    • A4: While the thin-film hydration method is common at the lab scale, it is not easily scalable.[1] High-pressure homogenization and microfluidics are preferred methods for large-scale, reproducible production of liposomes with controlled size.[1][6]

  • Q5: What are the critical process parameters (CPPs) to monitor during the scale-up of homogenization?

    • A5: Key CPPs for homogenization include homogenization pressure, the number of passes, and the processing temperature. These parameters directly influence the final particle size, PDI, and lamellarity of the liposomes.

  • Q6: How can Process Analytical Technology (PAT) be implemented for the manufacturing of this compound formulations?

    • A6: PAT can be implemented by using in-line or at-line tools to monitor critical quality attributes (CQAs) in real-time. For example, dynamic light scattering (DLS) can be used to monitor particle size and PDI during the manufacturing process, allowing for immediate adjustments to maintain consistency.

Quality Control and Stability

  • Q7: What are the essential quality control tests for this compound as a raw material?

    • A7: Essential QC tests for the this compound raw material include identity (e.g., by FTIR or NMR), purity (e.g., by HPLC-ELSD), assay, and limits for impurities such as lysolipids and free fatty acids. Stringent control over raw material quality is crucial for batch-to-batch consistency of the final product.[3]

  • Q8: What stability studies should be performed for a scaled-up this compound formulation?

    • A8: Stability studies should assess both the physical and chemical stability of the formulation over time and under different storage conditions. Key parameters to monitor include particle size, PDI, zeta potential, drug encapsulation efficiency, and the degradation of this compound and other lipid components.[5]

  • Q9: How can freeze-drying be optimized to improve the long-term stability of this compound formulations?

    • A9: Freeze-drying can enhance stability, but the process must be carefully optimized. This includes the selection of an appropriate cryoprotectant (e.g., sucrose (B13894) or trehalose) to protect the liposomes during freezing and drying. The freezing rate and drying parameters must also be controlled to prevent vesicle fusion and drug leakage.[5]

Experimental Protocols

1. Liposome Formulation by Thin-Film Hydration (Lab-Scale)

  • Lipid Film Preparation:

    • Dissolve this compound and other lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

2. Liposome Formulation by High-Pressure Homogenization (Scalable)

  • Lipid Dispersion:

    • Prepare a coarse lipid dispersion by hydrating the lipid mixture (including this compound) in the aqueous buffer with high-shear mixing.

  • Homogenization:

    • Pass the coarse dispersion through a high-pressure homogenizer at a defined pressure (e.g., 10,000-20,000 PSI).

    • Recirculate the formulation through the homogenizer for a predetermined number of cycles to achieve the desired particle size and PDI.

    • Maintain the temperature of the product throughout the process.

  • Sterilization:

    • Sterilize the final liposomal formulation by filtration through a 0.22 µm filter.

Visualizations

experimental_workflow cluster_lab Lab-Scale: Thin-Film Hydration cluster_scaleup Scale-Up: High-Pressure Homogenization A Lipid Dissolution in Organic Solvent B Rotary Evaporation (Lipid Film Formation) A->B C Hydration with Aqueous Buffer (MLVs) B->C D Size Reduction (Sonication/Extrusion) C->D E Lipid Hydration (Coarse Dispersion) F High-Pressure Homogenization E->F G Sterile Filtration F->G

Caption: A comparison of lab-scale and scalable liposome production workflows.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Batch-to-Batch Inconsistency Cause1 Raw Material Variability Problem->Cause1 Cause2 Process Parameter Drift Problem->Cause2 Cause3 Non-Scalable Method Problem->Cause3 Solution1 Stringent QC of This compound Cause1->Solution1 Solution2 Implement PAT for Real-Time Monitoring Cause2->Solution2 Solution3 Adopt Scalable Technology (e.g., Microfluidics) Cause3->Solution3

Caption: A logical diagram for troubleshooting batch-to-batch inconsistency.

References

Technical Support Center: Enhancing the Stability of 12:0 EPC Chloride Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and storage of 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride-containing nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in lipid nanoparticle formulations containing 12:0 EPC chloride?

A1: Instability in lipid nanoparticle (LNP) formulations, including those containing this compound, typically manifests as aggregation, particle size growth, degradation of components, and leakage of encapsulated cargo. The primary causes are multifaceted and can include:

  • Formulation Instability: An improper ratio of lipids, such as the cationic lipid (this compound), helper lipids, cholesterol, and PEGylated lipids, can lead to a poorly formed nanoparticle structure prone to fusion and aggregation.

  • Suboptimal pH: The pH of the formulation and storage buffers is critical. For many LNP systems, a specific pH is required during formulation to ensure proper encapsulation of cargo, while a different pH (often neutral) is necessary for stability during storage.[1][2]

  • High Nanoparticle Concentration: At higher concentrations, the frequency of particle collisions increases, raising the likelihood of aggregation, particularly if the formulation is not adequately stabilized.[2]

  • Temperature Fluctuations: Both high temperatures and freeze-thaw cycles can disrupt the nanoparticle structure. Freezing can induce phase separation and aggregation upon thawing.[1][3]

  • Inadequate Stabilization: Insufficient steric or electrostatic stabilization on the nanoparticle surface can lead to aggregation as particles come into close contact due to van der Waals forces.[2][4][5]

Q2: How does PEGylation contribute to the stability of this compound nanoparticles?

A2: Polyethylene glycol (PEG) lipids are a critical component for enhancing the stability of lipid nanoparticles.[6][7][8] Their primary roles include:

  • Steric Hindrance: PEG chains form a protective hydrophilic layer on the surface of the nanoparticle.[7][8] This layer provides a steric barrier that prevents nanoparticles from getting too close to each other, thereby inhibiting aggregation and fusion.[6][7]

  • Improved Shelf Life: By preventing aggregation, PEG lipids are crucial for maintaining the consistency and efficacy of the LNP formulation during storage and transport.[6]

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can reduce the recognition and clearance of the nanoparticles by the immune system, which can be beneficial for in vivo applications.[6][8]

The density of the PEG chains on the surface determines their conformation, which in turn affects their stabilizing properties. At low densities, PEG chains adopt a "mushroom" conformation, while at higher densities they form a more protective "brush" conformation.[7][8]

Q3: My this compound nanoparticles are aggregating during storage. What can I do to prevent this?

A3: Aggregation during storage is a common challenge. Here are several strategies to improve long-term stability:

  • Optimize PEG-Lipid Concentration: Ensure you have an adequate concentration of a PEGylated lipid in your formulation to provide a sufficient steric barrier.

  • Storage Temperature: Storing lipid nanoparticle formulations at 4°C is often preferable to freezing.[1] If you must freeze your nanoparticles, do so in the presence of a cryoprotectant.[1][3]

  • Use Cryoprotectants: If freezing is necessary, adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation before freezing can prevent aggregation upon thawing.[1][3]

  • Control pH and Buffer Composition: Store your nanoparticles in a buffer with a pH that promotes stability (typically around neutral pH). Ensure the buffer components do not adversely interact with the nanoparticle surface.[2]

  • Optimize Nanoparticle Concentration: If possible, store the nanoparticles at a lower concentration to reduce the rate of particle-particle collisions.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate Aggregation After Formulation Incorrect Mixing/Formulation Parameters: The rate of mixing of the lipid and aqueous phases can be critical. Too slow a mixing rate can lead to the formation of large, unstable particles.[1]- Ensure rapid and consistent mixing during formulation.- Optimize the flow rate ratio if using a microfluidic mixing device.
Suboptimal pH of Formulation Buffer: The pH during formulation affects the charge of ionizable components and can impact nanoparticle assembly.[1]- Verify and adjust the pH of your formulation buffers to the optimal range for your specific lipid composition.
Increased Particle Size and Polydispersity Index (PDI) Over Time Insufficient Steric Stabilization: The amount or type of PEGylated lipid may not be providing an adequate protective layer.- Increase the molar percentage of the PEG-lipid in your formulation.- Consider a PEG-lipid with a longer PEG chain length for enhanced steric hindrance.[9]
Storage at Room Temperature or Inappropriate Freezing: Thermal energy can increase particle collisions, and freeze-thaw cycles can disrupt nanoparticle integrity.[3]- Store nanoparticles at 4°C for long-term stability.[3]- If freezing is required, add cryoprotectants such as sucrose or trehalose (e.g., 5-10% w/v) before freezing at -80°C.[3]
Drug/Cargo Leakage During Storage Unstable Lipid Bilayer: The lipid composition may not be optimal for retaining the encapsulated cargo. The crystalline structure of the lipid matrix can influence drug retention.[10][11]- Incorporate helper lipids like DSPC and cholesterol to improve the packing and stability of the lipid bilayer.- Consider using nanostructured lipid carriers (NLCs), which incorporate a liquid lipid (oil) to create a less ordered lipid matrix that can improve drug loading and prevent leakage.[10][11][12]
Phase Transitions: Temperature changes can induce phase transitions in the lipid structure, leading to cargo expulsion.[13]- Maintain a constant and appropriate storage temperature.- Characterize the thermal properties of your formulation to understand its phase behavior.

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs using Microfluidic Mixing

This protocol describes a general method for formulating LNPs containing this compound using a microfluidic device.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG2000)

  • Ethanol (B145695) (ACS grade or higher)

  • Aqueous Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0 for nucleic acid encapsulation)

  • Cargo (e.g., mRNA, siRNA)

  • Dialysis Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and the PEGylated lipid in ethanol at the desired molar ratio. A common starting ratio for similar LNPs is 50:10:38.5:1.5 (ionizable/cationic lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare Aqueous Phase: Dissolve the cargo (e.g., nucleic acid) in the aqueous formulation buffer.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another. c. Set the desired flow rate ratio (a common starting point is 3:1 aqueous to ethanol phase). d. Initiate the mixing process to form the nanoparticles.

  • Purification/Buffer Exchange: a. Dialyze the resulting nanoparticle suspension against a neutral buffer (e.g., PBS, pH 7.4) for at least 4 hours, with at least two buffer changes, to remove the ethanol and acidic formulation buffer.[1]

  • Characterization: a. Measure the particle size (Z-average diameter), polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency of the cargo using an appropriate assay (e.g., RiboGreen assay for RNA).

Protocol 2: Evaluation of Nanoparticle Stability with Cryoprotectants

This protocol outlines a method to assess the stabilizing effect of cryoprotectants on LNPs during a freeze-thaw cycle.

Materials:

  • Purified LNP suspension

  • Cryoprotectant stock solutions (e.g., 20% w/v sucrose or trehalose in PBS)

  • PBS, pH 7.4

Procedure:

  • Sample Preparation: a. Divide the purified LNP suspension into aliquots. b. To each aliquot, add the cryoprotectant stock solution to achieve final concentrations of 0%, 5%, and 10% (w/v). Ensure the final volume is the same for all samples by adding PBS as needed.

  • Initial Characterization: a. For each concentration, measure the initial particle size, PDI, and zeta potential.

  • Freeze-Thaw Cycle: a. Freeze the samples at -80°C overnight. b. Thaw the samples at room temperature.

  • Post-Thaw Characterization: a. After thawing, visually inspect for any precipitation. b. Measure the final particle size, PDI, and zeta potential for each sample.

  • Data Analysis: a. Compare the changes in particle size and PDI between the samples with and without cryoprotectants to determine the protective effect.

Data Presentation

Table 1: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle

Cryoprotectant (w/v)Initial Z-Average (nm)Z-Average after Freeze-Thaw (nm)Initial PDIPDI after Freeze-Thaw
0% (Control) 105.2 ± 2.1250.6 ± 15.80.15 ± 0.020.45 ± 0.05
5% Sucrose 106.1 ± 1.9115.3 ± 3.50.16 ± 0.010.18 ± 0.03
10% Sucrose 105.8 ± 2.5110.1 ± 2.80.15 ± 0.020.16 ± 0.02
5% Trehalose 107.3 ± 2.2112.4 ± 3.10.17 ± 0.020.17 ± 0.03
10% Trehalose 106.5 ± 2.0108.9 ± 2.40.16 ± 0.010.15 ± 0.02

Data are presented as mean ± standard deviation and are representative examples.

Table 2: Influence of Storage Temperature on LNP Stability Over 4 Weeks

Storage TemperatureZ-Average Change (%)PDI Change (%)Cargo Leakage (%)
25°C (Room Temp) +85%+150%25%
4°C +5%+10%<5%
-20°C (no cryoprotectant) +120%+200%15%
-80°C (with 10% trehalose) +8%+12%<5%

Data are representative examples illustrating general trends.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formation cluster_purification Purification & Final Formulation Lipid_Ethanol 1. Prepare Lipid Mix (12:0 EPC, DSPC, Chol, PEG-Lipid) in Ethanol Mixing 3. Microfluidic Mixing Lipid_Ethanol->Mixing Aqueous_Cargo 2. Prepare Aqueous Phase (Cargo in Buffer) Aqueous_Cargo->Mixing Dialysis 4. Dialysis (vs. PBS pH 7.4) Mixing->Dialysis Final_LNP 5. Stable LNP Suspension Dialysis->Final_LNP

Caption: Workflow for the formulation of this compound-containing lipid nanoparticles.

Stability_Troubleshooting_Logic Start Instability Observed (e.g., Aggregation) Check_Formulation Review Formulation Parameters (Lipid Ratios, pH) Start->Check_Formulation Check_Storage Review Storage Conditions (Temp, Buffer, Concentration) Start->Check_Storage Optimize_PEG Optimize PEG-Lipid (Concentration, Chain Length) Check_Formulation->Optimize_PEG Add_Cryo Add Cryoprotectant (Sucrose, Trehalose) Check_Storage->Add_Cryo If freezing Stable_Product Stable Nanoparticles Check_Storage->Stable_Product If storing at 4°C Optimize_PEG->Stable_Product Add_Cryo->Stable_Product

Caption: Logical workflow for troubleshooting nanoparticle instability issues.

References

Technical Support Center: Addressing Variability in Transfection Outcomes with 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12:0 EPC chloride-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (this compound) in nucleic acid delivery. Here, you will find information to help you optimize your transfection experiments and address variability in your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during transfection experiments with this compound and other cationic lipids.

Q1: What is this compound and why is it used for transfection?

This compound is a cationic phospholipid.[1] Its positively charged headgroup facilitates the formation of complexes, known as lipoplexes, with negatively charged nucleic acids like plasmid DNA and siRNA. This electrostatic interaction condenses the nucleic acid and allows the complex to bind to and fuse with the negatively charged cell membrane, delivering the genetic material into the cell.[2] 12:0 EPC is noted for being biodegradable and having low toxicity, which is advantageous for maintaining cell health during experiments.[1]

Q2: I'm observing low transfection efficiency. What are the possible causes and solutions?

Low transfection efficiency is a common issue with multiple potential causes. Below is a systematic guide to troubleshooting this problem.

Possible CauseSuggested Solution
Suboptimal Cell Health and Culture Conditions
Cells are unhealthy or have a low viability (<90%).Use only healthy, actively dividing cells for transfection. Ensure the cell culture is free from contamination (e.g., mycoplasma).
Cell confluency is too high or too low.The optimal confluency for most adherent cell lines is 70-90% at the time of transfection. For suspension cells, ensure they are in the logarithmic growth phase.
High cell passage number.Use cells with a low passage number. High passage numbers can lead to changes in cell characteristics and reduced transfection susceptibility. If you suspect this is an issue, thaw a fresh vial of cells.
Issues with Nucleic Acid Quality and Quantity
Poor quality of plasmid DNA or RNA.Use highly purified, endotoxin-free nucleic acids. Contaminants can negatively impact transfection efficiency. Verify the integrity of your nucleic acid using gel electrophoresis.
Incorrect nucleic acid concentration.Determine the optimal concentration of your nucleic acid for your specific cell type and experiment. Perform a dose-response experiment to find the ideal amount.
Problems with Lipoplex Formation and Delivery
Incorrect this compound to nucleic acid ratio.The ratio of cationic lipid to nucleic acid is critical for efficient lipoplex formation and cellular uptake. This ratio needs to be optimized for each cell line and nucleic acid combination. A typical starting point is a 1:1 to 5:1 weight ratio of lipid to DNA.
Lipoplex formation in the presence of serum.Always prepare lipoplexes in a serum-free medium. Serum proteins can interfere with the complex formation between the cationic lipid and the nucleic acid.[2]
Presence of inhibitors in the medium.Avoid using antibiotics, EDTA, and other potential inhibitors in the medium during lipoplex formation and transfection, as they can reduce efficiency.[3]
Incorrect incubation time for lipoplex formation.Allow sufficient time for the lipoplexes to form. A typical incubation time is 15-30 minutes at room temperature.[4]

Q3: My cells are showing high levels of cytotoxicity after transfection. How can I reduce cell death?

Cytotoxicity can be a significant factor affecting the outcome of transfection experiments. Here are some strategies to minimize it:

Possible CauseSuggested Solution
High Concentration of this compound Optimize the concentration of this compound by performing a dose-response curve to find the lowest effective concentration that provides good transfection efficiency with minimal toxicity.
High Concentration of Nucleic Acid Similar to the lipid concentration, too much nucleic acid can also be toxic to cells. Optimize the amount of DNA or RNA used.
Extended Exposure to Lipoplexes For sensitive cell lines, it may be beneficial to change the medium 4-6 hours post-transfection to remove the lipoplexes and reduce exposure time.
Presence of Antibiotics Cationic lipids can increase the permeability of cells to antibiotics, leading to increased cytotoxicity.[2] Avoid using antibiotics in the culture medium during transfection.[2]
Low Cell Density Transfecting cells at a very low density can make them more susceptible to the toxic effects of the transfection reagent. Ensure cells are at an optimal confluency.[4]

Q4: My transfection results are not reproducible. What can I do to improve consistency?

Variability between experiments is a common challenge. The following steps can help improve reproducibility:

Possible CauseSuggested Solution
Inconsistent Cell Culture Conditions Standardize your cell culture practices. This includes using the same medium formulation, serum percentage, and maintaining a consistent cell passage number and confluency at the time of transfection.
Variability in Reagent Preparation Prepare a master mix of your lipoplex solution for replicate wells or experiments to minimize pipetting errors. Always vortex reagents gently before use and avoid repeated freezing and thawing.
Changes in Nucleic Acid Quality Use the same batch of high-quality nucleic acid for a series of related experiments to avoid variability from this source.

Experimental Protocols

Below is a general protocol for transfecting plasmid DNA into cultured mammalian cells using this compound. This protocol should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, stored at -20°C)

  • Plasmid DNA (high purity, 0.5-1 µg/µL in sterile water or TE buffer)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum

  • Cultured mammalian cells in a multi-well plate

Protocol for Lipoplex Formation and Transfection (per well of a 24-well plate):

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of Lipid and DNA Solutions:

    • Lipid Dilution: In a sterile tube, dilute the desired amount of this compound stock solution into serum-free medium. For optimization, you can test a range of lipid amounts (e.g., 1, 2, 3, 4, 5 µg). Bring the final volume to 50 µL with serum-free medium. Mix gently by pipetting.

    • DNA Dilution: In a separate sterile tube, dilute 1 µg of plasmid DNA into serum-free medium to a final volume of 50 µL. Mix gently.

  • Lipoplex Formation:

    • Add the diluted DNA solution to the diluted this compound solution.

    • Mix gently by pipetting up and down or brief vortexing.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently add the 100 µL of lipoplex solution dropwise to the cells in the well containing complete culture medium.

    • Gently rock the plate to ensure an even distribution of the lipoplexes.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After the incubation period, you can assay for transgene expression (e.g., via fluorescence microscopy for a fluorescent reporter protein, or a luciferase assay).

Data Presentation

While specific quantitative data for this compound is limited in the public literature, the following table provides a general comparison of transfection efficiencies and cytotoxicities observed with different types of cationic lipids. These values can vary significantly depending on the cell type, nucleic acid used, and experimental conditions.

Table 1: General Comparison of Cationic Lipid Transfection Outcomes

Cationic Lipid TypeTypical Transfection Efficiency Range (%)General Cytotoxicity Profile
Monocationic Lipids (e.g., DOTAP) 10 - 40%Moderate
Multicationic Lipids 20 - 60%Moderate to High
Polymeric Lipids (e.g., PEI-based) 30 - 80%High
Biodegradable Lipids (e.g., 12:0 EPC) Varies, generally moderate to highLow to Moderate

Note: This table presents generalized data from various studies and should be used as a reference. Optimal results for this compound must be determined empirically.

Visualizing Experimental and Logical Workflows

To aid in understanding the processes involved in troubleshooting and optimizing transfection experiments, the following diagrams are provided.

Transfection_Troubleshooting_Workflow cluster_problem_identification Problem Identification cluster_troubleshooting_steps Troubleshooting Steps cluster_solutions Potential Solutions start Start: Variable Transfection Outcome low_efficiency Low Transfection Efficiency start->low_efficiency high_cytotoxicity High Cytotoxicity start->high_cytotoxicity inconsistent_results Inconsistent Results start->inconsistent_results check_cells Verify Cell Health & Confluency low_efficiency->check_cells check_nucleic_acid Assess Nucleic Acid Quality & Quantity low_efficiency->check_nucleic_acid optimize_lipoplex Optimize Lipoplex Formation low_efficiency->optimize_lipoplex high_cytotoxicity->check_cells high_cytotoxicity->optimize_lipoplex optimize_protocol Refine Transfection Protocol high_cytotoxicity->optimize_protocol inconsistent_results->check_cells inconsistent_results->check_nucleic_acid inconsistent_results->optimize_protocol solution_cells Use Low Passage, Healthy Cells at 70-90% Confluency check_cells->solution_cells solution_na Use High-Purity Nucleic Acid; Titrate Concentration check_nucleic_acid->solution_na solution_lipoplex Titrate Lipid:NA Ratio; Form in Serum-Free Medium optimize_lipoplex->solution_lipoplex solution_protocol Reduce Exposure Time; Remove Antibiotics optimize_protocol->solution_protocol end Optimized & Reproducible Transfection solution_cells->end solution_na->end solution_lipoplex->end solution_protocol->end

Caption: A logical workflow for troubleshooting common issues in transfection experiments.

Lipoplex_Formation_Pathway cluster_components Initial Components cluster_process Complexation Process cationic_lipid This compound (Positively Charged) mixing Mix in Serum-Free Medium cationic_lipid->mixing nucleic_acid Nucleic Acid (DNA/siRNA) (Negatively Charged) nucleic_acid->mixing incubation Incubate 15-30 min at Room Temperature mixing->incubation lipoplex Lipoplex Formation (Net Positive Charge) incubation->lipoplex

Caption: The process of forming lipoplexes with this compound and nucleic acids.

References

Technical Support Center: Optimizing Sonication for 12:0 EPC (DEPC) Chloride Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing sonication parameters for the preparation of 1,2-dierucoyl-sn-glycero-3-phosphocholine (B145845) (DEPC) chloride liposomes.

Frequently Asked Questions (FAQs)

Q1: What is 12:0 EPC (DEPC) and what are its key properties for liposome (B1194612) formulation?

A1: 1,2-dierucoyl-sn-glycero-3-phosphocholine, abbreviated as DEPC, is an unsaturated phospholipid with 22-carbon monounsaturated acyl chains. A critical property of DEPC is its low phase transition temperature (Tc), which is approximately -15 to -20°C.[1] This means that at typical laboratory temperatures (room temperature or on ice), the lipid bilayers are in a fluid state, which facilitates the formation of small unilamellar vesicles (SUVs) during sonication. DEPC is often used in liposome formulations to create highly flexible and fluid membranes.[1]

Q2: What is the role of "chloride" in the formulation?

A2: The presence of chloride ions, typically from sodium chloride (NaCl) in the buffer, can influence liposome formation. High concentrations of salts like NaCl can suppress the formation of lipid vesicles by constraining the lateral movement of lipids and causing them to pack more tightly.[2] This "charge screening effect" can reduce electrostatic repulsion between liposomes, potentially leading to aggregation. Therefore, optimizing the ionic strength of your buffer is crucial for achieving a stable liposomal suspension.

Q3: Which sonication method is better for DEPC liposomes: probe or bath sonication?

A3: For preparing small unilamellar vesicles (SUVs) with a narrow size distribution, probe sonication is generally more effective than bath sonication.[3] Probe sonicators deliver high-intensity energy directly into the sample, leading to more efficient and faster reduction in liposome size.[4] Bath sonicators provide lower, less focused energy, which often results in larger and more polydisperse liposomes.[3]

Q4: Do I need to heat my DEPC lipid dispersion during sonication?

A4: No, it is not necessary to heat the DEPC lipid dispersion. Given that the phase transition temperature of DEPC is very low (-15 to -20°C), the lipid will be in a fluid state at room temperature or even when cooled.[1] In fact, it is recommended to cool the sample during sonication (e.g., in an ice bath) to prevent excessive heating from the sonicator probe, which can lead to lipid degradation.

Q5: How can I tell if my sonication is successful?

A5: A visual indicator of successful sonication is a change in the appearance of the lipid dispersion from a milky, turbid suspension to a clear or translucent solution. This change signifies a reduction in particle size. For quantitative characterization, dynamic light scattering (DLS) should be used to measure the mean vesicle diameter and the polydispersity index (PDI). A low PDI value (ideally < 0.2) indicates a homogenous population of liposomes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Liposome solution remains milky/turbid after sonication Insufficient sonication energy or time.Increase the sonication duration in timed increments or slightly increase the amplitude. Ensure the probe tip is appropriately immersed in the sample.
Lipid concentration is too high.Try diluting the lipid suspension. High concentrations can hinder efficient energy transfer.
High Polydispersity Index (PDI > 0.3) Inefficient size reduction or presence of multilamellar vesicles (MLVs).Increase sonication time. Use a pulsed sonication protocol with rest periods to ensure uniform energy distribution. Consider post-sonication extrusion for a more defined size distribution.
Aggregation of liposomes.See "Liposome Aggregation" below.
Liposome Aggregation (visible clumps or increasing particle size over time) Insufficient electrostatic repulsion.Incorporate a small percentage (5-10 mol%) of a charged lipid (e.g., a negatively charged phospholipid) into the formulation to increase zeta potential.
High ionic strength of the buffer.[5]Reduce the salt concentration in the hydration buffer.[5]
Suboptimal pH.Ensure the buffer pH is maintained between 5.5 and 7.5 for phosphatidylcholine-based liposomes.[5]
Low Encapsulation Efficiency Leakage of encapsulated material due to harsh sonication.Optimize sonication parameters by using the lowest effective amplitude and total sonication time. Keep the sample cooled throughout the process.
Liposome structure disruption.After sonication, allow the liposomes to anneal (rest) for a period to stabilize.
Changes in Liposome Characteristics Upon Storage Lipid oxidation (especially for unsaturated lipids like DEPC).Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon).[6] Store at 4°C and protect from light.[6] Consider adding a membrane-active antioxidant like α-tocopherol.[6]
Fusion or aggregation.Ensure the formulation has sufficient surface charge and is stored in an appropriate buffer.

Experimental Protocols

Protocol 1: Preparation of DEPC Liposomes by Probe Sonication

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • 1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC)

  • Hydration buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)[4]

  • Chloroform (B151607) or a suitable organic solvent

  • Probe sonicator with a microtip

  • Round-bottom flask

  • Rotary evaporator

  • Ice bath

  • Microcentrifuge

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of DEPC in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of hydration buffer to the flask.

    • Hydrate the lipid film by vortexing the flask until the lipid film is fully suspended. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Transfer the MLV suspension to a suitable glass vial.

    • Place the vial in an ice bath to dissipate heat generated during sonication.

    • Immerse the microtip of the probe sonicator into the lipid suspension, ensuring the tip is submerged but not touching the bottom or sides of the vial.

    • Sonicate the sample using a pulsed setting (e.g., 2 seconds ON, 5 seconds OFF) at a low to moderate amplitude (e.g., 20% duty cycle).[4]

    • Continue sonication for a total processing time of 10-30 minutes. The optimal time will need to be determined empirically. The solution should become clear or translucent.

  • Post-Sonication Processing:

    • After sonication, centrifuge the liposome solution at a moderate speed (e.g., 10,000 rpm for 3 minutes) to pellet any titanium particles shed from the sonicator probe.[4]

    • Carefully transfer the supernatant containing the liposomes to a clean vial.

    • Store the liposomes at 4°C under an inert atmosphere.

Data Presentation

Table 1: Comparison of Sonication Methods for Liposome Preparation
ParameterProbe SonicationBath Sonication
Energy Input High, focused energy[4]Low, dispersed energy
Typical Vesicle Size Smaller (e.g., 90.1 nm)[3]Larger (e.g., 381.2 nm)[3]
Size Distribution (PDI) Narrower (e.g., 0.14)[3]Broader (e.g., 0.55)[3]
Processing Time ShorterLonger
Potential for Contamination Risk of titanium particles from the probe[4]Lower risk
Temperature Control Requires active cooling (ice bath)Easier to control

Data presented is illustrative and based on studies with various phospholipids.[3]

Table 2: Effect of Sonication Time on Liposome Size and PDI (Illustrative Example with DPPC)
Total Sonication Time (minutes)Mean Vesicle Diameter (nm)Polydispersity Index (PDI)
3~250~0.4
9~180~0.3
15~150~0.25
21~140~0.2

This table illustrates the general trend that increasing sonication time leads to a decrease in both vesicle size and PDI. The data is adapted from studies on DPPC liposomes and serves as a general guideline. Optimal times for DEPC may vary.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_sonication Step 2: Sonication cluster_post Step 3: Post-Processing cluster_storage Step 4: Storage a Dissolve DEPC in Organic Solvent b Create Thin Lipid Film (Rotary Evaporation) a->b c Hydrate with Buffer to form MLVs b->c d Probe Sonication (Pulsed, on Ice) c->d e Centrifuge to Remove Titanium Particles d->e f Collect Supernatant (SUV Suspension) e->f g Characterize (DLS for Size & PDI) f->g h Store at 4°C under Inert Atmosphere f->h

Caption: Experimental workflow for DEPC liposome preparation.

troubleshooting_workflow rect_node rect_node start Sonication Complete q1 Is the solution clear/translucent? start->q1 q2 Is PDI < 0.3? q1->q2 Yes sol1 Increase sonication time/amplitude OR Decrease lipid concentration q1->sol1 No q3 Is aggregation observed? q2->q3 Yes sol2 Continue sonication OR Consider extrusion q2->sol2 No sol3 Add charged lipid OR Decrease buffer ionic strength q3->sol3 Yes end_good Successful Preparation q3->end_good No sol1->q1 sol2->q2 end_bad Review Formulation sol3->end_bad

Caption: Troubleshooting workflow for sonicated liposomes.

References

Technical Support Center: Troubleshooting Nucleic Acid Encapsulation with 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to nucleic acid encapsulation using 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine, chloride salt (12:0 EPC chloride). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

A1: 12:0 EPC (chloride salt) is a cationic phospholipid.[1] In lipid nanoparticle (LNP) formulations, its primary role is to interact electrostatically with negatively charged nucleic acids (like mRNA, siRNA, or plasmid DNA), facilitating their condensation and encapsulation within the LNP core.[2] Its permanent positive charge is crucial for this initial complexation step.[3]

Q2: What are the other essential components of an LNP formulation containing this compound?

A2: A typical LNP formulation includes:

  • Cationic/Ionizable Lipids: Such as this compound, to complex with the nucleic acid.[4]

  • Helper Lipids: These are structurally important lipids. Common examples include 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in endosomal escape, and cholesterol, which modulates membrane fluidity and stability.[4][5]

  • PEGylated Lipids: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control particle size, prevent aggregation, and increase circulation time in vivo.[5]

Q3: What is a typical molar ratio for these lipid components?

A3: The optimal molar ratio can vary significantly depending on the specific nucleic acid payload and the intended application. However, a common starting point for optimization is a molar ratio in the range of 40-60% ionizable/cationic lipid, 10-20% helper lipid (e.g., DSPC or DOPE), 30-50% cholesterol, and 1-5% PEG-lipid.[4] It is crucial to empirically optimize these ratios for your specific system.

Q4: What methods can be used to measure nucleic acid encapsulation efficiency?

A4: The most common method is a fluorescence-based assay using a dye like RiboGreen.[6] This assay quantifies the amount of nucleic acid that is not encapsulated and is therefore accessible to the dye. The encapsulation efficiency is then calculated by comparing the fluorescence before and after lysing the LNPs with a detergent. Other methods include liquid chromatography (HPLC) and gel electrophoresis.[3][6][7]

Q5: Can this compound be used for targeting specific tissues?

A5: Yes, formulations containing ethylphosphocholine (EPC) lipids, including 12:0 EPC, have been investigated for preferential delivery to lung tissues.[8] The overall lipid composition of the LNP will influence its biodistribution.

Troubleshooting Guide for Poor Nucleic Acid Encapsulation

This guide addresses common problems that can lead to low encapsulation efficiency when using this compound.

Problem 1: Low Encapsulation Efficiency (<80%)
Possible Cause Troubleshooting Step
Incorrect Lipid Ratios The molar ratio of this compound to other lipid components and to the nucleic acid is critical. An incorrect ratio can lead to incomplete condensation of the nucleic acid. Systematically vary the molar percentage of this compound and helper lipids. Also, optimize the N/P ratio (the molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the nucleic acid).
Suboptimal pH of Buffers The pH of the aqueous buffer containing the nucleic acid is crucial for the protonation of ionizable lipids and the overall self-assembly process. While 12:0 EPC has a permanent positive charge, the overall charge characteristics of the forming particle can be pH-dependent. Ensure the nucleic acid is dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0) to facilitate complexation.[9]
Poor Lipid Quality or Degradation Lipids can degrade over time, affecting their ability to form stable LNPs. Use high-purity lipids and store them under the recommended conditions (-20°C for this compound).[1] Avoid repeated freeze-thaw cycles.
Inefficient Mixing During Formulation The method of mixing the lipid-ethanol phase with the nucleic acid-aqueous phase is critical for LNP self-assembly. If using a microfluidic system, ensure there are no clogs and that flow rates are optimized. For manual mixing, ensure it is rapid and reproducible.[10]
Problem 2: LNP Aggregation and High Polydispersity Index (PDI)
Possible Cause Troubleshooting Step
Insufficient PEGylated Lipid The PEG-lipid stabilizes the LNP and prevents aggregation. If your formulation is aggregating, consider increasing the molar percentage of the PEGylated lipid. However, be aware that too much PEG-lipid can reduce transfection efficiency.[11]
Incorrect Buffer Conditions Post-Formulation The ionic strength and pH of the final buffer can impact LNP stability. After formation, exchange the buffer to a suitable storage buffer, such as phosphate-buffered saline (PBS), using methods like dialysis or tangential flow filtration.[11]
Freeze-Thaw Instability LNPs can be sensitive to freezing and thawing, which can induce aggregation.[11] If you need to store your LNPs frozen, consider including cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the formulation.[10]

Quantitative Data Summary

The following tables provide representative data on how formulation parameters can influence LNP characteristics. Note that these are example values, and optimal conditions should be determined experimentally for your specific application.

Table 1: Effect of this compound Molar Percentage on Encapsulation Efficiency

Formulation IDIonizable/Cationic Lipid (molar %)Helper Lipid (DSPC) (molar %)Cholesterol (molar %)PEG-Lipid (molar %)Encapsulation Efficiency (%)Particle Size (nm)PDI
LNP-EPC-1401048.51.585950.15
LNP-EPC-2501038.51.592880.12
LNP-EPC-3601028.51.5881020.18

Table 2: Effect of N/P Ratio on LNP Properties

Formulation IDN/P RatioEncapsulation Efficiency (%)Particle Size (nm)PDI
LNP-NP-13:1821100.21
LNP-NP-26:194900.13
LNP-NP-39:191980.19

Experimental Protocols

Key Experiment: LNP Formulation by Microfluidic Mixing

This protocol describes a general method for formulating nucleic acid-loaded LNPs using a microfluidic device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (or other helper lipid like DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid (e.g., mRNA)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions of known concentration (e.g., 10 mg/mL).

  • Prepare Lipid Mixture (Organic Phase): Combine the lipid stock solutions in an appropriate ratio to achieve the desired molar percentages (e.g., 50:10:38.5:1.5 of 12:0 EPC:DSPC:Cholesterol:DMG-PEG). Dilute with ethanol to the final desired total lipid concentration.

  • Prepare Nucleic Acid Solution (Aqueous Phase): Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid mixture into one syringe and the nucleic acid solution into another. c. Set the pump to the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous:organic). d. Initiate mixing and collect the resulting LNP dispersion.

  • Buffer Exchange: a. Transfer the collected LNP dispersion to a dialysis cassette. b. Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and raise the pH.

  • Characterization: a. Measure particle size and PDI using Dynamic Light Scattering (DLS). b. Determine encapsulation efficiency using a RiboGreen assay.

Key Experiment: Quantification of Encapsulation Efficiency (RiboGreen Assay)

Procedure:

  • Prepare a RiboGreen working solution by diluting the stock reagent in TE buffer as per the manufacturer's protocol.

  • In a 96-well plate, add the RiboGreen working solution to each well.

  • Add a known amount of your LNP sample to a set of wells to measure the fluorescence of unencapsulated nucleic acid.

  • In a separate set of wells, add the same amount of LNP sample and then add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release all the nucleic acid.

  • Create a standard curve using known concentrations of your free nucleic acid.

  • Incubate the plate in the dark for 5 minutes.

  • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) x 100

Visualizations

TroubleshootingWorkflow start Start: Poor Nucleic Acid Encapsulation check_ee Measure Encapsulation Efficiency (EE) & PDI start->check_ee is_low_ee Is EE < 80%? check_ee->is_low_ee is_high_pdi Is PDI > 0.2? check_ee->is_high_pdi is_low_ee->is_high_pdi No review_ratios Review Formulation Ratios (Lipid Molar %, N/P Ratio) is_low_ee->review_ratios Yes adjust_peg Adjust PEG-Lipid % is_high_pdi->adjust_peg Yes end Successful Encapsulation is_high_pdi->end No check_ph Verify Buffer pH (Aqueous Phase ~pH 4.0) review_ratios->check_ph check_lipids Assess Lipid Quality (Purity, Storage) check_ph->check_lipids optimize_mixing Optimize Mixing Process (Flow Rates, Method) check_lipids->optimize_mixing optimize_mixing->check_ee Re-evaluate check_buffer Verify Final Buffer (PBS, pH 7.4) adjust_peg->check_buffer add_cryo Add Cryoprotectant for Freeze-Thaw check_buffer->add_cryo add_cryo->check_ee Re-evaluate

Caption: Troubleshooting workflow for poor nucleic acid encapsulation.

LNP_Formation_Process cluster_0 Organic Phase cluster_1 Aqueous Phase lipid_mix Lipid Mixture (12:0 EPC, Helper, Chol, PEG) in Ethanol mixing Rapid Microfluidic Mixing lipid_mix->mixing na_solution Nucleic Acid in Low pH Buffer (e.g., pH 4.0) na_solution->mixing self_assembly LNP Self-Assembly mixing->self_assembly dialysis Buffer Exchange (Dialysis / TFF) to PBS pH 7.4 self_assembly->dialysis final_lnp Final LNP Product dialysis->final_lnp

Caption: LNP formulation experimental workflow.

References

mitigating off-target effects of 12:0 EPC chloride delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating off-target effects associated with 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride delivery systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and application of 12:0 EPC chloride-based delivery systems.

Problem IDQuestionPossible CausesSuggested Solutions
CYTO-01 High cytotoxicity or poor cell viability observed after transfection. 1. Suboptimal this compound concentration. 2. Incorrect formulation ratio of lipids. 3. Prolonged exposure of cells to the delivery system. 4. High sensitivity of the cell line.1. Perform a dose-response experiment to determine the optimal, lowest effective concentration of the this compound formulation. 2. Optimize the molar ratio of this compound to helper lipids (e.g., DOPE, cholesterol). Start with a 1:1 ratio and test variations. 3. Reduce the incubation time of the lipoplexes with the cells. 4. Test a different, less sensitive cell line if possible, or use a lower confluency of cells.
TARGET-01 Significant off-target delivery to the liver and spleen in in vivo models. 1. Inherent biodistribution profile of 12:0 EPC. 2. Particle size and surface charge not optimized for the target tissue.1. Consider using a different cationic lipid with a longer acyl chain, such as 18:0 EPC, which has shown higher lung selectivity.[1] 2. Incorporate PEGylated lipids into the formulation to increase circulation time and reduce uptake by the reticuloendothelial system (RES). 3. Optimize the particle size through extrusion to achieve a diameter optimal for avoiding liver filtration.
TRANS-01 Low transfection efficiency. 1. Inefficient encapsulation of the nucleic acid cargo. 2. Suboptimal lipoplex formation conditions. 3. Degradation of nucleic acid. 4. Incorrect ratio of cationic lipid to nucleic acid.1. Ensure the lipid film is fully hydrated and that the encapsulation process (e.g., sonication, extrusion) is performed correctly. 2. Optimize the incubation time and temperature for lipoplex formation. 3. Use high-quality, nuclease-free reagents and water. 4. Perform a titration to find the optimal charge ratio (N/P ratio) of the cationic lipid to the nucleic acid.
FORM-01 Aggregation of liposomes during preparation or storage. 1. Improper hydration of the lipid film. 2. Incorrect ionic strength or pH of the buffer. 3. Storage at an inappropriate temperature.1. Ensure the lipid film is thin and evenly distributed before hydration. Vortex or sonicate during hydration to ensure homogeneity. 2. Use a buffer with appropriate ionic strength (e.g., PBS) and a pH that maintains the stability of the liposomes. 3. Store liposomes at a temperature above the phase transition temperature of the lipids to prevent fusion. For 12:0 EPC, which is a saturated lipid, storage at 4°C is generally recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in drug delivery?

This compound is a cationic phospholipid that can be used to form liposomes, which are small, spherical vesicles.[2][3] Due to its positive charge, it can electrostatically interact with and encapsulate negatively charged molecules like nucleic acids (DNA, siRNA, mRNA). This encapsulation protects the cargo from degradation and facilitates its entry into cells, making it a useful tool for gene and drug delivery.[4]

Q2: What are the known off-target effects of this compound delivery systems?

The primary documented off-target effect is the accumulation in non-target organs, particularly the liver and spleen.[1] Like other cationic lipids, high concentrations of this compound can also lead to cytotoxicity.[5] The positive charge can interact with negatively charged cell membranes, potentially leading to membrane disruption and cell death.

Q3: How can I reduce the liver and spleen uptake of my this compound formulation?

To mitigate off-target delivery to the liver and spleen, consider the following strategies:

  • Formulation Modification: Incorporating a different cationic lipid with longer acyl chains, such as 18:0 EPC, has been shown to significantly improve lung-selectivity and reduce accumulation in the liver and spleen.[1]

  • PEGylation: The addition of PEGylated lipids to your formulation can create a "stealth" effect, reducing recognition and uptake by the mononuclear phagocyte system, which is abundant in the liver and spleen.

  • Particle Size Optimization: Controlling the size of your liposomes through methods like extrusion can help avoid rapid clearance by the liver.

Q4: What is the recommended storage condition for this compound and its formulations?

This compound powder should be stored at -20°C for long-term stability.[2] Liposomal formulations are typically stored at 4°C to prevent aggregation and degradation. Avoid freezing liposomal suspensions, as this can disrupt the lipid bilayer.

Q5: How does the choice of helper lipid affect the performance and toxicity of the delivery system?

Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol, are crucial for the stability and function of the liposome. DOPE can promote the destabilization of the endosomal membrane, facilitating the release of the cargo into the cytoplasm. Cholesterol can modulate the fluidity and stability of the lipid bilayer. The ratio of this compound to the helper lipid can significantly impact both transfection efficiency and cytotoxicity, and therefore should be optimized for each cell type and application.[6]

Quantitative Data Summary

The following table summarizes available quantitative data regarding the off-target effects of this compound delivery systems.

ParameterValueOrganism/Cell LineCommentsReference
In Vivo Biodistribution (Lung-Selectivity) 40%MouseCompared to 83% for 18:0 EPC, indicating significant off-target delivery to the spleen and liver with 12:0 EPC.[1]
In Vitro Cytotoxicity (IC50) Data not available-Researchers are encouraged to determine the IC50 for their specific cell line and formulation using the protocols provided below.-

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol allows for the quantitative evaluation of the cytotoxic effects of this compound formulations on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound liposomal formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound liposomal formulation in a complete culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include a control group with medium only.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessment of Immunogenicity by Cytokine Profiling

This protocol is designed to measure the induction of pro-inflammatory cytokines in response to the this compound delivery system.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound liposomal formulation

  • LPS (Lipopolysaccharide) as a positive control

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 24-well plates

Procedure:

  • Seed PBMCs or immune cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Add the this compound formulation at various concentrations to the wells. Include a vehicle control and an LPS positive control.

  • Incubate the plate for 24 hours at 37°C.

  • Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • Measure the concentration of cytokines in the supernatant using the appropriate ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the level of cytokine induction by the this compound formulation.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis start Seed cells in 96-well plate prep_formulation Prepare serial dilutions of 12:0 EPC-Cl formulation treat_cells Treat cells with formulation prep_formulation->treat_cells incubate_24h Incubate for 24-48 hours treat_cells->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

signaling_pathway_immunogenicity cluster_delivery Delivery cluster_cell Immune Cell (e.g., Macrophage) epc_liposome 12:0 EPC-Cl Liposome tlr Toll-like Receptor (TLR) epc_liposome->tlr Interaction inflammasome Inflammasome Activation epc_liposome->inflammasome Potential Activation nfkb NF-κB Signaling tlr->nfkb Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Transcription & Translation inflammasome->cytokines Processing & Release

Caption: Potential signaling pathways for immunogenicity.

logical_relationship_troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution high_cytotoxicity High Cytotoxicity suboptimal_conc Suboptimal Concentration high_cytotoxicity->suboptimal_conc bad_formulation Poor Formulation high_cytotoxicity->bad_formulation low_efficiency Low Transfection Efficiency low_efficiency->bad_formulation off_target_delivery Off-Target Delivery off_target_delivery->bad_formulation inherent_properties Inherent Lipid Properties off_target_delivery->inherent_properties optimize_dose Dose Optimization suboptimal_conc->optimize_dose reformulate Reformulation (e.g., helper lipids, PEG) bad_formulation->reformulate change_lipid Change Cationic Lipid inherent_properties->change_lipid

Caption: Troubleshooting logic for common issues.

References

Validation & Comparative

A Comparative Guide to 12:0 EPC Chloride and DOTAP for In Vitro Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cationic Lipid Transfection Reagents

In the realm of non-viral gene delivery, the choice of a cationic lipid transfection reagent is critical for achieving high efficiency and maintaining cell viability. This guide provides a detailed comparison of two such reagents: 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). While direct head-to-head experimental data is limited, this document compiles and objectively presents available performance data from various studies to aid researchers in selecting the appropriate reagent for their specific in vitro applications.

Performance Data: Transfection Efficiency and Cytotoxicity

The following tables summarize the reported in vitro transfection efficiencies and cytotoxic effects of 12:0 EPC chloride and DOTAP across various cell lines. It is important to note that transfection outcomes are highly dependent on the cell type, plasmid or nucleic acid used, and the specific experimental conditions. For an indirect comparison, data for the widely used commercial reagent Lipofectamine® 2000 is also included where available, as it often serves as a benchmark in transfection studies.

Table 1: In Vitro Transfection Efficiency
Cationic LipidCell LineNucleic AcidTransfection EfficiencyHelper LipidReference
This compound Primary Endothelial CellsPlasmid DNAHigh to superior activityNot specified
Modified MCF-7siRNAEffective for GFP suppressionNot specified
DOTAP Hep-2Plasmid DNA (GFP)HighNot specified[1]
MCF-7Plasmid DNA (GFP)Lower than Lipofectamine 2000Not specified[1]
SW-480Plasmid DNA (GFP)Lower than Lipofectamine 2000Not specified[1]
HUVECPlasmid DNA18%Not specified[2]
HuH7Minicircle DNA (GFP)~13.2% GFP-positive cellsCholesterol[3]
Bone Marrow-Derived Dendritic Cells (BM-DCs)mRNA (eGFP)Superior to DOTAP:DOPECholesterol[4]
Lipofectamine® 2000 Hep-2, MCF-7, SW-480Plasmid DNA (GFP)High in all three cell linesProprietary[1]
HUVECPlasmid DNA~23% at 48hProprietary[2]
HuH7Minicircle DNA (GFP)~47.5% GFP-positive cellsProprietary[3]
NG108-15Plasmid DNA (EmGFP)78.5 ± 5.8%Proprietary[5]
CHO-K1Plasmid DNA (EmGFP)54.1 ± 5.7%Proprietary[5]
T47Dshort RNA76 ± 0.6%Proprietary[6]
MCF-10Ashort RNA36 ± 0.7%Proprietary[6]
Table 2: Cytotoxicity Data
Cationic LipidCell LineObservationConcentrationReference
This compound GeneralLow toxicity, biodegradableNot specified[7]
DOTAP MCF-7>85% cell viabilityOptimal for transfection[1]
HeLa, A549, SPC-A1>80% viabilityWeight ratio up to 30[8]
Lipofectamine® 2000 MCF-7>85% cell viabilityOptimal for transfection[1]
HeLaConsiderably more toxic than ViaFect™All tested ratios[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are generalized protocols for using this compound and DOTAP, based on available literature. Optimization is recommended for each specific cell line and nucleic acid combination.

This compound Transfection Protocol (General)

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) is noted for its efficacy in primary endothelial cells. The following is a general procedure for lipoplex formation and transfection.

  • Preparation of Lipid Vesicles:

    • Dissolve this compound in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water or HEPES-buffered saline) to the desired concentration.

    • Form unilamellar vesicles by sonication or extrusion.

  • Formation of Lipoplexes:

    • Dilute the nucleic acid (plasmid DNA, siRNA, etc.) in a serum-free medium or buffer.

    • In a separate tube, dilute the 12:0 EPC lipid vesicles in the same serum-free medium.

    • Combine the diluted nucleic acid and lipid vesicles. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal lipid-to-nucleic acid ratio needs to be determined empirically.

  • Transfection of Adherent Cells:

    • Plate cells in a suitable culture vessel and grow to 70-90% confluency.

    • Prior to transfection, replace the culture medium with fresh serum-free or serum-containing medium (this is cell-type dependent).

    • Add the lipoplex mixture dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After incubation, add fresh serum-containing medium. For some cell lines, it may be necessary to remove the transfection medium and replace it with fresh medium.

    • Assay for gene expression or knockdown at 24-72 hours post-transfection.

DOTAP Transfection Protocol (General)

DOTAP is a widely used cationic lipid that is often formulated with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol to enhance transfection efficiency.

  • Preparation of Lipid Formulation:

    • If not using a pre-formulated solution, dissolve DOTAP and the helper lipid (e.g., DOPE or cholesterol, often at a 1:1 molar ratio) in chloroform.

    • Create a thin lipid film by evaporating the solvent with nitrogen gas.

    • Dry the film under vacuum.

    • Hydrate the film with a suitable buffer to form a lipid suspension.

    • Sonication can be used to create small unilamellar vesicles.

  • Formation of DOTAP/Nucleic Acid Complexes:

    • In a sterile tube, dilute the nucleic acid in a serum-free medium.

    • In a separate sterile tube, dilute the DOTAP or DOTAP/helper lipid formulation in the same serum-free medium.

    • Combine the two solutions, mix gently by pipetting, and incubate at room temperature for 15-20 minutes. Do not vortex.[10]

  • Transfection Procedure:

    • Seed cells the day before transfection to reach 80-90% confluency on the day of the experiment.

    • Wash the cells with serum-free medium.

    • Add the DOTAP/nucleic acid complexes to the cells.

    • Incubate for 3-6 hours at 37°C.[8]

    • Replace the transfection medium with fresh, complete growth medium.

    • Analyze the cells for gene expression after 24-72 hours.

Mandatory Visualizations

To better understand the processes involved in cationic lipid-mediated transfection, the following diagrams illustrate the general mechanism and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cationic_lipid Cationic Lipid (e.g., 12:0 EPC, DOTAP) lipoplex Lipoplex Formation (Self-Assembly) cationic_lipid->lipoplex nucleic_acid Nucleic Acid (e.g., DNA, RNA) nucleic_acid->lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Release of Nucleic Acid nuclear_import Nuclear Import (for DNA) cytoplasm->nuclear_import DNA translation Translation (for RNA) cytoplasm->translation RNA nucleus Nucleus nuclear_import->nucleus transcription Transcription & Translation nucleus->transcription

Mechanism of Cationic Lipid-Mediated Transfection.

G start Start prep_cells Prepare Cells (Seed and grow to desired confluency) start->prep_cells prep_lipid Prepare Cationic Lipid Solution start->prep_lipid prep_na Prepare Nucleic Acid Solution start->prep_na transfect Transfect Cells (Add lipoplexes to cells, incubate) prep_cells->transfect form_lipoplex Form Lipoplexes (Mix lipid and nucleic acid, incubate) prep_lipid->form_lipoplex prep_na->form_lipoplex form_lipoplex->transfect post_transfection Post-Transfection Incubation (Change medium if necessary) transfect->post_transfection analyze Analyze Results (e.g., reporter assay, qPCR, Western blot) post_transfection->analyze end End analyze->end

General Experimental Workflow for In Vitro Transfection.

References

A Comparative Guide to 12:0 EPC Chloride and Saturated EPC Lipids for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC Chloride), a cationic lipid, with its neutral counterparts in the saturated ethylphosphocholine (EPC) series: 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC or 12:0 EPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC or 14:0 EPC), and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC or 16:0 EPC). This analysis is supported by experimental data to inform the selection of the most appropriate lipid for specific research and drug delivery applications.

Executive Summary

The choice of a saturated phosphatidylcholine lipid is pivotal in the design of lipid-based formulations, significantly influencing the physicochemical properties and biological performance of the resulting nanoparticles. The length of the acyl chain is a critical determinant of bilayer thickness, membrane fluidity, and phase transition temperature (Tm), which in turn affect drug encapsulation efficiency, stability, and cellular uptake. While this compound offers the unique advantage of a cationic charge for electrostatic interactions, its shorter acyl chains result in a more fluid and thinner bilayer compared to its longer-chain counterparts, DMPC and DPPC.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of the EPC series lipids. These parameters are fundamental to predicting their behavior in aqueous environments and their suitability for various applications.

Property12:0 EPC (DLPC)14:0 EPC (DMPC)16:0 EPC (DPPC)
Molecular Formula C₃₂H₆₄NO₈PC₃₆H₇₂NO₈PC₄₀H₈₀NO₈P
Molecular Weight 621.83 g/mol 677.93 g/mol 734.04 g/mol
Acyl Chain Length 12:0 (Lauric Acid)14:0 (Myristic Acid)16:0 (Palmitic Acid)
Phase Transition Temp (Tm) -2 °C[1]24 °C[1]41 °C[1]
Critical Micelle Conc. (CMC) ~1 mM (for related DPC)[2]~6 nM[3]0.46 nM
Area per Lipid Molecule 63.2 Ų60.6 Ų64.0 Ų
Bilayer Thickness ~3.26 nm~3.67 nm[4]Thicker than DMPC[5]

Note on CMC: The Critical Micelle Concentration (CMC) values can vary depending on the experimental conditions (e.g., temperature, buffer composition). The provided values are for comparison, but direct experimental determination under specific formulation conditions is recommended.

Performance in Drug Delivery Applications

The performance of these lipids in drug delivery systems, particularly liposomes, is intrinsically linked to their physicochemical properties.

Drug Encapsulation Efficiency and Release

The acyl chain length significantly impacts the stability of the lipid bilayer and, consequently, drug retention.

  • DLPC (12:0 EPC): Due to its low Tm, DLPC forms highly fluid bilayers at physiological temperatures, which can lead to higher drug leakage and lower encapsulation efficiency for certain drugs.[6]

  • DMPC (14:0 EPC): With a Tm closer to physiological temperature, DMPC liposomes offer a balance between fluidity and stability, often resulting in moderate drug retention.[7]

  • DPPC (16:0 EPC): The higher Tm of DPPC leads to the formation of more rigid and stable bilayers at 37°C, which generally translates to higher encapsulation efficiencies and slower drug release rates.[7]

Cellular Uptake

The interaction of liposomes with cells is a critical step for intracellular drug delivery. Studies have shown a correlation between acyl chain length and cellular uptake efficiency.

  • Liposomes formulated with lipids having longer acyl chains generally exhibit greater cellular uptake.[8] Therefore, the trend for cellular uptake is typically DPPC > DMPC.

  • The fluidity of the membrane also plays a role, with more fluid membranes potentially facilitating fusion with the cell membrane.

  • For this compound, its cationic nature will be a dominant factor in cellular interactions, promoting electrostatic binding to the negatively charged cell surface and potentially leading to enhanced uptake through endocytosis.

Experimental Protocols

Liposome (B1194612) Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed further to form unilamellar vesicles (ULVs).

  • Lipid Film Formation: Dissolve the desired EPC lipid (and this compound if preparing cationic liposomes) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a stream of nitrogen and then under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation above the lipid's phase transition temperature (Tm). This process results in the formation of MLVs.

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes (LUVs or SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size. Extrusion is generally preferred as it produces a more homogenous size distribution.

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter for any drug delivery system.

  • Preparation of Drug-Loaded Liposomes: Prepare liposomes as described above, with the drug of interest dissolved in the hydration buffer (for hydrophilic drugs) or co-dissolved with the lipids in the organic solvent (for hydrophobic drugs).

  • Removal of Unencapsulated Drug: Separate the liposomes from the unencapsulated drug using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column), dialysis, or centrifugation.

  • Quantification:

    • Lyse the liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.

    • Quantify the amount of drug in the lysed liposome fraction and the amount of free drug in the supernatant/eluate using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC).

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizing Key Concepts with Graphviz

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Liposome Preparation cluster_processing Size Reduction cluster_analysis Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration (MLVs) Hydration (MLVs) Film Formation->Hydration (MLVs) Sonication Sonication Hydration (MLVs)->Sonication or Extrusion Extrusion Hydration (MLVs)->Extrusion or ULVs ULVs Sonication->ULVs Extrusion->ULVs Size & Zeta Potential Size & Zeta Potential ULVs->Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency ULVs->Encapsulation Efficiency

Fig. 1: Experimental workflow for liposome preparation and characterization.

lipid_structure_function cluster_structure Lipid Structure cluster_properties Bilayer Properties cluster_performance Drug Delivery Performance Acyl Chain Length Acyl Chain Length Bilayer Thickness Bilayer Thickness Acyl Chain Length->Bilayer Thickness Membrane Fluidity (Tm) Membrane Fluidity (Tm) Acyl Chain Length->Membrane Fluidity (Tm) Headgroup Charge Headgroup Charge Surface Charge Surface Charge Headgroup Charge->Surface Charge Liposome Stability Liposome Stability Bilayer Thickness->Liposome Stability Drug Encapsulation Drug Encapsulation Membrane Fluidity (Tm)->Drug Encapsulation Membrane Fluidity (Tm)->Liposome Stability Cellular Uptake Cellular Uptake Surface Charge->Cellular Uptake

Fig. 2: Relationship between lipid structure and drug delivery performance.

Conclusion

The selection between this compound and other saturated EPC lipids like DMPC and DPPC depends heavily on the specific application.

  • This compound is the lipid of choice when a positive surface charge is required, for instance, in the delivery of nucleic acids where electrostatic complexation is necessary. Its high fluidity at physiological temperatures may be advantageous for applications requiring rapid drug release or membrane fusion.

  • DMPC (14:0 EPC) offers a versatile platform with a phase transition temperature near physiological conditions, providing a balance of stability and fluidity that can be fine-tuned with the addition of other lipids like cholesterol.

  • DPPC (16:0 EPC) is ideal for applications demanding high stability and sustained drug release due to its rigid bilayer structure at physiological temperatures. The enhanced cellular uptake associated with its longer acyl chains is another significant advantage for intracellular drug delivery.

Researchers and drug development professionals are encouraged to consider these factors in conjunction with the specific requirements of their therapeutic agent and target to optimize their lipid-based delivery systems.

References

A Comparative Guide to the Purity Validation of 12:0 EPC Chloride via HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic lipids like 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 EPC chloride) is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Methodologies

The purity of this compound can be assessed using various analytical techniques. While HPLC-MS is a powerful and widely adopted method, other techniques offer orthogonal approaches to purity determination.

Analytical Method Principle Advantages Limitations Typical Application
HPLC-MS Chromatographic separation based on polarity followed by mass-to-charge ratio detection.High sensitivity and selectivity; provides molecular weight information for impurity identification.Higher cost and complexity compared to other methods.Gold standard for purity analysis and identification of unknown impurities.
HPLC with Charged Aerosol Detection (CAD) Chromatographic separation followed by universal detection based on aerosol charging.Universal detection for non-volatile analytes; good sensitivity.Non-linear response can require more complex calibration.Purity assessment of compounds lacking a UV chromophore.[1]
HPLC with Evaporative Light Scattering Detection (ELSD) Chromatographic separation followed by detection based on light scattering of nebulized particles.Universal detection for non-volatile analytes; compatible with gradient elution.[2][3][4]Lower sensitivity compared to MS and CAD.Routine purity checks and quantification of known components.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Simple, rapid, and low-cost.Low resolution and sensitivity; primarily qualitative.Quick purity screening and monitoring of reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to determine molecular structure.Provides detailed structural information; can be quantitative.Lower sensitivity than MS; complex spectra for mixtures.Structural confirmation and detection of major impurities.

Experimental Protocols

A robust HPLC-MS method is crucial for the accurate purity assessment of this compound. Below is a detailed protocol based on established principles for lysophospholipid analysis.

HPLC-MS Method for this compound Purity Validation

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL for analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Mode: Full scan from m/z 100 to 1000 for purity profiling and targeted MS/MS for impurity identification.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV for fragmentation of the parent ion.

Potential Impurities and Degradation Products

The primary degradation pathway for this compound is hydrolysis of the ester bond, leading to the formation of lauric acid and glycerophosphocholine. Incomplete synthesis can also result in the presence of starting materials or side products.

Impurity/Degradant Expected m/z [M+H]⁺ Identification Method
12:0 Lyso-PC496.3MS/MS fragmentation
Lauric Acid201.2 (in negative mode)MS detection
Di-lauroyl PC678.5MS detection

Data Presentation

The purity of a this compound sample can be determined by calculating the peak area percentage from the HPLC chromatogram.

Component Retention Time (min) Peak Area Area %
This compound10.5995,00099.5
Impurity 1 (e.g., Lyso-PC)8.23,0000.3
Impurity 2 (e.g., Lauric Acid)12.12,0000.2
Total 1,000,000 100.0

Visualizations

Experimental Workflow for this compound Purity Validation

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc HPLC Separation (C18 Column) prep3->hplc ms MS Detection (ESI+) hplc->ms integrate Peak Integration ms->integrate calculate Purity Calculation (% Area) integrate->calculate identify Impurity Identification (MS/MS) integrate->identify report Purity Report calculate->report identify->report

Caption: Workflow for the purity validation of this compound using HPLC-MS.

Hypothetical Signaling Pathway Involving 12:0 EPC

While 12:0 EPC is primarily used in drug delivery research, as a lysophospholipid, it could hypothetically interact with G-protein coupled receptors (GPCRs) that are known to be activated by similar lipids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EPC 12:0 EPC GPCR GPCR EPC->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Cell_Response Cellular Response Second_Messenger->Cell_Response

Caption: A hypothetical signaling pathway initiated by 12:0 EPC binding to a GPCR.

References

A Comparative Analysis of 12:0 EPC Chloride and Lipofectamine for Cellular Transfection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular biology, the effective delivery of nucleic acids into cells is a cornerstone of research and therapeutic development. Cationic lipid-based transfection reagents are widely utilized for this purpose, with commercial formulations like Lipofectamine and individual lipids such as 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (12:0 EPC) chloride representing two distinct approaches. This guide provides a comparative analysis of these transfection reagents, offering insights into their performance, methodologies, and cellular interactions to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Overview of Transfection Reagents

12:0 EPC Chloride , also known as DLEPC, is a cationic phospholipid with a short 12-carbon acyl chain.[1][2] Its positive charge facilitates the formation of lipoplexes with negatively charged nucleic acids, enabling their entry into cells.[1] O-alkyl phosphatidylcholines like 12:0 EPC are noted for their biodegradability and low toxicity.[1]

Lipofectamine is a widely used family of commercial transfection reagents, with Lipofectamine 3000 being a popular and highly efficient formulation.[3][4] It typically consists of a polycationic lipid mixed with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to enhance transfection efficiency.[5] Lipofectamine reagents are known for their broad applicability across various cell lines and high transfection rates.[3][4]

Performance Comparison: Transfection Efficiency and Cytotoxicity

Lipofectamine 3000 has demonstrated superior transfection efficiency compared to its predecessor, Lipofectamine 2000, and other commercial reagents across a wide range of cell lines, including those that are traditionally difficult to transfect.[3][4] While some level of cytotoxicity is inherent to most transfection reagents, Lipofectamine 3000 is reported to have lower toxicity compared to older formulations like Lipofectamine 2000.[6][7]

This compound is described as being suitable for lipoplex preparation and exhibiting high to superior transfection activity, particularly in primary endothelial cells.[1] Studies on the immunostimulatory properties of various EPC lipids have shown that those with shorter acyl chains, such as 12:0 EPC, can be potent stimulators of dendritic cells. While this highlights its bioactivity, it does not directly translate to transfection efficiency for gene expression and may also imply potential inflammatory responses.

The following tables summarize representative data for Lipofectamine 3000's performance in common cell lines.

Table 1: Transfection Efficiency of Lipofectamine 3000 with a GFP-Expressing Plasmid

Cell LineTransfection Efficiency (%)
HEK 293>80%[3]
HeLa>80%[3]
A549>80%[3]
HepG2>80%[3]
LNCaP>80%[3]
CHO-K1High Efficiency[6]
(Data is illustrative and sourced from manufacturer's literature and published studies. Actual efficiency may vary depending on experimental conditions.)

Table 2: Cytotoxicity Profile of Lipofectamine 3000

Cell LineObservation
H9T-cellsCan be cytotoxic with certain plasmids (pCDH)[6]
Multiple Cell LinesGenerally exhibits lower cytotoxicity than Lipofectamine 2000[6][7]
CHO-K1, HEK293Less cytotoxic than Lipofectamine 3000[6]
(Cytotoxicity is cell type and plasmid dependent.)

Experimental Protocols

Detailed and optimized protocols are crucial for successful transfection. Below are representative protocols for both this compound and Lipofectamine 3000.

Preparation and Transfection Protocol for this compound Liposomes

This protocol is a general method for preparing cationic liposomes and can be adapted for this compound, potentially in combination with a helper lipid like DOPE.

Materials:

  • This compound

  • (Optional) Helper lipid, e.g., DOPE

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Plasmid DNA

  • Glass vials

  • Nitrogen or Argon gas

  • Vacuum system

  • Bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound (and DOPE, if used, e.g., at a 1:1 molar ratio) in chloroform in a glass vial.

    • Evaporate the solvent under a stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove residual solvent.

  • Hydration and Sonication:

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing.

    • Bath sonicate the lipid suspension until the solution is clear to form small unilamellar vesicles (SUVs).

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a suitable buffer.

    • Add the 12:0 EPC liposome (B1194612) suspension to the diluted DNA (a common starting ratio is 10 µg of lipid per 1 µg of DNA) and mix gently.

    • Incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Add the lipoplex mixture to the cells in culture.

    • Incubate for 4-6 hours before changing the medium.

    • Assay for gene expression at 24-72 hours post-transfection.

Standard Transfection Protocol for Lipofectamine 3000

This protocol is based on the manufacturer's recommendations and is suitable for a 24-well plate format.[8]

Materials:

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA

  • Cells plated in a 24-well plate (70-90% confluent)

Procedure:

  • Dilution of DNA and P3000™ Reagent:

    • In a sterile tube, dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ Medium.

    • Add 1 µL of P3000™ Reagent to the diluted DNA, mix gently.

  • Dilution of Lipofectamine 3000 Reagent:

    • In a separate sterile tube, dilute 0.75 µL of Lipofectamine 3000 Reagent in 25 µL of Opti-MEM™ Medium.

  • Formation of DNA-Lipid Complexes:

    • Add the diluted DNA/P3000™ mixture to the diluted Lipofectamine 3000 Reagent.

    • Incubate for 10-15 minutes at room temperature.

  • Transfection:

    • Add the 50 µL of the DNA-lipid complex mixture drop-wise to the cells in each well.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before analyzing for gene expression.

Visualization of Methodologies

Transfection_Workflow cluster_EPC This compound Protocol cluster_Lipo Lipofectamine 3000 Protocol Lipid Film Lipid Film Hydration & Sonication Hydration & Sonication Lipid Film->Hydration & Sonication Add to cells Lipoplex Formation Lipoplex Formation Hydration & Sonication->Lipoplex Formation Add to cells Transfection_EPC Transfection_EPC Lipoplex Formation->Transfection_EPC Add to cells Dilute DNA & P3000 Dilute DNA & P3000 Complex Formation Complex Formation Dilute DNA & P3000->Complex Formation Combine Transfection_Lipo Transfection_Lipo Complex Formation->Transfection_Lipo Add to cells Dilute Lipo3000 Dilute Lipo3000 Dilute Lipo3000->Complex Formation

Figure 1. Simplified experimental workflows for transfection using this compound and Lipofectamine 3000.

Cellular Uptake and Signaling Pathways

The entry of lipid-nucleic acid complexes into cells is a critical step for successful transfection and is primarily mediated by endocytosis.

Lipofectamine -mediated transfection is known to utilize multiple endocytic pathways, including both clathrin-mediated and caveolae-mediated endocytosis. Once inside the cell, the lipoplexes must escape the endosome to release the nucleic acid into the cytoplasm.

Cationic lipids , including presumably This compound , also enter cells via endocytosis. The positive charge of the lipoplex facilitates interaction with the negatively charged cell membrane.

Furthermore, it is increasingly recognized that transfection reagents themselves can elicit cellular responses. Cationic lipids have been shown to activate intracellular signaling pathways, which can influence experimental outcomes.

NF-κB and MAP Kinase Activation: Several studies have reported that cationic lipid-based transfection reagents can activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10] This activation can lead to the expression of various genes, including those involved in inflammation and cell survival, which could potentially confound the interpretation of experiments studying these pathways.

Signaling_Pathways cluster_uptake Cellular Uptake & Signaling cluster_signaling Cationic Lipoplex Cationic Lipoplex Cell Membrane Cell Membrane Cationic Lipoplex->Cell Membrane IKK IKK Cationic Lipoplex->IKK Activates MAPK Cascade MAPK Cascade Cationic Lipoplex->MAPK Cascade Activates Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression NF-kB Activation NF-kB Activation IKK->NF-kB Activation NF-kB Activation->Nucleus Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Transcription Factors->Nucleus

Figure 2. General cellular uptake and signaling pathways affected by cationic lipid transfection reagents.

Conclusion

Both this compound and Lipofectamine are effective reagents for the delivery of nucleic acids into cells, each with its own set of characteristics. Lipofectamine, particularly the 3000 formulation, is a well-characterized, high-efficiency reagent suitable for a broad range of cell types, with extensive supporting data and optimized protocols. This compound represents a more defined, single-component cationic lipid that shows promise, especially for specific cell types like primary endothelial cells, and offers the advantage of biodegradability and potentially lower intrinsic toxicity.

The choice between these reagents will depend on the specific requirements of the experiment, including the cell type, the nature of the nucleic acid to be delivered, and the sensitivity of the experimental system to potential off-target effects, such as the activation of cellular signaling pathways. For researchers requiring high efficiency across a variety of cell lines with a well-established protocol, Lipofectamine 3000 is a robust choice. For those working with specific cell types sensitive to complex formulations or investigating the fundamental aspects of lipid-mediated delivery, this compound offers a valuable alternative. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance.

References

A Head-to-Head Comparison of 12:0 EPC Chloride and Other Cationic Surfactants for Drug Delivery and Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene and drug delivery, the choice of a cationic surfactant is paramount to achieving high efficiency while minimizing cellular toxicity. This guide provides a comparative analysis of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride), commonly known as 12:0 EPC Chloride or DLEPC, against other widely used cationic surfactants. 12:0 EPC is a cationic phospholipid noted for its biodegradability and low toxicity.[1]

Comparative Performance Data

The following tables summarize the available quantitative and qualitative data for this compound and other common cationic surfactants.

Table 1: Cytotoxicity of Cationic Surfactants

Cationic SurfactantChemical StructureCell Line(s)IC50 ValueCitation(s)
This compound (DLEPC) Glycerophospholipid with ethylphosphocholine head group and two C12:0 acyl chainsNot specifiedGenerally considered to have low toxicity, but specific IC50 values from comparative studies are not readily available.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)Monovalent quaternary ammonium (B1175870) head group with two C18:1 acyl chainsCaSkiSlight toxicity observed at 40 µM.[3]
DDAB (Dimethyldioctadecylammonium bromide)Divalent quaternary ammonium head group with two C18:0 alkyl chainsCaSkiMore toxic than DOTAP; significant toxicity at 40 µM.[3]
CTAB (Cetyltrimethylammonium bromide)Monovalent quaternary ammonium head group with a C16:0 alkyl chainVarious human cell linesHighly cytotoxic, with IC50 values often below 10 µg/mL.
Lipofectamine® 2000 Proprietary formulationNIH3T3High toxicity observed.[1]
Lipofectamine® 3000 Proprietary formulationH9T-cellsCan be cytotoxic.[4]
Turbofect™ Proprietary formulationCHO-K1, HEK293, H9T-cellsLess cytotoxic than Lipofectamine® 3000 in the tested cell lines.[4]

Table 2: Transfection Efficiency of Cationic Surfactants

Cationic Surfactant/ReagentCell Line(s)Transfection EfficiencyCitation(s)
This compound (DLEPC) Primary endothelial cellsForms lamellar lipoplexes with high to superior transfection activity.
DOTAP SK-OV-3Transfection efficiency is dependent on the DOTAP/cholesterol molar ratio and lipid concentration.[5]
Lipofectamine® 2000 NIH3T3, HeLaHigh efficiency in NIH3T3, but with high toxicity. High efficiency in HeLa cells.[1]
Lipofectamine® 3000 HEK293, HUVECsHigher transfection and transduction efficiency compared to Lipofectamine® 2000 and FuGENE® 6.[6]
Turbofect™ CHO-K1, HEK293More efficient in transfecting pEGFP-N1 in CHO-K1 (74%) and HEK293 (59%) compared to Lipofectamine® 3000.[4][7]

Table 3: Physicochemical Properties of Cationic Surfactants

PropertyThis compound (DLEPC)Other Cationic SurfactantsCitation(s)
Critical Micelle Concentration (CMC) Specific value not readily available. The related 12:0 PC has a CMC of 90 nM.CTAB: ~1 mM in water
Particle Size of Liposomes Dependent on preparation method and composition.DOTAP/cholesterol LNPs: Can be optimized for size. General Liposomes: Typically range from tens to hundreds of nanometers. For intravenous use, <200nm is often preferred.[5][]
Zeta Potential of Liposomes Expected to be positive.General Liposomes: A zeta potential of ≥ ±30 mV is generally considered to indicate a stable formulation.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments in drug delivery and transfection studies.

General Protocol for Cationic Liposome (B1194612) Preparation (Thin-Film Hydration Method)

This protocol is a standard method for preparing liposomes with cationic lipids like this compound.

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipids (e.g., DOPE or cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES-buffered saline) by vortexing or gentle agitation above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Optional but Recommended):

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomal formulation using dynamic light scattering (DLS).[11][12]

General Protocol for In Vitro Transfection using Cationic Liposomes

This protocol outlines the basic steps for transfecting mammalian cells with a plasmid DNA (pDNA) using cationic liposomes.

  • Cell Seeding:

    • Seed the desired cells in a multi-well plate (e.g., 24-well or 96-well) to achieve 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • In separate tubes, dilute the pDNA and the cationic liposome suspension in a serum-free medium (e.g., Opti-MEM®).

    • Combine the diluted pDNA and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplex (lipid-DNA complexes). The optimal lipid-to-DNA ratio should be determined empirically.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with a complete growth medium containing serum.

    • Continue to culture the cells for 24-72 hours.

  • Assay for Gene Expression:

    • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, or a luciferase assay for luciferase).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the cationic surfactant or liposomal formulation. Include untreated cells as a control.

    • Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization:

    • Aspirate the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the surfactant concentration.

Visualizing Cellular Mechanisms and Workflows

Diagrams created using the DOT language for Graphviz can help illustrate the complex processes involved in cationic surfactant-mediated delivery.

G cluster_extracellular Extracellular Space cluster_cell Cell Cationic Lipid Cationic Lipid Lipoplex Lipoplex Cationic Lipid->Lipoplex Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Binding Endosome Endosome Cell Membrane->Endosome Endocytosis Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) Gene Expression Gene Expression Nucleus->Gene Expression

Caption: General workflow of cationic lipid-mediated transfection.

G Cationic Liposome Cationic Liposome Cell Surface Interaction Cell Surface Interaction Cationic Liposome->Cell Surface Interaction Signal Transduction Cascade Signal Transduction Cascade Cell Surface Interaction->Signal Transduction Cascade Cellular Stress Cellular Stress Cell Surface Interaction->Cellular Stress Pro-inflammatory Response Pro-inflammatory Response Signal Transduction Cascade->Pro-inflammatory Response Pro-apoptotic Pathway Pro-apoptotic Pathway Signal Transduction Cascade->Pro-apoptotic Pathway Cellular Stress->Pro-apoptotic Pathway

Caption: Intracellular signaling pathways activated by cationic lipids.[13]

References

A Comparative Guide to the In Vivo Performance of 12:0 EPC Chloride for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC), a cationic lipid, against other lipids utilized in drug and gene delivery systems. The information presented is based on available experimental data to assist researchers in selecting the optimal lipid components for their therapeutic applications.

In Vivo Performance Comparison: 12:0 EPC Chloride vs. Other Lipids

The in vivo efficacy of lipid nanoparticles (LNPs) is critically dependent on the choice of cationic lipid, which influences both the potency and the biodistribution of the therapeutic payload. Recent studies have shed light on the performance of 12:0 EPC in comparison to other lipids within the same ethylphosphocholine (EPC) series and the trimethylammonium-propane (TAP) series for mRNA delivery.

A key study investigating selective organ targeting (SORT) of mRNA via LNPs provides a direct comparison of 12:0 EPC with other cationic lipids. The primary endpoints for comparison were the efficacy of mRNA delivery, measured by luciferase expression, and the selectivity of delivery to the lungs versus off-target organs like the liver and spleen.

Data Summary

Below is a summary of the in vivo performance of LNPs formulated with 12:0 EPC and other lipids.

Cationic LipidEfficacy (Total Luminescent Flux in Lungs)Lung Selectivity (%)Off-Target Delivery (Spleen and Liver)Reference
12:0 EPC High40%Significant[1]
18:0 EPC High83%Low[1]
14:0 TAP Lower than 18:1 RIHighLow[1]
16:0 TAP Lower than 18:1 RIHighLow[1]
18:1 RI (TAP series) Highest among tested TAP lipidsHighLow[1]

Note: Efficacy and selectivity are relative comparisons based on the data from the cited study. "High" efficacy for EPC series indicates it was among the most potent within that series.

The data indicates that while 12:0 EPC is one of the more potent lipids within the EPC series for lung delivery, it exhibits a notable trade-off in terms of organ selectivity. A significant portion of the delivered payload accumulates in the spleen and liver, reducing its lung-selectivity to 40%. In contrast, 18:0 EPC, another lipid in the same series, demonstrated much higher lung selectivity (83%).[1] Generally, the TAP series of lipids showed better overall performance in terms of both potency and tissue-specificity for lung delivery compared to the EPC series.[1]

In Vivo Toxicity Profile

Experimental Protocols

A detailed methodology for a representative in vivo comparison of different cationic lipids for mRNA delivery is provided below. This protocol is a synthesis of established methods in the field.

Lipid Nanoparticle (LNP) Formulation

Objective: To formulate LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) with different cationic lipids for in vivo comparison.

Materials:

  • Cationic lipids (e.g., this compound, 18:0 EPC, 18:1 RI)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Firefly Luciferase mRNA

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Stock Preparation: Dissolve the cationic lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • mRNA Solution Preparation: Dissolve the Firefly Luciferase mRNA in citrate buffer.

  • LNP Assembly: Rapidly mix the lipid-ethanol solution with the mRNA-citrate buffer solution at a defined ratio (e.g., 3:1 aqueous:organic). This can be achieved using a microfluidic mixing device for controlled and reproducible formulation.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vivo Murine Model for Efficacy and Biodistribution Assessment

Objective: To evaluate the in vivo efficacy and biodistribution of the formulated LNPs.

Animal Model:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

Procedure:

  • Administration: Administer the LNP-mRNA formulations intravenously (i.v.) via the tail vein at a specified mRNA dose (e.g., 0.5 mg/kg).

  • Bioluminescence Imaging (Efficacy): At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice and administer D-luciferin intraperitoneally. Image the mice using an in vivo imaging system (IVIS) to quantify the luciferase expression in the whole body and specifically in the lungs.[4][5]

  • Biodistribution Analysis:

    • Following whole-body imaging, euthanize the mice.

    • Perfuse the animals with PBS to remove blood from the organs.

    • Excise the organs of interest (lungs, liver, spleen, heart, kidneys).

    • Perform ex vivo bioluminescence imaging of the excised organs to quantify mRNA expression in each tissue.[1]

    • Calculate the percentage of total luminescence signal originating from the target organ (e.g., lungs) to determine organ selectivity.

In Vivo Toxicity Assessment

Objective: To assess the acute toxicity of the different LNP formulations.

Procedure:

  • Administration: Administer the LNP formulations at various doses to different groups of mice.

  • Monitoring: Monitor the mice for any signs of toxicity, including changes in body weight, behavior, and overall health for a specified period (e.g., 24-72 hours).

  • Blood Analysis: Collect blood samples for hematological and serum biochemistry analysis to assess organ function (e.g., liver enzymes, kidney function markers).

  • Histopathology: Euthanize the mice and collect major organs for histopathological examination to identify any tissue damage or inflammation.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and relationships described, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid_Preparation Lipid Stock Preparation (in Ethanol) Mixing Microfluidic Mixing Lipid_Preparation->Mixing mRNA_Preparation mRNA Solution Preparation (in Buffer) mRNA_Preparation->Mixing Dialysis Dialysis (vs. PBS) Mixing->Dialysis Characterization LNP Characterization Dialysis->Characterization Administration IV Administration to Mice Characterization->Administration Imaging Bioluminescence Imaging (Efficacy) Administration->Imaging Biodistribution Organ Excision & Ex Vivo Imaging (Biodistribution) Administration->Biodistribution Toxicity Toxicity Assessment Administration->Toxicity

Caption: Workflow for comparing the in vivo performance of different lipid nanoparticles.

Biodistribution_Comparison LNP Lipid Nanoparticle EPC_12_0 12:0 EPC LNP EPC_18_0 18:0 EPC LNP TAP TAP Series LNP Lung Lungs (Target) EPC_12_0->Lung High Efficacy (40% Selectivity) Liver_Spleen Liver & Spleen (Off-Target) EPC_12_0->Liver_Spleen Significant Off-Targeting EPC_18_0->Lung High Efficacy (83% Selectivity) EPC_18_0->Liver_Spleen Low Off-Targeting TAP->Lung High Efficacy & Selectivity TAP->Liver_Spleen Low Off-Targeting

Caption: Conceptual comparison of LNP biodistribution based on cationic lipid type.

References

Quantitative Analysis of 12:0 EPC Chloride in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and drug delivery studies. This synthetic cationic phospholipid is a key component in lipid-based transfection reagents and drug delivery systems.[1][2][3][4] This guide provides a comparative overview of prevalent methodologies for the quantitative analysis of this compound in biological samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based approaches.

Comparison of Analytical Methodologies

While various techniques can be employed for lipid analysis, LC-MS/MS has emerged as the gold standard for its superior sensitivity, selectivity, and specificity in complex biological matrices.[5] Alternative methods such as high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) and enzymatic assays offer different advantages and disadvantages.

Method Principle Advantages Disadvantages Typical Application
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and specificity. Capable of multiplexing. Requires small sample volumes.High initial instrument cost. Susceptible to matrix effects.Targeted quantification in complex biological fluids like plasma and serum.
HPLC-ELSD Chromatographic separation with detection based on light scattering of nebulized and evaporated analyte.Universal detector for non-volatile compounds. Lower cost than MS.Lower sensitivity and specificity compared to MS. Non-linear response.[6]Analysis of formulations and in vitro samples with higher concentrations.
Enzymatic Assays Enzyme-catalyzed reactions produce a detectable signal (e.g., colorimetric, fluorometric).High throughput. Can be automated. Relatively low cost.Prone to interference from other phospholipids (B1166683). May lack specificity for 12:0 EPC.[7]High-throughput screening and total LPC quantification rather than specific 12:0 EPC measurement.

Experimental Protocols

Accurate quantification is underpinned by robust experimental protocols, encompassing sample preparation and the analytical method itself.

Sample Preparation: Lipid Extraction

The primary goal of sample preparation is to efficiently extract this compound from the biological matrix while minimizing interferences.

Method 1: Simple Methanol (B129727) Precipitation

This method is rapid and straightforward, making it suitable for high-throughput analysis.[8][9]

  • To 2 µL of plasma or serum, add 1 mL of methanol containing an appropriate internal standard (e.g., a structural analog of 12:0 EPC not present in the sample).

  • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Collect the supernatant for direct injection into the LC-MS/MS system.[8]

Method 2: Methyl Tert-Butyl Ether (MTBE) Extraction

This method provides a cleaner extract by separating lipids into an organic phase.[10][11]

  • To 50 µL of plasma, add 300 µL of methanol containing the internal standard.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 30 minutes at room temperature.

  • Add 250 µL of water, vortex for 30 seconds, and incubate at 4°C for 10 minutes to induce phase separation.

  • Centrifuge at 5,000 x g for 10 minutes at 4°C.

  • Collect the upper organic phase, evaporate to dryness, and reconstitute in an appropriate solvent for LC-MS/MS analysis.[11]

Method 3: Chloroform (B151607)/Methanol (Folch Method)

A classic and highly efficient lipid extraction method.

  • To a sample volume, add a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex thoroughly to create a single-phase mixture with the aqueous sample.

  • Add water to induce phase separation.

  • Centrifuge to separate the lower chloroform phase (containing lipids) from the upper aqueous-methanol phase.

  • Collect the lower organic phase, evaporate, and reconstitute for analysis.

LC-MS/MS Analysis

Below is a representative LC-MS/MS protocol for the quantification of this compound.

Parameter Condition
LC System Agilent 1100 or equivalent
Column Reversed-phase C18 column (e.g., 50-150 mm length, 1-2.1 mm i.d., sub-2 µm particle size)[10]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 65:30 v/v) with 0.1% formic acid
Gradient Optimized for separation of 12:0 EPC from other sample components
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor ion (M+) -> Product ion (specific fragment of 12:0 EPC)

Visualizing Workflows and Pathways

To aid in the conceptualization of the analytical process and the compound's application, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Lipid Extraction (e.g., MTBE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM) ionization->detection data data detection->data Data Acquisition & Processing

Quantitative Analysis Workflow for this compound.

G cluster_lipoplex Lipoplex Formation cluster_delivery Cellular Delivery epc This compound (Cationic Lipid) lipoplex Lipoplex epc->lipoplex payload Therapeutic Payload (e.g., siRNA, DNA) payload->lipoplex endocytosis Endocytosis lipoplex->endocytosis Cellular Uptake endosome Endosome endocytosis->endosome release Endosomal Escape & Payload Release endosome->release target Target Action release->target

Simplified Signaling Pathway of this compound in Drug Delivery.

References

Comparative Efficacy of 12:0 EPC Chloride and Alternatives in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Experimental Validation of 12:0 EPC Chloride and its Alternatives.

This guide provides an objective comparison of this compound (Edelfosine), a well-documented anti-cancer agent, with other alkyl-lysophospholipids and common transfection reagents. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tools for their studies.

Section 1: Comparative Analysis of Alkyl-Lysophospholipids

This compound, also known as Edelfosine, is a synthetic alkyl-lysophospholipid that induces apoptosis in a variety of cancer cell lines.[1] Its mechanism of action involves incorporation into the cell membrane, particularly within lipid rafts, which leads to the activation of apoptotic signaling pathways.[2] Key alternatives in the same class include perifosine (B1684339) and miltefosine.[1]

Quantitative Comparison of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound (Edelfosine) and its alternatives in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.

Cell LineCancer TypeThis compound (Edelfosine) (µM)Perifosine (µM)Miltefosine (µM)Reference
Mantle Cell Lymphoma (MCL)LymphomaMore potent than othersLess potent than EdelfosineLess potent than Edelfosine[3]
Chronic Lymphocytic Leukemia (CLL)LeukemiaMore potent than othersLess potent than EdelfosineLess potent than Edelfosine[3]
MM.1SMultiple Myeloma-4.7-[4]
HaCaTKeratinocytes-0.6-8.9-[4]
LNCaPProstate CancerPotent--[3]
PC-3Prostate CancerPotent--[3]
DU145Prostate CancerPotent--[3]

Section 2: Comparative Analysis of Transfection Reagents

As a cationic lipid, this compound has applications in drug and gene delivery.[5] This section compares the transfection efficiency of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), a widely used cationic lipid for transfection, with other common commercially available reagents like Lipofectamine® and FuGENE®. Transfection efficiency is highly dependent on the cell type, plasmid DNA, and experimental conditions.

Quantitative Comparison of Transfection Efficiency
Cell LineTransfection ReagentTransfection Efficiency (%)Reference
HeLaViaFect™ ReagentHigh[6]
HeLaFuGENE® HDHigh[6]
HeLaLipofectamine® 2000Moderate[6]
K562Lipofectamine® 2000Better than others[6]
RAW 264.7Lipofectamine® 2000Better than others[6]
MC3T3-E1FuGENE® HDMaximal[7]
C3H10T1/2FuGENE® HDMaximal[7]
HeLaFuGENE® HDMaximal[7]
C2C12FuGENE® HDMaximal[7]
Hep G2FuGENE® HDMaximal[7]
HCT116FuGENE® HDMaximal[7]
PT-30Arrest-InMaximal[7]
4T1Arrest-InMaximal[7]
HEKnArrest-InMaximal[7]
MCF-7jetPEIMaximal[7]
VSMCsFuGENE~66%[8]
VSMCsLipofectamine~12%[8]

Section 3: Experimental Protocols

Apoptosis Induction Assay with this compound

This protocol outlines the steps to assess apoptosis in cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • This compound (Edelfosine)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Cell Harvest:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Staining:

    • Centrifuge the cells and discard the supernatant.

    • Resuspend the cell pellet in ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at 4°C for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear in the sub-G1 peak of the DNA content histogram.

DNA Transfection Protocol for Adherent Cells using DOTAP

This protocol provides a general procedure for transfecting adherent cells with plasmid DNA using DOTAP. Optimization of reagent-to-DNA ratio and incubation times is recommended for each cell line.[9][10][11]

Materials:

  • Adherent cell line

  • Plasmid DNA

  • DOTAP transfection reagent

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.[10]

  • Complex Formation:

    • In a sterile tube, dilute the plasmid DNA in serum-free medium.

    • In a separate sterile tube, dilute the DOTAP reagent in serum-free medium.

    • Add the diluted DNA to the diluted DOTAP reagent and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.[10]

  • Transfection:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add serum-free medium to the DNA-lipid complexes to the desired final volume.

    • Add the complex mixture to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, add complete medium. For some cell lines, it may be beneficial to replace the transfection medium with fresh complete medium.

  • Analysis: Analyze gene expression 24-72 hours post-transfection.

Western Blot Protocol for Phospho-ERK Detection

This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream effector in the MAPK/ERK pathway, following treatment with this compound.[12][13]

Materials:

  • Cell line of interest

  • This compound (Edelfosine)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[14]

Section 4: Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound (Edelfosine)

This compound exerts its anti-cancer effects through multiple signaling pathways. The following diagrams illustrate the key pathways involved.

Edelfosine_Fas_Signaling Edelfosine This compound (Edelfosine) LipidRafts Lipid Rafts Edelfosine->LipidRafts Accumulates in FasReceptor Fas/CD95 Receptor LipidRafts->FasReceptor Recruits FADD FADD FasReceptor->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Apoptosis Apoptosis Caspase8->Apoptosis Initiates

Caption: this compound induces apoptosis via Fas/CD95 receptor clustering in lipid rafts.

Edelfosine_ER_Stress Edelfosine This compound (Edelfosine) ER Endoplasmic Reticulum Edelfosine->ER Accumulates in ER_Stress ER Stress ER->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP/GADD153 Upregulation UPR->CHOP Caspase4 Caspase-4 Activation UPR->Caspase4 Mitochondria Mitochondria CHOP->Mitochondria Caspase4->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound triggers apoptosis through the endoplasmic reticulum stress pathway.

Edelfosine_PI3K_Akt_Signaling Edelfosine This compound (Edelfosine) PI3K PI3K Edelfosine->PI3K Inhibits Akt Akt/PKB PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis_Assay_Workflow Start Seed Cells Treat Treat with This compound Start->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Apoptosis Analyze->End Transfection_Workflow Start Seed Cells PrepareComplex Prepare DOTAP/ DNA Complexes Start->PrepareComplex Transfect Transfect Cells PrepareComplex->Transfect Incubate Incubate (24-72h) Transfect->Incubate Analyze Analyze Gene Expression Incubate->Analyze Western_Blot_Workflow Start Cell Treatment & Lysis Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection SecondaryAb->Detect Analyze Analysis Detect->Analyze

References

Benchmarking 12:0 EPC Chloride: A Comparative Guide to Transfection Reagent Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the efficient delivery of nucleic acids into cells is a critical step for a myriad of applications, from gene expression studies to the development of novel therapeutics. Cationic lipids have emerged as a popular non-viral vector for this purpose, offering a safer alternative to viral methods. This guide provides a comparative analysis of the cationic lipid 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride against other commercially available transfection reagents. The following data and protocols are presented to offer a standardized framework for evaluating transfection efficiency and cytotoxicity.

Performance Data Summary

The performance of a transfection reagent is primarily assessed by its ability to efficiently deliver a payload of nucleic acids into cells while maintaining high cell viability. The following table summarizes hypothetical performance data of 12:0 EPC chloride in comparison to two widely used commercial reagents, Reagent A and Reagent B, in HEK293 and HeLa cell lines. Data represents the mean of three independent experiments.

Cell Line Transfection Reagent Transfection Efficiency (%) Cell Viability (%)
HEK293 This compound85 ± 4.292 ± 3.5
Reagent A90 ± 3.885 ± 5.1
Reagent B82 ± 5.188 ± 4.0
HeLa This compound78 ± 3.588 ± 4.8
Reagent A85 ± 4.075 ± 6.2
Reagent B75 ± 4.585 ± 5.5

Experimental Protocols

To ensure reproducibility and accurate comparison, a detailed and consistent experimental protocol is essential. The following is a representative methodology for a typical transfection experiment.

Materials:
  • Cells: HEK293 or HeLa cells

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA: pEGFP-N1 (or other reporter plasmid) at a concentration of 1 µg/µL

  • Transfection Reagents: this compound, Reagent A, Reagent B

  • Opti-MEM® I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • 24-well plates

Protocol:
  • Cell Seeding: Twenty-four hours prior to transfection, seed 5 x 10^4 cells per well in a 24-well plate with 500 µL of complete culture medium. Ensure cells are evenly distributed and reach 70-80% confluency at the time of transfection.

  • Preparation of DNA-Lipid Complexes:

    • For each well to be transfected, dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM®.

    • In a separate tube, dilute the transfection reagent in 50 µL of Opti-MEM® according to the manufacturer's recommended ratio (a typical starting point is a 2:1 or 3:1 lipid:DNA ratio).

    • Combine the diluted DNA and diluted lipid solutions, mix gently by pipetting, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection:

    • Add the 100 µL of the DNA-lipid complex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection Analysis:

    • Transfection Efficiency: After 24-48 hours, assess the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry.

    • Cell Viability: At the same time point, determine cell viability using an MTT or trypan blue exclusion assay.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis prep_dna Dilute Plasmid DNA in Opti-MEM mix Combine and Incubate (20 min, RT) prep_dna->mix prep_lipid Dilute Transfection Reagent in Opti-MEM prep_lipid->mix add_complex Add DNA-Lipid Complex to Cells mix->add_complex seed Seed Cells in 24-well Plate seed->add_complex incubate Incubate Cells (24-48h, 37°C) add_complex->incubate efficiency Assess Transfection Efficiency (Fluorescence Microscopy/FACS) incubate->efficiency viability Determine Cell Viability (MTT/Trypan Blue) incubate->viability

Caption: A typical workflow for a cell transfection experiment.

The mechanism of cationic lipid-mediated transfection involves several key cellular signaling and uptake pathways. The positively charged lipid-DNA complex interacts with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis.[1][2]

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dna Plasmid DNA (- charge) complex DNA-Lipid Complex (Lipoplex) dna->complex lipid Cationic Lipid (+ charge) lipid->complex membrane_interaction Interaction with Cell Surface complex->membrane_interaction endocytosis Endocytosis membrane_interaction->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape nuclear_entry Nuclear Entry escape->nuclear_entry transcription Transcription (mRNA) nuclear_entry->transcription

Caption: Signaling pathway of cationic lipid-mediated transfection.

References

A Comparative Guide to the Cytotoxicity of Cationic Lipids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Cellular Impact of Common Cationic Lipids

Cationic lipids are indispensable tools in modern molecular biology and drug delivery, primarily for their ability to complex with negatively charged nucleic acids and facilitate their entry into cells. However, this positive charge, essential for their function, is also intrinsically linked to their cytotoxicity. Understanding the comparative cytotoxicity profiles of different cationic lipids is crucial for selecting the appropriate vehicle for a given application, balancing transfection efficiency with cellular health. This guide provides an objective comparison of the cytotoxicity of several widely used cationic lipids, supported by experimental data and detailed protocols.

Comparative Cytotoxicity of Cationic Lipids: A Data-Driven Overview

The cytotoxic potential of a cationic lipid is not an absolute value but is highly dependent on a multitude of factors, including the specific lipid structure, the presence and type of helper lipids, the lipid-to-nucleic acid ratio, the cell type being transfected, and the duration of exposure. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces cell viability by 50%, is a standard metric for quantifying cytotoxicity.

The following table summarizes the IC50 values and other cytotoxicity data for several common cationic lipids from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Cationic Lipid/FormulationHelper LipidCell LineAssayIncubation TimeIC50 / Cytotoxicity ObservationReference
DOTAP DOPEHEK-293TNot SpecifiedNot Specified~40% cytotoxicity at a 0.5:1 DOPE:DOTAP ratio.[1]
DOTAP CholesterolSK-OV-3MTTNot SpecifiedCytotoxicity increases with higher DOTAP concentration.[2]
DOTAP -based siRNA-SLNsNot ApplicableJ774A.1 macrophagesMTTNot SpecifiedIC50 of 8.1 ± 0.37 µg/mL at an N/P ratio of 34:1.[3]
DOTMA DOPEHEK-293TNot SpecifiedNot SpecifiedLower cytotoxicity than DOPE:DOTAP (0.5:1) and Lipofectamine 2000.[1]
DC-Cholesterol Cholesterol293TNot SpecifiedNot SpecifiedRelatively lower cytotoxicity compared to DOPE-containing liposomes.[4]
Lipofectamine 2000 Not ApplicableHEK-293TNot SpecifiedNot SpecifiedHighest cytotoxicity (>60%) compared to in-house preparations and Fugene HD.[1]
Lipofectamine 2000 Not ApplicableCaco-2Not SpecifiedNot SpecifiedHigh cytotoxicity (60%).[1]
Lipofectamine 3000 Not ApplicableVariousNot SpecifiedNot SpecifiedGenerally shows high transfection efficacy with lower toxicity compared to Lipofectamine 2000.[5]
CDA14 (Quaternary ammonium (B1175870) headgroup) Not ApplicableNCI-H460CCK-824h109.4 µg/mL
CDO14 (Tri-peptide headgroup) Not ApplicableNCI-H460CCK-824h340.5 µg/mL
CTAB -SLNsNot ApplicableHepG2, MCF-7, Caco-2, SV-80, Y-79MTT24h & 48hIC50 < 10 µg/mL for all cell lines.
DDAB -SLNsNot ApplicableHepG2MTT48h358.51 ± 25.11 µg/mL
DDAB -SLNsNot ApplicableMCF-7MTT48h869.88 ± 62.45 µg/mL

Disclaimer: The data presented in this table is collated from different studies. Direct comparison of IC50 values should be done with caution as they are cell-line and assay-dependent.[3]

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental to comparing the effects of different cationic lipids. The following are detailed methodologies for two of the most common colorimetric assays used for this purpose: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the cationic lipid formulations for the desired incubation period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a vehicle control if the lipids are dissolved in a solvent.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Calculation of Cell Viability: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of untreated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, substrate, and stop solution)

  • 96-well cell culture plates

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to have appropriate controls, including a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (typically 50-100 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength (e.g., 600 nm or higher) should be used to correct for background absorbance.

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the processes involved in assessing and inducing cytotoxicity, the following diagrams illustrate a typical experimental workflow and the key signaling pathways.

G cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation Incubation with Cationic Lipids cell_seeding->incubation lipid_prep Cationic Lipid Formulation Preparation lipid_prep->incubation assay_choice Assay Selection incubation->assay_choice mt_assay MTT Assay assay_choice->mt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity data_acq Absorbance Measurement mt_assay->data_acq ldh_assay->data_acq calc Calculation of % Viability / Cytotoxicity data_acq->calc ic50 IC50 Determination calc->ic50

Caption: Experimental Workflow for Cytotoxicity Assessment.

G cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) caspase_activation Caspase Activation (Caspase-3, -9) apoptotic_bodies Formation of Apoptotic Bodies caspase_activation->apoptotic_bodies mmp_loss Mitochondrial Membrane Potential (MMP) Decrease mmp_loss->caspase_activation ros_increase_apop Reactive Oxygen Species (ROS) Increase ros_increase_apop->mmp_loss cell_cycle_arrest Cell Cycle Arrest cell_cycle_arrest->caspase_activation membrane_damage Plasma Membrane Damage cell_swelling Cell Swelling & Lysis membrane_damage->cell_swelling na_k_atpase Na+/K+-ATPase Impairment na_k_atpase->membrane_damage lysosomal_dysfunction Lysosomal Dysfunction lysosomal_dysfunction->membrane_damage cationic_lipids Cationic Lipids cationic_lipids->ros_increase_apop cationic_lipids->na_k_atpase cationic_lipids->lysosomal_dysfunction

Caption: Signaling Pathways in Cationic Lipid-Induced Cytotoxicity.

Conclusion

The selection of a cationic lipid for research or therapeutic development requires a careful balance between transfection efficiency and cytotoxicity. As demonstrated by the compiled data, the cytotoxic profile of a cationic lipid is highly contextual. Lipids with quaternary ammonium headgroups, such as DOTAP and DOTMA, are effective but can exhibit significant cytotoxicity, particularly at higher concentrations. The structure of the lipid, including the nature of the headgroup and the hydrophobic chains, plays a critical role in determining its interaction with cellular membranes and subsequent toxic effects. Newer generation lipids and optimized formulations incorporating helper lipids like cholesterol are being developed to mitigate these cytotoxic effects while maintaining high transfection efficiency. Researchers are encouraged to perform their own dose-response cytotoxicity assays in their specific cell models to determine the optimal, least toxic concentration for their experiments.

References

characterization of 12:0 EPC chloride lipoplexes versus other formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate gene delivery vector is a critical step in the development of novel therapeutics. Cationic liposomes, which form complexes with nucleic acids known as lipoplexes, are a widely utilized non-viral delivery system. This guide provides a detailed characterization of lipoplexes formulated with 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC), a biodegradable and low-toxicity cationic lipid.[1]

This document offers a comparative analysis of 12:0 EPC lipoplexes against other common lipoplex formulations, supported by experimental data. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an informed assessment.

Physicochemical and Biological Performance

The performance of lipoplexes is intrinsically linked to their physicochemical properties, which include particle size, zeta potential (surface charge), and encapsulation efficiency. These parameters, in turn, influence their biological activity, primarily transfection efficiency and cytotoxicity.

Characterization of 12:0 EPC Lipoplexes and Other Formulations

The following tables summarize the physicochemical and biological characteristics of 12:0 EPC lipoplexes and other common formulations. It is important to note that the data presented are compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.

Table 1: Physicochemical Properties of Lipoplex Formulations

Formulation (Cationic Lipid:Helper Lipid)Nucleic AcidN/P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
12:0 EPC-based
12:0 EPCmRNANot Specified108 - 151Not Specified0.323 - 7.06>95
Other Formulations
DOTAP:DOPEDNA10~150< 0.2~+30Not Specified
DOTAP:CholesterolDNA10~150< 0.2~+30Not Specified
DMTAP:DOPEDNA6Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Biological Performance of Lipoplex Formulations

Formulation (Cationic Lipid:Helper Lipid)Cell LineTransfection EfficiencyCytotoxicity (Cell Viability %)
12:0 EPC-based
12:0 EPCIn vivo (mice)High (potent mRNA delivery to lungs)Not Specified
EPCCHO-K1N/P ratio dependent>80% at N/P up to 10
Other Formulations
DOTAP:DOPEL929High, N/P ratio dependent~60% at N/P = 6
DMTAP:DOPEL929Similar to DOTAP:DOPE~80% at N/P = 6[2]
DOTAP:CholesterolHeLa, A549, SPC-A1High, comparable to Lipofectamine® 2000>80% at weight ratio of 30[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for key experiments cited in the characterization of lipoplexes.

Preparation of Cationic Liposomes and Lipoplexes

Cationic liposomes are typically prepared by the thin-film hydration method, followed by sonication or extrusion to obtain small unilamellar vesicles (SUVs).

Protocol:

  • Dissolve the cationic lipid (e.g., 12:0 EPC) and any helper lipids (e.g., DOPE, cholesterol) in an organic solvent such as chloroform (B151607) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.

  • Further dry the lipid film under a vacuum for at least one hour to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (e.g., sterile, nuclease-free water or HEPES-buffered saline) by vortexing or gentle agitation above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

  • To produce SUVs with a uniform size distribution, sonicate the MLV suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • To form lipoplexes, dilute the prepared cationic liposome (B1194612) suspension and the nucleic acid (plasmid DNA, mRNA, or siRNA) separately in a serum-free medium.

  • Gently add the diluted nucleic acid to the diluted liposome suspension while mixing.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the spontaneous formation of lipoplexes.[4]

Measurement of Particle Size and Zeta Potential

Dynamic light scattering (DLS) is the standard method for determining the hydrodynamic diameter (particle size) and polydispersity index (PDI) of lipoplexes. Zeta potential, a measure of the surface charge, is typically measured using electrophoretic light scattering.

Protocol:

  • Dilute the lipoplex suspension in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to an appropriate concentration for DLS measurement.[4]

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement for particle size and PDI.

  • For zeta potential measurement, inject the diluted sample into a specialized zeta potential cell.

  • Perform the measurement according to the instrument's instructions.

Determination of Nucleic Acid Encapsulation Efficiency

A common method to quantify the amount of nucleic acid encapsulated within lipoplexes is a fluorescent dye exclusion assay. Dyes like PicoGreen (for dsDNA) or RiboGreen (for RNA) exhibit high fluorescence upon binding to nucleic acids, but their access to encapsulated nucleic acids is restricted.

Protocol:

  • Prepare two sets of lipoplex samples.

  • To the first set, add a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA). The fluorescence measured from this sample represents the amount of free, unencapsulated nucleic acid.

  • To the second set, first add a detergent (e.g., Triton X-100) to disrupt the liposomes and release the encapsulated nucleic acid. Then, add the fluorescent dye. The fluorescence from this sample represents the total amount of nucleic acid.

  • Measure the fluorescence intensity of both sets of samples using a fluorometer.

  • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100.[]

In Vitro Transfection Assay

The transfection efficiency of lipoplexes is assessed by delivering a reporter gene (e.g., encoding luciferase or green fluorescent protein) to cultured cells and measuring the subsequent protein expression.

Protocol:

  • Seed cells in a multi-well plate and culture them to the desired confluency (typically 70-90%).

  • Wash the cells with a serum-free medium.

  • Add the freshly prepared lipoplex suspension to the cells.

  • Incubate the cells with the lipoplexes for a defined period (e.g., 4-6 hours) at 37°C.

  • Remove the transfection medium and replace it with a fresh, complete growth medium.

  • Continue to culture the cells for 24-72 hours to allow for gene expression.

  • Assess the expression of the reporter gene. For GFP, this can be done via fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used to measure the light output after adding a substrate.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Expose the cells to various concentrations of the lipoplex formulations for a defined period (e.g., 24 or 48 hours).

  • After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage relative to untreated control cells.[][6]

Visualizations

The following diagrams illustrate key processes in lipoplex-mediated gene delivery.

Experimental_Workflow cluster_prep Lipoplex Preparation cluster_char Physicochemical Characterization cluster_bio Biological Evaluation Lipid_Film 1. Lipid Film Formation Hydration 2. Hydration Lipid_Film->Hydration Add buffer Sizing 3. Sizing (Sonication/Extrusion) Hydration->Sizing Form SUVs Complexation 4. Complexation with Nucleic Acid Sizing->Complexation Mix with DNA/RNA DLS Particle Size & Zeta Potential (DLS) Complexation->DLS Encapsulation Encapsulation Efficiency (Fluorescence Assay) Complexation->Encapsulation Transfection In Vitro Transfection Complexation->Transfection Cytotoxicity Cytotoxicity Assay (MTT) Complexation->Cytotoxicity

Figure 1: General experimental workflow for the characterization of lipoplexes.

Transfection_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex Cationic Lipoplex (+ charge) Cell_Membrane Cell Membrane (- charge) Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Release of Nucleic Acid Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (DNA) Translation Translation (mRNA) Cytoplasm->Translation Transcription Transcription (DNA) Nucleus->Transcription Transcription->Cytoplasm mRNA Protein Protein Expression Translation->Protein

Figure 2: Signaling pathway of cationic lipid-mediated gene transfection.

References

A Comparative Guide to the Biophysical Properties of EPC Lipids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biophysical characteristics of lipids is paramount for designing effective lipid-based drug delivery systems and constructing accurate model membranes. Egg Phosphatidylcholine (EPC) is a widely utilized phospholipid mixture in biophysical and biochemical research due to its natural origin and fluidizing properties. This guide provides a comparative analysis of the key biophysical properties of EPC alongside other common synthetic phosphatidylcholines: 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). The data presented is supported by established experimental protocols, which are also detailed below.

Comparative Analysis of Phosphatidylcholine Biophysical Properties

The selection of a specific phosphatidylcholine for a given application often depends on its unique biophysical characteristics. These properties, including phase transition temperature, bending rigidity, and the area occupied by a single lipid molecule, dictate the fluidity, stability, and curvature of the resulting lipid bilayer. The following table summarizes these key parameters for EPC and its synthetic counterparts.

Lipid SpeciesPhase Transition Temperature (Tm) (°C)Bending Rigidity (κ) (x 10⁻²⁰ J)Area per Lipid Molecule (Ų)
EPC (Egg PC) Not well-defined (broad transition)~10~69.4[1]
SOPC 6.7[2]~11-13~67[3]
DOPC -17 to -20[2][4]~8-10~72.4[5]
POPC -2[4]~9-12~68.3

Note: Values can vary depending on experimental conditions such as hydration, pH, and ionic strength.

Experimental Protocols for Biophysical Characterization

Accurate and reproducible characterization of lipid biophysical properties is essential for comparative studies. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature Determination

DSC is a thermodynamic technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is the gold standard for determining the phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a gel-like state to a fluid-like state.[6][7][8][9]

Methodology:

  • Liposome (B1194612) Preparation:

    • Dissolve the desired lipid (e.g., EPC, SOPC, DOPC, or POPC) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • DSC Sample Preparation:

    • Transfer a precise amount of the MLV suspension (typically 10-20 µL) into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same volume of buffer.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-5 °C/min) to a temperature well above the Tm.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The Tm is identified as the peak temperature of the endothermic transition in the thermogram. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Dynamic Light Scattering (DLS) for Liposome Size Analysis

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[10][11][12][13][14] It is crucial for ensuring the quality and consistency of liposome preparations used in other biophysical assays.

Methodology:

  • Liposome Preparation: Prepare liposomes as described in the DSC protocol. For more uniform size distributions, the MLVs can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Sample Preparation:

    • Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

    • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • DLS Measurement:

    • Transfer the filtered sample into a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the measurement, during which a laser beam illuminates the sample and the scattered light intensity fluctuations are recorded.

  • Data Analysis:

    • The instrument's software analyzes the autocorrelation function of the scattered light intensity to determine the translational diffusion coefficient of the liposomes.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the liposomes. The size distribution is typically reported as the Z-average diameter and the Polydispersity Index (PDI).

Langmuir-Blodgett Trough for Area per Molecule Determination

The Langmuir-Blodgett (LB) trough technique allows for the formation and characterization of monomolecular films at a liquid-air interface.[15][16][17][18][19] It is a powerful method for determining the area occupied by a single lipid molecule at a given surface pressure.

Methodology:

  • Trough Preparation:

    • Clean the LB trough and barriers meticulously with appropriate solvents (e.g., ethanol (B145695) and ultrapure water).

    • Fill the trough with a subphase, typically ultrapure water or a buffer solution.

    • Aspirate the surface of the subphase to remove any contaminants.

  • Monolayer Formation:

    • Prepare a dilute solution of the lipid in a volatile, water-immiscible solvent (e.g., chloroform).

    • Carefully deposit a known volume of the lipid solution onto the subphase surface using a microsyringe.

    • Allow the solvent to evaporate completely (typically 15-20 minutes).

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barriers.

    • Simultaneously, measure the surface pressure (the difference in surface tension between the pure subphase and the monolayer-covered surface) using a Wilhelmy plate or other pressure sensor.

  • Data Analysis:

    • Plot the surface pressure as a function of the area per molecule.

    • The resulting pressure-area isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).

    • Extrapolating the linear portion of the condensed phase region to zero surface pressure gives an estimate of the limiting area per molecule.

Vesicle Fluctuation Analysis for Bending Rigidity Determination

Vesicle fluctuation analysis is a non-invasive optical microscopy technique used to measure the bending rigidity of lipid membranes by analyzing the thermal undulations of giant unilamellar vesicles (GUVs).[20][21][22][23][24]

Methodology:

  • GUV Preparation:

    • Prepare GUVs using methods such as electroformation or gentle hydration. A common method involves depositing the lipid solution onto platinum or indium tin oxide (ITO) coated glass slides, drying to a film, and then applying an AC electric field in the presence of an aqueous solution.

  • Microscopy and Image Acquisition:

    • Observe the GUVs using a phase-contrast or differential interference contrast (DIC) microscope.

    • Select a single, quasi-spherical, and freely fluctuating GUV for analysis.

    • Record a time-lapse series of images of the vesicle's equatorial cross-section at a high frame rate.

  • Image Analysis:

    • Use image analysis software to extract the contour of the GUV in each frame.

    • Decompose the contour fluctuations into a series of Fourier modes.

  • Data Analysis:

    • According to the Helfrich theory of membrane elasticity, the mean-square amplitude of each fluctuation mode is inversely proportional to the bending rigidity (κ).

    • By fitting the power spectrum of the fluctuations to the theoretical model, the bending rigidity of the membrane can be determined.

Visualizing Molecular Interactions and Processes

To further aid in the understanding of the roles of phosphatidylcholines and the experimental procedures used to study them, the following diagrams have been generated.

Phosphatidylcholine_Signaling_Pathway PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis PLC Phospholipase C (PLC) PC->PLC Hydrolysis PLD Phospholipase D (PLD) PC->PLD Hydrolysis LPC Lysophosphatidylcholine (LPC) PLA2->LPC AA Arachidonic Acid (AA) PLA2->AA DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA GPCR GPCRs LPC->GPCR Activates PKC Protein Kinase C (PKC) DAG->PKC Activates mTOR mTOR PA->mTOR Activates

Caption: Phosphatidylcholine catabolism and signaling pathways.[25][26][27]

DSC_Experimental_Workflow start Start prep_lipid Prepare Lipid Solution (in organic solvent) start->prep_lipid create_film Create Thin Lipid Film (Nitrogen evaporation) prep_lipid->create_film dry_film Dry Film under Vacuum create_film->dry_film hydrate Hydrate Film with Buffer (Forms MLVs) dry_film->hydrate prep_dsc Prepare DSC Pans (Sample and Reference) hydrate->prep_dsc load_dsc Load Pans into DSC prep_dsc->load_dsc run_scan Run Temperature Scan load_dsc->run_scan analyze Analyze Thermogram (Determine Tm) run_scan->analyze end End analyze->end

Caption: Workflow for DSC analysis of liposome phase transition.

References

A Comparative Guide to the Long-Term Stability of 12:0 EPC Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the long-term stability of lipid-based formulations is paramount for therapeutic efficacy and safety. This guide provides an objective comparison of the long-term stability of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (12:0 EPC chloride) formulations and its alternatives, supported by experimental data and detailed protocols.

This compound is a cationic phospholipid utilized in drug delivery systems, particularly for non-viral gene carriers.[1][2] Its stability directly impacts the shelf-life and performance of the final drug product.

Comparative Stability of this compound and Alternatives

The stability of lipid formulations is influenced by factors such as the lipid structure (e.g., acyl chain length and saturation), storage conditions, and the presence of other excipients.

Lipid FormulationChemical Structure HighlightsRecommended StorageReported StabilityKey Considerations
This compound Cationic phospholipid with two saturated 12-carbon acyl chains.-20°C1 year[3][4]Prone to hydrolysis of ester bonds over time. The cationic headgroup may interact with counter-ions.
Longer-Chain Saturated EPCs (e.g., 14:0, 16:0, 18:0 EPC) Cationic phospholipids (B1166683) with longer saturated acyl chains.-20°CGenerally stable for at least 1 year.Increased hydrophobicity may influence formulation characteristics.
Unsaturated EPCs (e.g., 18:1 EPC) Cationic phospholipids with unsaturated acyl chains.-20°CGenerally less stable than saturated counterparts.Susceptible to oxidation at the double bonds, which can lead to degradation.
Neutral Lipids (e.g., DSPC, DPPC) Zwitterionic phospholipids with saturated acyl chains.-20°CGenerally stable for over a year.Lack of cationic charge may alter interaction with negatively charged therapeutics like nucleic acids.
Cholesterol A sterol.Room Temperature or -20°CHighly stable.Often included in formulations to enhance bilayer rigidity and stability.[5]
Other Cationic Lipids (e.g., DOTAP, SM-102) Various structures, often with quaternary ammonium (B1175870) headgroups.Typically -20°CVaries by specific lipid.Stability is dependent on the specific chemical structure; some may have better hydrolytic stability.

Experimental Protocols

1. Long-Term Stability Testing Protocol

This protocol outlines a typical procedure for assessing the long-term stability of a this compound formulation.

  • Objective: To evaluate the physical and chemical stability of the formulation under recommended storage conditions over a specified period.

  • Materials:

    • This compound formulation

    • Stability chambers set to desired temperature and humidity (e.g., 5°C ± 3°C and -20°C ± 5°C)

    • Analytical instrumentation (e.g., HPLC, DLS, pH meter)

  • Procedure:

    • Prepare multiple batches of the this compound formulation.

    • Package the formulation in the proposed container-closure system.[6][7]

    • Place the samples in stability chambers under long-term storage conditions (e.g., -20°C).

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

    • At each time point, analyze the samples for key stability-indicating parameters:

      • Appearance: Visual inspection for precipitation, color change, or phase separation.

      • Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).

      • Zeta Potential: To assess surface charge stability.

      • pH of the formulation.

      • Assay of this compound: Quantify the amount of intact lipid using a validated analytical method like HPLC-ELSD or LC-MS.

      • Degradation Products: Identify and quantify any significant degradation products.

      • Encapsulated Drug (if applicable): Measure the amount of encapsulated drug and any leakage.

2. Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

This is a general method for the quantification of this compound.

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with a modifier like formic acid or ammonium formate.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

    • Sample Preparation: Dilute the formulation to a concentration within the calibration range.

    • Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.

    • Analysis: Run the gradient program to separate this compound from other components.

    • Quantification: Generate a calibration curve from the peak areas of the standards. Use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Formulation_Preparation Formulation Preparation (Multiple Batches) Protocol_Design Stability Protocol Design (ICH Guidelines) Formulation_Preparation->Protocol_Design Storage Sample Storage (Long-term & Accelerated Conditions) Protocol_Design->Storage Time_Points Sample Pull at Pre-defined Time Points Storage->Time_Points Physical_Tests Physical Tests (Appearance, Particle Size) Time_Points->Physical_Tests Chemical_Tests Chemical Tests (Assay, Degradation Products) Time_Points->Chemical_Tests Data_Analysis Data Analysis & Reporting Physical_Tests->Data_Analysis Chemical_Tests->Data_Analysis Shelf_Life Shelf-Life Determination Data_Analysis->Shelf_Life

Caption: A typical workflow for a pharmaceutical stability study.

Cationic_Lipid_Delivery cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Lipoplex Cationic Lipid + Nucleic Acid (Lipoplex) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Endocytosis Endosome Endosome Cell_Membrane->Endosome Internalization Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Gene Expression

Caption: Mechanism of gene delivery by cationic lipids.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 12:0 EPC chloride (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine, chloride salt), ensuring compliance with safety protocols and fostering a secure laboratory environment.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by Avanti Polar Lipids, this compound is classified as a non-hazardous substance or mixture. This classification is the primary determinant for the recommended disposal procedures. The lipid is also noted to have low toxicity and to be biodegradable.[1][2]

Key Data Summary:

PropertyValueSource
Chemical Name 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt)[2]
Synonyms 12:0 EPC (Cl Salt)[2]
Hazard Classification Not a hazardous substance or mixture[2]
Toxicity Low toxicity[1]
Biodegradability Biodegradable[1]
Molecular Weight 686.34 g/mol [2]

Disposal Protocol for this compound

Given its non-hazardous nature, the disposal of this compound should follow standard laboratory procedures for non-hazardous chemical waste. The primary goal is to prevent environmental contamination and ensure the safety of all laboratory personnel.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "Non-hazardous lipid waste: this compound".

    • Ensure that this waste stream is kept separate from hazardous chemical waste to avoid cross-contamination and unnecessary disposal costs.

  • Small Quantities (Residual amounts in containers):

    • For empty containers with minimal residue, they can be considered non-hazardous.

    • Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or water). The first rinse should be collected as chemical waste. Subsequent rinses, if local regulations permit, may be disposed of down the drain with copious amounts of water.

    • Deface or remove the original label from the empty container before placing it in the regular laboratory glass or plastic recycling, as appropriate.

  • Bulk Quantities (Unused or waste solutions):

    • While this compound is non-hazardous, it is best practice to dispose of it through your institution's chemical waste program.

    • Collect the waste in a clearly labeled, sealed, and leak-proof container.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will have specific procedures for incinerating or landfilling non-hazardous chemical waste.

    • Do not pour large quantities of this compound, even in solution, down the drain without explicit approval from your EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste decision_quantity Assess Quantity of Waste start->decision_quantity process_small Small Quantity / Empty Container decision_quantity->process_small Residual process_bulk Bulk Quantity / Unused Solution decision_quantity->process_bulk Bulk action_rinse Triple rinse container. Collect first rinse as chemical waste. process_small->action_rinse action_collect Collect in a labeled, sealed waste container process_bulk->action_collect action_deface Deface original label action_rinse->action_deface action_recycle Dispose of container in appropriate lab recycling action_deface->action_recycle end_disposal End of Disposal Process action_recycle->end_disposal action_contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup action_collect->action_contact_ehs action_contact_ehs->end_disposal

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 12:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of 12:0 EPC Chloride.

This document provides crucial safety protocols, operational guidance, and disposal plans for 12:0 EPC (1,2-dilauroyl-sn-glycero-3-ethylphosphocholine) chloride, a cationic phospholipid instrumental in drug delivery systems. By adhering to these procedures, laboratory personnel can ensure a safe and effective workflow when utilizing this compound.

Immediate Safety and Handling

Proper personal protective equipment (PPE) is paramount when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE and handling precautions.

Category Requirement Rationale
Eye Protection Chemical safety goggles or glassesProtects eyes from potential splashes or aerosolized particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dusts are generated.Minimizes inhalation of airborne particles.
Ventilation Work in a well-ventilated area or a chemical fume hood.Reduces the concentration of any potential airborne contaminants.

Storage and Stability:

Parameter Value
Storage Temperature -20°C
Stability At least one year at -20°C
Form Powder
Molecular Weight 686.34 g/mol [1]

Operational Plan: Preparation of Cationic Liposomes for Transfection

This compound is a key component in the formation of cationic liposomes, which are effective vectors for delivering nucleic acids (e.g., DNA, RNA) into cells. The following is a detailed protocol for the preparation of these liposomes and subsequent cell transfection.[2]

Materials:

  • This compound

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

  • Nucleic acid of interest

  • Cell culture medium

  • Adherent cells in culture

Experimental Protocol:

  • Lipid Film Hydration:

    • In a glass vial, dissolve this compound and a helper lipid (a common molar ratio is 1:1) in chloroform.[2]

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • To ensure complete removal of the solvent, place the vial under a high vacuum for at least one hour.

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.[3]

  • Liposome (B1194612) Formation (Sonication/Extrusion):

    • To create unilamellar vesicles of a defined size, sonicate the hydrated lipid suspension in a bath sonicator or use a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[4]

  • Lipoplex Formation:

    • Dilute the nucleic acid and the cationic liposome suspension separately in serum-free cell culture medium.

    • Combine the two solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplex (lipid-nucleic acid complex). A common ratio is 1 µg of DNA to 10 µg of lipid.[2]

  • Cell Transfection:

    • Aspirate the growth medium from the cultured cells and wash with phosphate-buffered saline (PBS).

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

    • Culture the cells for 24-72 hours before assaying for gene expression.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard into the environment.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed container for chemical waste disposal.
Liquid Waste (e.g., buffer solutions containing liposomes) Collect in a labeled waste container and dispose of according to institutional guidelines for chemical waste.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of cationic liposomes with this compound and their subsequent use in cell transfection.

Liposome_Preparation_and_Transfection cluster_prep Liposome Preparation cluster_transfection Cell Transfection Lipid_Dissolution 1. Lipid Dissolution (this compound + Helper Lipid in Chloroform) Film_Formation 2. Thin Film Formation (Solvent Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydration (Addition of Aqueous Buffer) Film_Formation->Hydration Sizing 4. Sizing (Sonication or Extrusion) Hydration->Sizing Cationic_Liposomes Cationic Liposomes Sizing->Cationic_Liposomes Lipoplex_Formation 5. Lipoplex Formation (Incubation) Cationic_Liposomes->Lipoplex_Formation Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Lipoplex_Formation Transfection 6. Transfection (Incubation with Cells) Lipoplex_Formation->Transfection Cell_Culture Adherent Cells Cell_Culture->Transfection Assay 7. Assay for Gene Expression Transfection->Assay

Workflow for Cationic Liposome Preparation and Cell Transfection.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.